molecular formula C5H5NO2S B1606719 3-Methyl-1,2-thiazole-5-carboxylic acid CAS No. 66975-83-5

3-Methyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B1606719
CAS No.: 66975-83-5
M. Wt: 143.17 g/mol
InChI Key: YANZAAFELHVNQZ-UHFFFAOYSA-N
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Description

3-Methyl-1,2-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO2S and its molecular weight is 143.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANZAAFELHVNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297972
Record name 3-Methyl-1,2-thiazole-5-carboxylic acid
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Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66975-83-5
Record name 66975-83-5
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Record name 3-Methyl-1,2-thiazole-5-carboxylic acid
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Record name 3-methyl-1,2-thiazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1,2-thiazole-5-carboxylic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Methyl-1,2-thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental properties, validated synthesis and characterization protocols, and its strategic application in the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Emerging Role of the Thiazole Moiety

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 60% of FDA-approved small-molecule drugs containing at least one heterocyclic ring. Among these, the thiazole nucleus is a privileged scaffold due to its ability to engage in a wide range of non-covalent interactions and its metabolic stability. This compound (PubChem CID: 10444391) has emerged as a particularly valuable building block. Its unique arrangement of a carboxylic acid group, a methyl group, and the thiazole core provides a versatile platform for creating complex molecules with tailored pharmacological profiles. This guide will provide the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is a prerequisite for its application in drug discovery, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 90959-96-9PubChem
Molecular Formula C₅H₅NO₂SPubChem
Molecular Weight 143.16 g/mol PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 198-202 °CCommercial Suppliers
LogP (Predicted) 0.9 to 1.2Various prediction models
pKa (Predicted) ~3.5 (for the carboxylic acid)Chemicalize

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available materials. The following protocol describes a common and reliable method involving the Hantzsch thiazole synthesis principle, adapted from established procedures.

Synthetic Workflow Overview

The overall synthetic strategy involves the condensation of a thioamide with an α-haloketone or equivalent, followed by oxidation and hydrolysis steps to yield the final carboxylic acid. This approach is robust and scalable for laboratory settings.

G cluster_prep Step 1: Thioamide Formation cluster_cyclo Step 2: Cyclocondensation cluster_hydrolysis Step 3: Saponification A Propionamide C Thiopropionamide A->C Toluene, Reflux B Lawesson's Reagent B->C E Ethyl 3-methyl-1,2-thiazole-5-carboxylate C->E Ethanol, Reflux D Ethyl 2-chloroacetoacetate D->E G This compound E->G 1. Reflux 2. HCl (aq) workup F NaOH (aq) F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 3-methyl-1,2-thiazole-5-carboxylate

  • Rationale: This step builds the core thiazole ring through a classic Hantzsch-type condensation. Thiopropionamide serves as the source of the N-C-S fragment, while ethyl 2-chloroacetoacetate provides the C-C-C backbone and the eventual ester functionality.

  • To a stirred solution of thiopropionamide (1.0 eq) in absolute ethanol (5 mL/mmol), add ethyl 2-chloroacetoacetate (1.05 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by Thin Layer Chromatography (TLC) until consumption of the starting materials is complete (typically 4-6 hours).

  • Cool the mixture to room temperature and reduce the solvent volume in vacuo.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Saponification to this compound

  • Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard and high-yielding method to generate the target carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to precipitate the final product.

  • Dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C for 2-3 hours, monitoring the hydrolysis by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to afford this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data are representative for the title compound.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, COOH), 8.3 (s, 1H, thiazole-H4), 2.5 (s, 3H, CH₃).

    • Expert Interpretation: The broad singlet at ~13.5 ppm is characteristic of a carboxylic acid proton. The singlet at 8.3 ppm corresponds to the lone proton on the thiazole ring, and the singlet at 2.5 ppm confirms the presence of the methyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~162 (C=O), 158 (C3-thiazole), 145 (C5-thiazole), 125 (C4-thiazole), 15 (CH₃).

  • Mass Spectrometry (ESI-): m/z 142.0 [M-H]⁻.

Applications in Drug Discovery: A Scaffold for BACE1 Inhibitors

This compound and its derivatives have gained significant attention as key structural motifs in the development of inhibitors for Beta-secretase 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease, as it is one of the enzymes responsible for generating the amyloid-β (Aβ) peptides that form plaques in the brains of patients.

The thiazole moiety in this context often serves as a bioisostere for other functional groups and acts as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding within the BACE1 active site. The carboxylic acid provides a crucial interaction point, often forming a salt bridge or hydrogen bonds with key basic residues (e.g., Arginine) in the enzyme's catalytic domain.

A notable example involves the use of this scaffold in the design of non-peptidic BACE1 inhibitors. In these designs, the 3-methyl-1,2-thiazole-5-carboxamide core is used to position substituents that occupy the S1 and S3 pockets of the BACE1 active site, demonstrating its utility in creating potent and selective drug candidates.

Conceptual Signaling Pathway and Inhibitor Interaction

The diagram below illustrates the role of BACE1 in the amyloidogenic pathway and the conceptual mechanism of inhibition by a drug candidate derived from our title compound.

G cluster_pathway Amyloid Precursor Protein (APP) Processing cluster_inhibition Mechanism of Inhibition APP APP sAPPb sAPPβ APP->sAPPb Cleavage Ab Amyloid-β (Aβ) Plaques Amyloid Plaques (Neurotoxic) Ab->Plaques BACE1 BACE1 (β-secretase) BACE1->Ab Cleavage gSecretase γ-secretase gSecretase->Ab Inhibitor Thiazole-based Inhibitor Inhibitor->BACE1 Binding to Active Site

Caption: Role of BACE1 in Aβ production and its inhibition.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautions: Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its robust synthesis, well-defined properties, and proven utility as a scaffold for high-value targets like BACE1 underscore its importance. Future research will likely expand its application to other target classes, leveraging the thiazole core's unique electronic and steric properties. As our understanding of structure-activity relationships deepens, this versatile building block is poised to play a continuing role in the development of next-generation therapeutics.

Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-1,2-thiazole-5-carboxylic acid

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We will move beyond a simple recitation of methods to explain the underlying logic, demonstrating how a confluence of spectroscopic data creates a self-validating system for absolute structural confirmation.

Initial Hypothesis: The Proposed Molecular Structure

Before any analysis, we begin with the hypothesized structure. This informs our experimental design and allows us to predict the expected spectroscopic outcomes.

Structure: this compound Molecular Formula: C₅H₅NO₂S Key Features:

  • A five-membered 1,2-thiazole aromatic ring.

  • A methyl group (-CH₃) substituent.

  • A carboxylic acid (-COOH) substituent.

  • A single aromatic proton on the thiazole ring.

Our task is to prove, unequivocally, that the substituents are located at the C3 and C5 positions, respectively, and to confirm the overall connectivity.

G M [C₅H₅NO₂S]⁺ m/z = 159 F1 [M - COOH]⁺ C₄H₄NS⁺ m/z = 114 M->F1 - COOH (45 Da) F2 [M - H₂O]⁺ C₅H₃NOS⁺ m/z = 141 M->F2 - H₂O (18 Da) (ortho-effect) F3 [F1 - HCN]⁺ C₃H₃S⁺ m/z = 87 F1->F3 - HCN (27 Da) F4 [F1 - CH₃CN]⁺ C₂HS⁺ m/z = 57 F1->F4 - CH₃CN (41 Da) (Ring Cleavage)

References

Physicochemical properties of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,2-thiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 66975-83-5). As a heterocyclic compound incorporating the biologically significant thiazole scaffold, this molecule serves as a versatile intermediate and building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural, physical, and spectral characteristics. We delve into its molecular properties, solubility, and acidity, and provide standardized protocols for their experimental determination. The guide aims to bridge theoretical knowledge with practical application, explaining the causality behind analytical choices to empower researchers in their work with this and similar chemical entities.

Introduction and Compound Identification

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, famously appearing in molecules like Vitamin B1 (Thiamine) and penicillin.[3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the synthesis of agents with antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] this compound is an organic compound featuring this five-membered ring containing both sulfur and nitrogen atoms, further functionalized with a methyl group and a carboxylic acid.[1] This combination of a reactive carboxylic acid handle and a biologically relevant core makes it a valuable starting material for chemical synthesis.[1]

The presence of the carboxylic acid group allows for straightforward derivatization through reactions like esterification and amidation, enabling its incorporation into larger, more complex molecules.[1] The methyl group at the 3-position influences the molecule's electronic distribution, reactivity, and solubility.[1]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally defined by its physicochemical properties. These parameters govern its reactivity, solubility, and bioavailability, directly impacting its handling, reaction conditions, and potential as a drug scaffold. The properties of this compound are summarized below.

PropertyValue / DescriptionSource
CAS Number 66975-83-5[1]
Molecular Formula C₅H₅NO₂S[1][6]
Molecular Weight 143.17 g/mol [1][6]
Appearance Beige solid[1]
Melting Point Experimental data for this specific isomer is not readily available. Data for related isomers, such as 2-methyl-1,3-thiazole-5-carboxylic acid (209 °C) and 4-methylthiazole-5-carboxylic acid (287 °C, dec.), should not be used interchangeably.[7]N/A
Solubility Expected to have enhanced solubility in polar solvents (e.g., alcohols, DMSO, DMF) due to the hydrogen-bonding capability of the carboxylic acid group.[1] Limited solubility in non-polar solvents.[1]
Acidity (pKa) Specific experimental pKa value is not available in the reviewed literature. As a carboxylic acid, it is acidic. The electron-withdrawing nature of the thiazole ring is expected to result in a pKa value lower than that of a typical aliphatic carboxylic acid (pKa ~4-5).N/A
Lipophilicity (XLogP3) 1.2 (Computed)[6]
Acidity and Solubility: An Expert's Perspective

The carboxylic acid moiety is the primary determinant of the compound's acidity and aqueous solubility. The ability of the -COOH group to donate a proton (H⁺) makes the molecule an acid. The stability of the resulting carboxylate conjugate base is enhanced by the electron-withdrawing character of the adjacent 1,2-thiazole ring, which suggests it is a moderately strong organic acid.

This acidity directly influences its solubility profile. In neutral or acidic aqueous media (pH < pKa), the compound exists predominantly in its neutral, less soluble form. As the pH increases above its pKa, it deprotonates to form the more polar and significantly more water-soluble carboxylate salt. This pH-dependent solubility is a critical consideration in designing reaction conditions, particularly for aqueous workups, and in pharmaceutical formulation where dissolution rates are key. The moderate polarity, as indicated by the computed XLogP3 value of 1.2, suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for drug candidates.[1][6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the expected spectral characteristics for this compound based on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. For a carboxylic acid, two features are exceptionally diagnostic.[8][9]

  • O-H Stretch: A very broad and strong absorption is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8][9]

  • C=O Stretch: A sharp, strong absorption peak is expected between 1710-1760 cm⁻¹. Its exact position can indicate whether the acid exists as a hydrogen-bonded dimer (~1710 cm⁻¹) or a free monomer (~1760 cm⁻¹).[8][9]

  • Other Vibrations: Additional peaks corresponding to the C=N and C=C stretching of the thiazole ring would be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • -COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically around 12 δ. The chemical shift can vary with concentration and solvent due to changes in hydrogen bonding.[8][9]

    • Thiazole Proton: A singlet corresponding to the proton at the C4 position of the thiazole ring.

    • -CH₃ Protons: A singlet for the three equivalent protons of the methyl group, likely appearing in the 2-3 δ range.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 165-185 δ region.[8][9]

    • Thiazole Ring Carbons: Two to three distinct signals for the carbons of the heterocyclic ring.

    • Methyl Carbon (-CH₃): A signal in the upfield region of the spectrum.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (143.16). High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₅H₅NO₂S. Common fragmentation patterns may include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocol: Determination of pKa via Potentiometric Titration

To ensure trustworthy and reproducible data, a self-validating protocol is essential. The following method for pKa determination includes system suitability checks and precise measurement steps.

Rationale: Potentiometric titration is the gold-standard method for pKa determination. It relies on monitoring the change in pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Diagram 2: Workflow for pKa Determination

prep 1. Preparation - Prepare 0.01M solution of compound in H₂O/co-solvent. - Standardize 0.1M NaOH titrant. cal 2. System Calibration - Calibrate pH meter with standard buffers (pH 4, 7, 10). - Verify electrode response. prep->cal Ensure Accuracy tit 3. Titration - Add standardized NaOH in small increments. - Record pH and volume of titrant added after each addition. cal->tit Begin Titration data 4. Data Processing - Plot pH vs. Volume of NaOH. - Generate first and second derivative plots. tit->data Collect Data pka 5. pKa Determination - Identify equivalence point from derivative plots. - Determine pH at half-equivalence volume. pKa = pH at V/2 data->pka Analyze Curve report 6. Reporting - Report pKa with standard deviation from triplicate measurements. pka->report Finalize Result

Caption: Standard workflow for determining pKa by potentiometric titration.

Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound.

    • Dissolve the sample in 50 mL of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the apparent pKa (pKa*) must be reported along with the solvent composition.

    • Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

  • Instrumentation and Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

    • Ensure the electrode is clean and functioning correctly. The system is validated if the meter reads the buffer values within ±0.02 pH units.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.

    • Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis and pKa Calculation:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • To accurately determine the equivalence point (Vₑ), calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence point is the peak of the first derivative plot or the zero-crossing of the second derivative plot.

    • Determine the half-equivalence point (Vₑ/2).

    • The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

    • Perform the experiment in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

Applications and Significance in Research

This compound is not just a chemical curiosity; it is a strategic tool for synthetic and medicinal chemists.

  • Pharmaceutical Scaffolding: The thiazole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-π stacking with biological targets.[4] This compound provides a direct entry point for attaching this valuable scaffold to other molecules via its carboxylic acid handle. It is a key intermediate in the synthesis of more complex pharmaceutical compounds.[10]

  • Versatile Chemical Intermediate: The carboxylic acid can be readily converted into esters, amides, acid chlorides, and other functional groups, making it a highly versatile building block for creating libraries of compounds for screening in drug discovery and agrochemical research.[1][2]

  • Materials Science: Heterocyclic compounds are also used in the development of specialty polymers and materials with enhanced thermal stability or specific electronic properties.[2]

Conclusion

This compound is a valuable heterocyclic compound characterized by its acidic nature, moderate polarity, and the presence of the biologically relevant thiazole moiety. While specific experimental data for some properties like melting point and pKa are not widely published, its characteristics can be reliably predicted from its structure and confirmed using standard analytical techniques. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, analyze, and utilize this compound as a strategic building block in the advancement of pharmaceutical and chemical sciences.

References

3-Methyl-1,2-thiazole-5-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: 3-Methyl-1,2-thiazole-5-carboxylic acid

A Comprehensive Overview for Chemical and Pharmaceutical Research

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, established synthesis methodologies, and diverse applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of numerous biologically active compounds.[1][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] this compound, as a substituted thiazole, represents a key building block for the synthesis of novel chemical entities with tailored biological functions.

Core Identifiers and Chemical Properties

Accurate identification and characterization are paramount in chemical research. This section provides the essential identifiers and physicochemical properties of this compound.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is the foundation of scientific reproducibility. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 10253-12-0--INVALID-LINK--
PubChem CID 274092--INVALID-LINK--
Molecular Formula C5H5NO2S--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings and biological systems.

PropertyValue
Molecular Weight 143.16 g/mol [5]
Appearance Solid[6]
Melting Point 287 °C (decomposes)
Solubility Soluble in DMSO[7]
pKa (Conjugate Acid) 2.5 (for the thiazole ring)[3]

Synthesis and Characterization

The synthesis of this compound and its derivatives is a topic of ongoing research. Several synthetic routes have been developed, often leveraging the principles of heterocyclic chemistry.

General Synthetic Strategies

The construction of the thiazole ring is typically achieved through condensation reactions. One common approach involves the reaction of a thioamide with an α-halocarbonyl compound, a method known as the Hantzsch thiazole synthesis. Variations of this method, along with other novel synthetic strategies, are continually being explored to improve yields and introduce diverse functionalities.[1] For instance, some syntheses may start from ethyl 2-amino-4-methylthiazole-5-carboxylate and proceed through several steps to yield the desired carboxylic acid derivative.[1]

Below is a generalized workflow for the synthesis of thiazole derivatives, illustrating the key stages from starting materials to the final product.

Synthesis_Workflow Start Starting Materials (e.g., Thioamides, α-Haloketones) Condensation Ring Formation (e.g., Hantzsch Synthesis) Start->Condensation Intermediate Substituted Thiazole Ester Condensation->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Product 3-Methyl-1,2-thiazole- 5-carboxylic acid Hydrolysis->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Generalized synthetic workflow for thiazole-5-carboxylic acids.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in confirming the presence of the methyl group, the thiazole ring protons, and the carboxylic acid moiety. Chemical shifts provide valuable information about the electronic environment of each nucleus. For similar thiazole derivatives, characteristic signals for the thiazole ring protons are observed between 7.27 and 8.77 ppm in 1H NMR, indicating the aromatic nature of the ring.[3]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the carbonyl (C=O) of the carboxylic acid and the C=N and C-S bonds of the thiazole ring.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a common feature in many approved drugs.[1] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

  • Anticancer Agents: Thiazole derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships (SAR) and optimize binding to target proteins.[4]

  • Antimicrobial Agents: The thiazole ring is a component of some antibiotics. Novel derivatives of this compound are being synthesized and evaluated for their activity against resistant bacterial and fungal strains.[7]

  • Enzyme Inhibitors: The structural and electronic properties of the thiazole ring allow it to interact with the active sites of various enzymes. This has led to the development of thiazole-based inhibitors for targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation.

The following diagram illustrates the central role of this compound as a scaffold in the development of various therapeutic agents.

Drug_Discovery_Pathway cluster_applications Therapeutic Targets cluster_derivatization Chemical Modification Scaffold 3-Methyl-1,2-thiazole- 5-carboxylic acid Amide Amide Formation Scaffold->Amide Ester Esterification Scaffold->Ester Other Other Modifications Scaffold->Other Anticancer Kinase Inhibitors Antimicrobial Antibacterial/ Antifungal AntiInflammatory COX Inhibitors Amide->Anticancer Ester->Antimicrobial Other->AntiInflammatory

Caption: Drug discovery applications of this compound.

Materials Science

The thiazole ring can also be incorporated into polymers and other materials to impart specific properties. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto surfaces.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound may cause skin, eye, and respiratory irritation.[8][9][10]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][10] If dust is generated, use a NIOSH-approved respirator.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both academic and industrial research. Its established role as a key building block in the synthesis of medicinally important molecules, coupled with its potential applications in materials science, ensures its continued relevance. This guide has provided a comprehensive overview of its core identifiers, properties, synthesis, applications, and safety considerations, serving as a foundational resource for scientists and researchers.

References

3-Methyl-1,2-thiazole-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1,2-thiazole-5-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Thiazole derivatives are recognized as crucial structural motifs in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document details the fundamental physicochemical properties of this compound, including its molecular formula and weight. Furthermore, it outlines a representative synthetic pathway and a robust analytical workflow for its characterization, grounded in established chemical principles. The guide concludes with a discussion of its applications as a versatile building block in drug discovery and materials science, leveraging the unique reactivity of its thiazole core and carboxylic acid functional group.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in the field of medicinal chemistry.[1] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and synthetic pharmaceuticals underscores its versatile role in molecular design. The structural rigidity of the thiazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an ideal framework for developing potent and selective therapeutic agents. Thiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This compound is a specific derivative that combines this valuable heterocyclic core with two key functional groups: a methyl group at the 3-position and a carboxylic acid at the 5-position. The methyl group can influence the molecule's electronic properties and steric profile, while the carboxylic acid serves as a highly versatile chemical handle for further synthetic modifications, such as amidation or esterification, making it an invaluable intermediate in the synthesis of more complex molecules.[4]

Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. This compound is characterized by a specific molecular structure that dictates its chemical behavior and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₂S[4][5][6]
Molecular Weight 143.16 g/mol [4]
CAS Number 66975-83-5[4][5]
Appearance Beige solid[4]
InChI InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8)[4][6]
SMILES Cc1cc(C(=O)O)sn1[4]
PubChem CID 274092[5]

A Representative Synthetic Pathway

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a robust pathway can be designed based on well-established principles of heterocyclic chemistry. The following workflow represents a logical and chemically sound approach to its synthesis, providing insights into the causality behind each step.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification A Propionamide C Thiopropionamide A->C Toluene, reflux B Lawesson's Reagent E Thiopropionamide D Ethyl bromopyruvate F Ethyl 3-methyl-1,2-thiazole-5-carboxylate D->F E->F Ethanol, reflux G Ethyl 3-methyl-1,2-thiazole-5-carboxylate I This compound G->I 1. THF/H₂O 2. HCl (aq) H NaOH (aq)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of Thiopropionamide

  • To a solution of propionamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Lawesson's reagent is a highly effective thionating agent, replacing the carbonyl oxygen with sulfur. Toluene is used as a high-boiling, non-reactive solvent suitable for this transformation.

  • Cool the reaction mixture, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure to yield crude thiopropionamide.

Step 2: Cyclocondensation to form the Thiazole Ring

  • Dissolve thiopropionamide (1.0 eq) in ethanol.

  • Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

    • Causality: This step is a variation of the Hantzsch thiazole synthesis. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halo ester. A subsequent intramolecular condensation and dehydration yield the aromatic thiazole ring. Ethanol serves as a polar protic solvent that facilitates the reaction.

  • After cooling, neutralize the mixture and concentrate to obtain the crude ester, ethyl 3-methyl-1,2-thiazole-5-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Causality: Saponification is the base-catalyzed hydrolysis of the ethyl ester to its corresponding carboxylate salt. THF is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is ~2-3.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Workflow for Quality Assurance

Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. A multi-technique approach ensures the highest level of confidence in the material's quality.

G Crude Crude Product From Synthesis Purification Purification Recrystallization or Column Chromatography Crude->Purification Purity Purity Purification->Purity Structure Structural Verification ¹H NMR, ¹³C NMR Mass Spectrometry FT-IR Purity->Structure If pure Final Final Compound Confirmed Structure & Purity Structure->Final If structure matches

Caption: Standard analytical workflow for compound validation.

Key Characterization Methodologies
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A pure sample should exhibit a single major peak.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For this compound (143.16 g/mol ), one would expect to see a molecular ion peak [M+H]⁺ at approximately m/z 144.01 or [M-H]⁻ at m/z 142.00.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals would include a singlet for the methyl group (CH₃), a singlet for the proton on the thiazole ring, and a broad singlet for the acidic proton of the carboxylic acid.

    • ¹³C NMR: Confirms the carbon framework of the molecule. Distinct signals for the five unique carbons (methyl, two sp² ring carbons, carboxyl, and the carbon at the N=C-S junction) are expected.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups. Key vibrational stretches to observe would be a strong C=O stretch for the carboxylic acid and a broad O-H stretch.[7]

Applications in Research and Drug Development

The utility of this compound stems from its identity as a functionalized heterocyclic building block. Its structure is a valuable starting point for creating diverse chemical libraries for screening in drug discovery programs.

  • Versatile Chemical Intermediate: The carboxylic acid group is readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of novel pharmaceuticals and agrochemicals.[4][8]

  • Scaffold for Bioactive Molecules: The thiazole core is a well-established pharmacophore. By using this compound as a scaffold, medicinal chemists can synthesize novel derivatives to target a variety of biological pathways. Published research on related thiazole carboxamides has demonstrated their potential as c-Met kinase inhibitors for cancer treatment and as COX inhibitors with anti-inflammatory and anticancer properties.[2][9]

  • Fragment-Based Drug Discovery: In fragment-based screening, small, low-complexity molecules like this one are screened for weak binding to a biological target. Positive hits can then be elaborated or linked together to build a more potent drug candidate. The defined vector for modification (the carboxylic acid) makes it an ideal fragment for such campaigns.

Conclusion

This compound represents more than just its molecular formula and weight. It is a highly valuable heterocyclic building block, embodying the chemical potential of the thiazole scaffold. Its straightforward, albeit representative, synthesis and well-defined structure make it an accessible and powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science. As the demand for novel and effective small molecules continues to grow, the strategic application of such versatile intermediates will be paramount to innovation and discovery.

References

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1,2-thiazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This five-membered heterocycle, containing sulfur and nitrogen, is integral to both natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs.[1][2] This guide focuses on a specific, synthetically versatile member of this family: 3-Methyl-1,2-thiazole-5-carboxylic acid . While the parent molecule itself is primarily a building block, its true pharmacological potential is unlocked through chemical modification, particularly at the C5-carboxylic acid position. We will explore the synthesis of its derivatives and delve into their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

The Core Scaffold: this compound

The structure of this compound (PubChem CID: 274092) features a 1,2-thiazole (isothiazole) ring substituted with a methyl group at position 3 and a carboxylic acid at position 5.[3] The carboxylic acid moiety is a critical functional handle, providing a reactive site for the synthesis of a diverse library of derivatives, such as amides and esters. This process of derivatization is fundamental to modulating the molecule's physicochemical properties (e.g., lipophilicity, solubility) and its interaction with biological targets.

The diagram below illustrates the fundamental principle of creating a chemical library from the parent acid, a common and effective strategy in lead optimization for drug discovery.

G cluster_0 Derivatization Workflow parent 3-Methyl-1,2-thiazole- 5-carboxylic Acid (Core Scaffold) reagent + Amine (R-NH2) + Coupling Agents (e.g., EDCI, DMAP) parent->reagent product Thiazole-5-carboxamide Derivatives (Biologically Active Analogs) reagent->product G cluster_0 c-Met Kinase Inhibition Pathway inhibitor Thiazole Carboxamide Derivative cMet c-Met Kinase (ATP Binding Site) inhibitor->cMet Blocks downstream Downstream Signaling (Proliferation, Survival) cMet->downstream Activates ATP ATP ATP->cMet Binds apoptosis Inhibition of Cell Proliferation downstream->apoptosis

References

An In-Depth Technical Guide to Investigating Potential Therapeutic Targets for 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1] This guide focuses on a specific, yet underexplored analogue, 3-Methyl-1,2-thiazole-5-carboxylic acid, and delineates a strategic, multi-pronged approach to identify and validate its potential therapeutic targets. While direct biological data for this specific compound is sparse, the extensive pharmacological activities of related thiazole derivatives provide a robust foundation for hypothesizing its mechanism of action.[2][3] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a logical framework, detailed experimental protocols, and the causal reasoning behind strategic choices in the target discovery cascade. We will explore potential target classes including protein kinases, nuclear factors, and enzymes involved in metabolic and proliferative pathways, grounded in the well-documented anticancer, anti-inflammatory, and antimicrobial activities of the broader thiazole family.[4][5]

Introduction to this compound: A Molecule of Untapped Potential

This compound is a small heterocyclic compound featuring the aromatic thiazole ring.[6] This five-membered ring, containing both sulfur and nitrogen, is a key structural motif in a variety of bioactive molecules, including the essential vitamin B1 (thiamine).[7] The versatility of the thiazole scaffold allows it to serve as a pharmacophore, a bioisosteric replacement for other functional groups, or a rigid spacer to orient other functionalities, thereby influencing the molecule's physicochemical properties and pharmacokinetic profile.[1]

While many thiazole derivatives have been extensively studied, this compound itself remains a frontier molecule. Its structure, featuring a carboxylic acid group at the 5-position and a methyl group at the 3-position, presents unique opportunities for interaction with biological macromolecules. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor or engage in ionic interactions, while the methyl group can occupy small hydrophobic pockets within a target protein's binding site.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus is a recurring motif in a multitude of clinically approved drugs, validating its utility in targeting a wide array of diseases.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][3]

Pharmacological Activity Examples of Thiazole-Containing Agents General Mechanism/Target Class
Anticancer Dasatinib, Tiazofurin, IxabepiloneKinase inhibition, Antimetabolite, Tubulin stabilization
Anti-HIV RitonavirProtease inhibition
Antifungal RavuconazoleErgosterol synthesis inhibition
Anti-inflammatory Meloxicam, FanetizoleCOX-2 inhibition
Antiparasitic NitazoxanideInhibition of pyruvate:ferredoxin oxidoreductase
Antidiabetic ---Modulation of metabolic pathways

This impressive range of activities strongly suggests that the thiazole ring is adept at interacting with a diverse set of protein targets. The key to unlocking the potential of this compound lies in systematically exploring these established target classes.

Hypothesized Therapeutic Targets and Pathways

Based on the established bioactivity of structurally related thiazole compounds, we can postulate several high-priority target classes for this compound. The anticancer field is particularly rich with thiazole-based inhibitors, making this a logical starting point for investigation.[4][8]

Target Class I: Protein Kinases in Oncology

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The drug Dasatinib, a potent kinase inhibitor with a central thiazole ring, exemplifies the potential of this scaffold to target the ATP-binding pocket of kinases.[1] Thiazole derivatives have been specifically associated with the inhibition of pathways like PI3K/Akt/mTOR.[4][9]

Rationale for Investigation: The planar, aromatic nature of the thiazole ring can facilitate π-stacking interactions with aromatic residues in the kinase hinge region, while the substituents provide opportunities for specific hydrogen bonds and hydrophobic interactions.

Primary Putative Targets:

  • PI3K/Akt/mTOR Pathway Kinases: These are central to cell growth, proliferation, and survival.

  • c-Met Kinase: A receptor tyrosine kinase implicated in cell motility, invasion, and metastasis.[10]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC1 mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Rheb Rheb-GTP TSC2->Rheb Inhibits Rheb->mTORC1 Activates Compound 3-Methyl-1,2-thiazole- 5-carboxylic acid Compound->PI3K Potential Inhibition Compound->Akt Compound->mTORC1

Caption: A tiered experimental workflow for target identification and validation.

Protocol: Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification

This protocol aims to identify proteins from a cell lysate that directly bind to this compound.

Causality: This method is chosen for its unbiased nature. By immobilizing the compound of interest and passing a complex protein mixture over it, we can isolate only those proteins that have a physical affinity for the compound. This directly identifies potential binding partners without prior assumptions.

Methodology:

  • Immobilization:

    • Synthesize an analogue of this compound with a linker arm (e.g., an amino-hexyl linker attached to the carboxylic acid via an amide bond).

    • Covalently couple the linker-modified compound to NHS-activated sepharose beads.

    • Prepare control beads with the linker alone to identify non-specific binders.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to other thiazole derivatives) and harvest cells.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute bound proteins using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., urea-based).

    • Perform an in-solution or on-bead tryptic digest of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a protein database (e.g., UniProt) to identify the proteins from the peptide fragmentation patterns.

  • Data Analysis:

    • Compare the list of proteins identified from the compound-coupled beads to the control beads.

    • Prioritize proteins that are significantly enriched in the compound sample for further validation.

Self-Validation: The use of control beads is a critical self-validating step. A true binding partner should be highly enriched or exclusively present in the experimental sample compared to the control. Competitive elution with the free compound further validates the specificity of the interaction.

Protocol: Surface Plasmon Resonance (SPR) for Biophysical Characterization

This protocol measures the direct binding kinetics and affinity between a purified candidate protein and the compound.

Causality: Following the identification of a putative target (e.g., a protein kinase) from the affinity pulldown, SPR provides quantitative, real-time data on the interaction. It measures the association rate (ka), dissociation rate (kd), and calculates the equilibrium dissociation constant (KD), which is a direct measure of binding affinity. This confirms a direct, physical interaction and quantifies its strength.

Methodology:

  • Chip Preparation:

    • Immobilize the purified candidate protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low-to-moderate immobilization density to avoid mass transport limitations.

    • A reference flow cell should be activated and blocked without protein immobilization to allow for reference subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., from 0.1x to 10x the expected KD). Include a buffer-only (zero analyte) injection.

  • Binding Analysis:

    • Inject the analyte solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the change in refractive index (measured in Response Units, RU) over time. This includes an association phase (analyte injection) and a dissociation phase (buffer flow).

  • Data Processing:

    • Double-reference subtract the data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection.

  • Kinetic Modeling:

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine ka, kd, and KD.

Self-Validation: The quality of the data is self-validating through several checks. The fit of the kinetic model to the experimental data (indicated by a low Chi-squared value) should be robust across multiple analyte concentrations. A clear dose-response relationship should be observed, where higher concentrations of the analyte result in a higher binding signal.

Conclusion and Future Directions

The therapeutic potential of this compound is strongly suggested by the extensive and diverse bioactivities of the thiazole chemical class. This guide proposes a rational and systematic pathway for elucidating its specific molecular targets. By initiating with unbiased discovery techniques like affinity chromatography and progressing to rigorous biophysical and cellular validation assays, researchers can effectively deconvolve its mechanism of action. The identification of a validated target is the pivotal first step in a larger drug development campaign, paving the way for structure-activity relationship (SAR) studies, lead optimization for improved potency and selectivity, and eventual preclinical evaluation in relevant disease models. The journey from a promising scaffold to a novel therapeutic is complex, but it begins with the foundational principles of target identification outlined herein.

References

Foreword: The Enduring Versatility of the Isothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isothiazole Compounds: Synthesis, Reactivity, and Applications in Drug Discovery

The realm of heterocyclic chemistry is vast and ever-expanding, yet certain core structures consistently emerge as privileged scaffolds in the design of functional molecules. Among these, the isothiazole ring system—a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms—holds a place of distinction. Its unique electronic properties, stemming from the electronegativity of the heteroatoms and their 1,2-relationship, impart a remarkable versatility that has been exploited across a multitude of scientific disciplines.[1][2] From life-saving pharmaceuticals to advanced materials, the isothiazole nucleus serves as a cornerstone for innovation.

This technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of isothiazole compounds. It is not merely a recitation of facts but a synthesis of foundational principles, modern synthetic strategies, and field-proven applications. As a senior application scientist, my objective is to not only present the "what" but to elucidate the "why"—the underlying chemical logic that drives the synthesis, reactivity, and biological activity of these fascinating molecules. We will delve into the causality behind experimental choices, explore the self-validating nature of robust protocols, and ground our discussion in authoritative, verifiable references.

The Isothiazole Core: Structure and Intrinsic Properties

Isothiazole, or 1,2-thiazole, is a planar, aromatic heterocycle with the molecular formula C₃H₃NS.[3] The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic landscape that governs its reactivity and interactions with biological targets. The lone pair of electrons on the sulfur atom participates in the aromatic system, while the nitrogen atom's lone pair is generally available for protonation.[4] This electronic arrangement makes the isothiazole ring relatively stable yet susceptible to a range of chemical transformations. Isothiazole itself is a colorless liquid with a pyridine-like odor, but its substituted derivatives encompass a vast chemical space with diverse physical and chemical properties.[5]

The Art and Science of Isothiazole Synthesis

The construction of the isothiazole ring is a testament to the ingenuity of synthetic organic chemists. A variety of strategies have been developed, each with its own merits and applications. The choice of synthetic route is often dictated by the desired substitution pattern on the isothiazole nucleus.

Key Synthetic Strategies: A Mechanistic Overview

Several powerful methods for the synthesis of isothiazoles have been established, with the following being among the most significant:

  • (4+1) Heterocyclization: This approach involves the reaction of a four-atom component containing a carbon-carbon double or triple bond and two other atoms with a single-atom reagent that provides the fifth atom of the ring. A prominent example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate, where the β-ketodithioester provides a four-atom fragment and the ammonium acetate serves as the nitrogen source.[1]

  • (3+2) Heterocyclization: This strategy involves the combination of a three-atom and a two-atom fragment to construct the five-membered ring. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate, which acts as a donor of the N-S fragment, to yield 4-arylisothiazoles.[6]

  • Intramolecular Cyclization: In this approach, a linear precursor containing all the necessary atoms is cyclized to form the isothiazole ring. A common method is the oxidative cyclization of 3-aminopropenethiones.[6]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

This protocol provides a detailed, step-by-step methodology for a common and versatile (4+1) heterocyclization reaction. The rationale for this choice lies in its operational simplicity, use of readily available starting materials, and the ability to generate a diverse library of 3,5-disubstituted isothiazoles.

Objective: To synthesize a 3,5-disubstituted isothiazole via the reaction of a β-ketodithioester with ammonium acetate.

Materials:

  • β-Ketodithioester (1.0 eq)

  • Ammonium acetate (NH₄OAc) (2.0 eq)

  • Ethanol (or an appropriate aqueous solvent system)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the β-ketodithioester (1.0 eq) and ammonium acetate (2.0 eq).

  • Solvent Addition: Add ethanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,5-disubstituted isothiazole.

Self-Validation: The success of this protocol is validated by the formation of the desired product, which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the final compound should be assessed by HPLC or elemental analysis.

Visualization of a Key Synthetic Pathway

The following diagram illustrates the (4+1) heterocyclization for the synthesis of 3,5-disubstituted isothiazoles.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product beta-Keto-dithioester β-Ketodithioester Imine_Formation Imine Formation beta-Keto-dithioester->Imine_Formation + NH₃ NH4OAc Ammonium Acetate NH4OAc->Imine_Formation Cyclization Cyclization Imine_Formation->Cyclization Intramolecular Nucleophilic Attack Oxidation Aerial Oxidation Cyclization->Oxidation Aromatization Isothiazole 3,5-Disubstituted Isothiazole Oxidation->Isothiazole

Caption: (4+1) Annulation for Isothiazole Synthesis.

Reactivity of the Isothiazole Ring: A Chemist's Perspective

The isothiazole ring exhibits a rich and varied reactivity profile, making it a versatile building block in organic synthesis. Its reactions can be broadly categorized into electrophilic substitutions, nucleophilic reactions, and ring-opening transformations.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the nitrogen atom, the isothiazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, reactions such as halogenation, nitration, and sulfonation can be achieved under specific conditions. The position of substitution is influenced by the directing effects of existing substituents and the reaction conditions.

Mechanism of Electrophilic Bromination:

  • Activation of Bromine: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromine is polarized, generating a more potent electrophile.

  • Nucleophilic Attack: The π-system of the isothiazole ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the isothiazole ring and yielding the brominated product.

G Isothiazole Isothiazole Sigma_Complex σ-Complex (Arenium Ion) Isothiazole->Sigma_Complex Attack on Br⁺ Br2_FeBr3 Br₂/FeBr₃ Br2_FeBr3->Sigma_Complex Bromoisothiazole Bromoisothiazole Sigma_Complex->Bromoisothiazole - H⁺

Caption: Mechanism of Electrophilic Bromination.

Nucleophilic Reactions and Ring Opening

The isothiazole ring can be susceptible to nucleophilic attack, particularly at the sulfur atom, especially in the case of isothiazolium salts.[7] This can lead to ring-opening reactions, providing a pathway to acyclic compounds that can be useful synthetic intermediates. The quaternization of the nitrogen atom in isothiazolium salts significantly enhances the electrophilicity of the ring, making it more prone to attack by nucleophiles such as hydroxide ions or other strong nucleophiles.

Applications of Isothiazole Compounds: From Bench to Bedside and Beyond

The unique chemical properties of the isothiazole scaffold have led to its incorporation into a wide array of biologically active molecules and functional materials.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2]

Anticancer Activity: Numerous isothiazole-containing compounds have been synthesized and evaluated for their potential as anticancer agents. They have been shown to target various cellular pathways involved in cancer progression. For instance, some derivatives act as inhibitors of histone deacetylases (HDACs) or Aurora kinases, both of which are crucial targets in cancer therapy.[3]

Quantitative Data on Anticancer Activity: The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of isothiazole derivatives against human breast cancer (MCF-7) and human lung cancer (A549) cell lines.

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549Reference
4a HH>100>100[2]
4b ClH69.285.1[2]
4c OCH₃H55.362.8[2]
6a HCH₃25.4331.22[7]
6b ClCH₃12.8718.94[7]
6c OCH₃CH₃19.1315.69[7]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol details the MTT assay, a colorimetric method for assessing cell viability and the cytotoxic effects of potential drug candidates.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an isothiazole compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Isothiazole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isothiazole compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Self-Validation: The reliability of the assay is ensured by including appropriate controls (vehicle and blank), running replicates for each concentration, and ensuring a good dose-response curve.

Case Study: Ziprasidone - An Isothiazole-Based Antipsychotic

Ziprasidone is an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[8] Its therapeutic efficacy is attributed to its unique pharmacological profile, which involves antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[9] The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the blockade of 5-HT₂A receptors may contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects.[8]

G cluster_drug Drug Action cluster_receptors Receptor Targets cluster_pathways Signaling Pathways & Effects Ziprasidone Ziprasidone D2_Receptor Dopamine D₂ Receptor Ziprasidone->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT₂A Receptor Ziprasidone->5HT2A_Receptor Antagonism Mesolimbic Mesolimbic Pathway (↓ Dopamine Activity) D2_Receptor->Mesolimbic Nigrostriatal Nigrostriatal Pathway (↑ Dopamine Release) 5HT2A_Receptor->Nigrostriatal Mesocortical Mesocortical Pathway (↑ Dopamine Release) 5HT2A_Receptor->Mesocortical Positive_Symptoms ↓ Positive Symptoms Mesolimbic->Positive_Symptoms EPS ↓ Extrapyramidal Side Effects Nigrostriatal->EPS Negative_Symptoms ↓ Negative Symptoms Mesocortical->Negative_Symptoms

Caption: Ziprasidone's Mechanism of Action.

Anti-inflammatory Activity: Certain isothiazole derivatives have shown significant anti-inflammatory properties. For example, some 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides have demonstrated potent activity in carrageenan-induced edema models.[10]

Agrochemicals: Protecting Crops with Isothiazole Chemistry

The biological activity of isothiazoles extends to the agricultural sector, where they are utilized as fungicides and herbicides. Their ability to interfere with essential biological processes in fungi and weeds makes them valuable tools for crop protection.[11]

Conclusion and Future Perspectives

The isothiazole scaffold continues to be a fertile ground for chemical and biological exploration. Its synthetic accessibility, diverse reactivity, and proven track record in medicinal and agricultural applications ensure its continued relevance. Future research in this area is likely to focus on the development of more selective and potent isothiazole-based therapeutics, the exploration of novel applications in materials science, and the discovery of new, more sustainable synthetic methodologies. As our understanding of the intricate interplay between chemical structure and biological function deepens, the isothiazole ring is poised to remain a key player in the ongoing quest for innovative molecular solutions to global challenges.

References

A Technical Guide to Early-Stage Research Involving 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational aspects of early-stage research involving 3-Methyl-1,2-thiazole-5-carboxylic acid. The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This document serves as a roadmap for researchers initiating projects with this specific molecule, covering its synthesis, characterization, and potential applications in drug discovery. The guide emphasizes the rationale behind experimental design and provides adaptable protocols for synthesis and preliminary biological screening, thereby enabling a robust and efficient research workflow.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur in a 1,2-relationship, is a cornerstone in the development of therapeutic agents.[3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Derivatives of isothiazole have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][4]

This compound, in particular, presents an intriguing starting point for fragment-based drug discovery and lead optimization campaigns. The methyl group at the 3-position can influence the electronic nature and steric profile of the molecule, while the carboxylic acid at the 5-position provides a handle for further chemical modification and can act as a key interacting moiety with biological targets.

Synthesis and Characterization of this compound

A reliable synthetic route to this compound is crucial for any research program. While a direct, one-pot synthesis may not be extensively documented, a plausible and adaptable multi-step synthesis can be devised based on established isothiazole chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves the cyclization of a β-iminothioamide, a method that has been successfully employed for the preparation of related 5-amino-3-methylisothiazoles.[5] Subsequent functional group transformation from the amino group to a carboxylic acid is a feasible strategy.

G cluster_0 Synthesis of this compound β-Iminothiobutyramide β-Iminothiobutyramide 5-Amino-3-methylisothiazole 5-Amino-3-methylisothiazole β-Iminothiobutyramide->5-Amino-3-methylisothiazole  Cyclization Oxidizing Agent Oxidizing Agent Oxidizing Agent->5-Amino-3-methylisothiazole 5-Cyano-3-methylisothiazole 5-Cyano-3-methylisothiazole 5-Amino-3-methylisothiazole->5-Cyano-3-methylisothiazole  Diazotization & Sandmeyer Reaction Diazotization Diazotization Diazotization->5-Cyano-3-methylisothiazole Sandmeyer Reaction Sandmeyer Reaction Sandmeyer Reaction->5-Cyano-3-methylisothiazole This compound This compound 5-Cyano-3-methylisothiazole->this compound  Hydrolysis Hydrolysis Hydrolysis Hydrolysis->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 5-Amino-3-methylisothiazole [5]

  • Prepare a solution of an oxidizing agent, such as chloramine-T or potassium persulfate, in an appropriate solvent (e.g., water or a buffered aqueous solution).

  • Slowly add β-iminothiobutyramide to the stirred solution of the oxidizing agent at a controlled temperature (typically between 0-25 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-amino-3-methylisothiazole.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-Cyano-3-methylisothiazole (via Sandmeyer Reaction)

  • Dissolve 5-amino-3-methylisothiazole in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or gas evolution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Step 3: Hydrolysis to this compound

  • Reflux the 5-cyano-3-methylisothiazole with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution).

  • Monitor the reaction by TLC until the nitrile is fully hydrolyzed.

  • Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

  • Recrystallization from a suitable solvent system can be performed for further purification.

Characterization

A thorough characterization of the synthesized compound is imperative to confirm its identity and purity.

Technique Expected Observations
¹H NMR A singlet for the methyl group (CH₃), a singlet for the proton on the isothiazole ring, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the methyl carbon, the carbons of the isothiazole ring (including the quaternary carbon attached to the methyl group and the carbon of the C-H bond), and the carboxylic acid carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₅H₅NO₂S (143.17 g/mol ).
FT-IR Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C-S stretches of the isothiazole ring.
Melting Point A sharp melting point range, indicating the purity of the compound.

Early-Stage Biological Evaluation: A Screening Cascade

The initial biological evaluation of this compound should be guided by the known activities of related thiazole and isothiazole derivatives. A tiered screening approach allows for efficient identification of potential biological activities.

G cluster_0 Biological Screening Cascade Test Compound This compound Primary Screening Primary Screening Test Compound->Primary Screening High-Throughput Screening (HTS) Broad panel of assays Secondary Screening Secondary Screening Primary Screening->Secondary Screening Confirmation of Hits Dose-response analysis Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Target identification Pathway analysis Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization SAR studies Analogue synthesis

Caption: A tiered approach for the biological evaluation of the target compound.

Primary Screening: High-Throughput Assays

Given the diverse biological activities of thiazoles, a broad primary screen is recommended. This could include assays for:

  • Anticancer Activity: Screening against a panel of cancer cell lines (e.g., NCI-60) using a cell viability assay like the MTT or SRB assay.[6]

  • Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Enzyme Inhibition: Screening against a panel of relevant enzymes, such as kinases or proteases, which are common targets for thiazole-containing drugs.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and appropriate controls) for a specified incubation period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Secondary Screening and Hit Validation

Active compounds ("hits") from the primary screen should be subjected to secondary assays to confirm their activity and rule out artifacts. This includes:

  • Dose-Response Curves: Generating detailed dose-response curves to accurately determine potency (e.g., IC₅₀ or EC₅₀).

  • Selectivity Profiling: Testing active compounds against related cell lines or enzymes to assess their selectivity.

  • Orthogonal Assays: Using a different assay format to confirm the biological effect and rule out assay-specific interference.

Structure-Activity Relationship (SAR) Studies

Should this compound exhibit promising activity, the next logical step is to initiate SAR studies.[7] This involves the synthesis and testing of a focused library of analogs to understand which structural features are critical for activity. Modifications could include:

  • Substitution on the methyl group: Exploring the effect of larger alkyl or aryl groups.

  • Modification of the carboxylic acid: Converting it to esters, amides, or other bioisosteres to probe interactions and improve pharmacokinetic properties.[8]

  • Substitution on the isothiazole ring: If the synthetic route allows, introducing substituents at the 4-position.

Conclusion and Future Directions

This compound represents a valuable starting point for drug discovery programs. Its straightforward, albeit multi-step, synthesis and the rich history of the isothiazole scaffold in medicinal chemistry provide a solid foundation for further research. The proposed workflow, from synthesis and characterization to a tiered biological screening cascade, offers a comprehensive framework for initiating early-stage research with this compound. Future efforts should focus on executing these experimental plans to uncover the therapeutic potential of this and related isothiazole derivatives.

References

A Predictive Guide to the Spectroscopic Characterization of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those containing thiazole motifs, are of significant interest due to their diverse biological activities. 3-Methyl-1,2-thiazole-5-carboxylic acid is one such molecule, combining the functionality of a carboxylic acid with the unique electronic and structural properties of the 1,2-thiazole ring.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages fundamental spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This predictive approach serves as a powerful tool for researchers, enabling them to anticipate spectral features, confirm synthesis, and identify this compound in complex mixtures.

The methodologies and interpretations presented herein are designed for an audience of researchers, scientists, and drug development professionals, providing not just data, but the scientific rationale behind the predictions.

Molecular Structure and Analysis

The foundational step in predicting spectroscopic outcomes is a thorough analysis of the molecule's structure. This compound (C₅H₅NO₂S) possesses several key features that will dictate its spectral fingerprint:

  • 1,2-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms in adjacent positions. This ring system has a unique electronic distribution that influences the chemical environment of its constituent atoms.

  • C4-Proton: A single proton attached to the aromatic thiazole ring, whose chemical shift will be indicative of the ring's electronic nature.

  • C3-Methyl Group: A methyl group attached to the C3 position of the thiazole ring.

  • C5-Carboxylic Acid: A carboxyl group (-COOH) at the C5 position, which has highly characteristic spectroscopic signatures.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H & ¹³C) shim->acquire fft Fourier Transform acquire->fft phase Phase Correction fft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference G start Start clean Clean ATR Crystal start->clean background Collect Background Spectrum clean->background sample Place Sample on Crystal background->sample pressure Apply Pressure sample->pressure collect Collect Sample Spectrum pressure->collect cleanup Clean Up collect->cleanup end End cleanup->end G start Dissolve Sample in Volatile Solvent intro Introduce Sample into MS (e.g., Direct Probe or GC Inlet) start->intro volatilize Volatilize Sample (Heat/GC Oven) intro->volatilize ionize Ionize with 70 eV Electrons (EI) volatilize->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions and Generate Spectrum analyze->detect

Methodological & Application

Protocol for the Synthesis of 3-Methyl-1,2-thiazole-5-carboxylic acid: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,2-thiazole-5-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry and drug discovery. The isothiazole (1,2-thiazole) ring system is a core component in numerous pharmacologically active agents, demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its structural features allow for diverse chemical modifications, making it a valuable building block for the synthesis of novel therapeutic candidates.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, detailing the reaction mechanism, step-by-step procedures, and methods for validation.

Introduction and Strategic Overview

The synthesis of substituted isothiazoles is a cornerstone of heterocyclic chemistry.[1] While various synthetic strategies exist, this protocol focuses on a robust and reproducible two-stage approach: the initial construction of the isothiazole ring via oxidative cyclization, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

This method was selected for its reliability and use of accessible starting materials. The core of the synthesis involves the reaction of a β-enaminone with a sulfur source, a classic and effective method for forming the S-N bond characteristic of the isothiazole ring.[5] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below, proceeding from readily available starting materials to the final target molecule.

G cluster_0 Stage 1: Isothiazole Ring Formation cluster_1 Stage 2: Hydrolysis A Ethyl Acetoacetate + Ammonia B Ethyl 3-aminobut-2-enoate (Enamine Intermediate) A->B Condensation C Ethyl 3-methylisothiazole-5-carboxylate B->C Oxidative Cyclization (S₂Cl₂ or equivalent) D This compound (Final Product) C->D Saponification (NaOH) Acidification (HCl)

Caption: Overall two-stage synthesis of this compound.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials, including corrosive and reactive chemicals. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentFormulaPurity/Grade
Ethyl acetoacetateC₆H₁₀O₃≥99%
Ammonium AcetateCH₃COONH₄≥98%
TolueneC₇H₈Anhydrous
Sulfur MonochlorideS₂Cl₂≥98%
Sodium HydroxideNaOH≥97%, pellets
Hydrochloric AcidHCl37% (conc.)
EthanolC₂H₅OH95% or Absolute
Diethyl Ether(C₂H₅)₂OAnhydrous
Magnesium SulfateMgSO₄Anhydrous
Stage 1: Synthesis of Ethyl 3-methylisothiazole-5-carboxylate

This stage involves two critical steps: the formation of an enamine intermediate and its subsequent conversion into the isothiazole ring.

Step 1.1: Preparation of Ethyl 3-aminobut-2-enoate

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Reagents: To the flask, add ethyl acetoacetate (13.0 g, 0.1 mol), ammonium acetate (7.7 g, 0.1 mol), and toluene (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux for 2-4 hours or until no more water is collected. The reaction can be monitored by TLC (thin-layer chromatography) to confirm the consumption of ethyl acetoacetate.

  • Workup: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting yellow oil is ethyl 3-aminobut-2-enoate, which can be used in the next step without further purification.

Step 1.2: Oxidative Cyclization to the Isothiazole Ester

  • Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the crude ethyl 3-aminobut-2-enoate (12.9 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously under a nitrogen atmosphere, add sulfur monochloride (S₂Cl₂) (14.8 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. A precipitate will form.

  • Workup: Carefully quench the reaction by slowly adding 100 mL of cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 3-methylisothiazole-5-carboxylate as a pale yellow oil or solid.

Stage 2: Hydrolysis to this compound
  • Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 3-methylisothiazole-5-carboxylate (e.g., 8.5 g, 0.05 mol) in ethanol (50 mL).

  • Saponification: Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Precipitation: Dilute the remaining aqueous solution with 50 mL of water and cool it in an ice bath. Slowly acidify the solution to pH 2-3 by adding concentrated hydrochloric acid dropwise with stirring. A white or off-white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any residual salts. Dry the product in a vacuum oven at 50 °C to a constant weight. The resulting solid is this compound.[6]

Mechanistic Insights

The key to this synthesis is the oxidative cyclization step. The reaction is believed to proceed through the mechanism depicted below.

G Enamine Enamine Thio-intermediate Thio-intermediate Enamine->Thio-intermediate Electrophilic attack by S₂Cl₂ Cyclized Intermediate Cyclized Intermediate Thio-intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack Isothiazole Isothiazole Cyclized Intermediate->Isothiazole Oxidation & Aromatization (-HCl, -S)

Caption: Simplified mechanism for the isothiazole ring formation.

Initially, the electron-rich enamine attacks the electrophilic sulfur of S₂Cl₂. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the sulfur-carbon bond, leading to ring closure. The final step involves elimination and oxidation to form the stable aromatic isothiazole ring system. The choice of an appropriate sulfur electrophile and oxidizing agent is critical for achieving high yields.

Data Summary and Validation

Expected Reaction Parameters
StepReactantsTemp.TimeTypical Yield
1.1 Ethyl acetoacetate, NH₄OAc~115 °C2-4 h>90% (crude)
1.2 Enamine, S₂Cl₂0 °C to RT12-16 h40-60%
2 Isothiazole Ester, NaOH~90 °C2-3 h85-95%
Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: White to beige solid.[6]

  • Melting Point: Literature values vary; experimental determination is recommended.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, -COOH), ~8.3 (s, 1H, H-4), ~2.7 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~165.0 (C=O), ~160.0 (C-3), ~155.0 (C-5), ~125.0 (C-4), ~20.0 (-CH₃).

  • Mass Spectrometry (ESI-): m/z = 142.0 [M-H]⁻.

  • Purity (HPLC): ≥95% is typically achieved after washing and drying.[6]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can effectively produce this valuable building block for applications in drug discovery and development. The provided mechanistic insights and validation criteria serve as a guide for process optimization and quality control, ensuring the integrity of subsequent synthetic efforts.

References

Commercial and scalable synthesis of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Commercial and Scalable Synthesis of 3-Methyl-1,2-thiazole-5-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust, scalable, and commercially viable synthetic route for this compound. This heterocyclic compound is a critical building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active agents.[1][2] The presented protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and scalability. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a self-validating and reproducible process.

Introduction and Significance

This compound belongs to the isothiazole class of heterocycles, which are integral to numerous bioactive molecules due to their unique electronic properties and ability to engage in hydrogen bonding.[3][4] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] For instance, the isothiazole core is found in drugs like Denotivir, an antiviral agent.[2]

The industrial-scale synthesis of functionalized isothiazoles presents significant challenges. Many traditional methods rely on hazardous reagents, suffer from low yields, or involve complex purification procedures, rendering them unsuitable for commercial production.[5] Therefore, a critical need exists for a synthetic pathway that is not only high-yielding but also operationally simple, safe, and environmentally conscious. This application note details such a process, focusing on a modern, metal-free annulation strategy followed by a standard hydrolysis.

Overview of Synthetic Strategies

The formation of the isothiazole ring can be approached through several distinct strategies, categorized by the bond disconnections in retrosynthetic analysis.[4][6] The primary approaches include:

  • (4+1) Heterocyclization: This highly efficient method involves reacting a four-atom component containing a C-C-C=S or similar backbone with a nitrogen source (e.g., ammonia or its equivalent).

  • (3+2) Heterocyclization: This strategy combines a three-atom fragment with a two-atom fragment to construct the ring.

  • Intramolecular Cyclization: A linear precursor containing all the necessary atoms is cyclized, often through the formation of the weak N-S bond.

  • Ring Transformation: A pre-existing heterocyclic ring is chemically transformed into the isothiazole ring system.

For scalability and atom economy, the (4+1) heterocyclization approach is often preferred as it can utilize readily available starting materials under mild conditions.[7]

cluster_Strategies General Isothiazole Synthesis Strategies Start Precursors S1 (4+1) Heterocyclization (e.g., β-Ketodithioester + NH₃) Start->S1 S2 (3+2) Heterocyclization Start->S2 S3 Intramolecular Cyclization Start->S3 S4 Ring Transformation Start->S4 Isothiazole Isothiazole Ring S1->Isothiazole S2->Isothiazole S3->Isothiazole S4->Isothiazole

Caption: Major synthetic pathways to the isothiazole core.

Recommended Two-Step Commercial Synthesis

The recommended pathway is a robust two-step process that begins with the formation of an ester precursor, ethyl 3-methyl-1,2-thiazole-5-carboxylate, via a [4+1] annulation. This is followed by a straightforward saponification to yield the final carboxylic acid. This approach is selected for its operational simplicity, use of non-hazardous reagents, and high overall yield.

cluster_Workflow Recommended Synthetic Workflow A Starting Material: Ethyl 2-acetyl-3-(dimethylamino)acrylate B Intermediate: Ethyl 3-methyl-1,2-thiazole-5-carboxylate A->B Step 1: Cyclization Reagents: Lawesson's Reagent, I₂ C Final Product: This compound B->C Step 2: Hydrolysis Reagents: NaOH, then HCl

Caption: Two-step commercial synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-1,2-thiazole-5-carboxylate

Principle and Causality: This step constitutes a modern variation of isothiazole synthesis. The starting enaminoester is first thionated using Lawesson's reagent to form a thioamide intermediate in situ. This intermediate then undergoes an iodine-mediated oxidative cyclization. Iodine acts as a mild oxidant to facilitate the formation of the N-S bond, which is the key ring-closing step. This method avoids the use of more hazardous or metal-based reagents.

Reagent/Material CAS No. Mol. Wt. Amount Equivalents
Ethyl 2-acetyl-3-(dimethylamino)acrylate50995-93-2185.22185.2 g1.0
Lawesson's Reagent19172-47-5404.47222.5 g0.55
Iodine (I₂)7553-56-2253.81279.2 g1.1
Dichloromethane (DCM)75-09-284.932.0 L-
Triethylamine (TEA)121-44-8101.19303.6 g3.0
Sodium thiosulfate7772-98-7158.11--
Brine----
Anhydrous MgSO₄7487-88-9120.37--

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Addition funnel

  • Heating mantle with temperature controller

Procedure:

  • Charge the 5 L flask with ethyl 2-acetyl-3-(dimethylamino)acrylate (185.2 g, 1.0 mol) and dichloromethane (2.0 L). Begin stirring under a nitrogen atmosphere.

  • Add Lawesson's reagent (222.5 g, 0.55 mol) to the solution in portions over 15 minutes.

  • Heat the mixture to a gentle reflux (~40°C) and maintain for 2-3 hours.

    • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Add triethylamine (303.6 g, 3.0 mol) via the addition funnel over 20 minutes, keeping the internal temperature below 10°C.

  • Add a solution of iodine (279.2 g, 1.1 mol) in 500 mL of DCM dropwise over 1 hour. A mild exotherm may be observed. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • IPC: Monitor for the formation of the product and disappearance of the thioamide intermediate.

  • Work-up: Quench the reaction by slowly adding 1 L of 10% aqueous sodium thiosulfate solution to neutralize excess iodine. Stir until the dark iodine color disappears.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with 1 L of water, followed by 1 L of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude material can be purified by vacuum distillation or recrystallization from an ethanol/water mixture to afford the pure ester as a pale yellow oil or solid.

Expected Yield: 75-85%.

Step 2: Saponification to this compound

Principle and Causality: This is a standard ester hydrolysis (saponification). Sodium hydroxide, a strong base, attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate collapses to form the sodium salt of the carboxylic acid and ethanol. Subsequent acidification with a strong acid (HCl) protonates the carboxylate salt to yield the final, water-insoluble carboxylic acid, which precipitates out of the solution, simplifying its isolation.[8][9]

Reagent/Material CAS No. Mol. Wt. Amount Equivalents
Ethyl 3-methyl-1,2-thiazole-5-carboxylate21049-43-8171.21171.2 g1.0
Sodium Hydroxide (NaOH)1310-73-240.0060.0 g1.5
Methanol (MeOH)67-56-132.04500 mL-
Water7732-18-518.021.5 L-
Hydrochloric Acid (conc. HCl, 37%)7647-01-036.46~150 mL-

Equipment:

  • 3 L beaker or reaction vessel

  • Magnetic or mechanical stirrer

  • pH meter or pH strips

  • Buchner funnel and filter flask

Procedure:

  • In the 3 L vessel, dissolve sodium hydroxide (60.0 g, 1.5 mol) in water (1.5 L).

  • Add methanol (500 mL) to the NaOH solution, followed by the ethyl 3-methyl-1,2-thiazole-5-carboxylate (171.2 g, 1.0 mol).

  • Heat the mixture to 50-60°C and stir for 2-4 hours.

    • IPC: Monitor the disappearance of the starting ester by TLC or HPLC. The reaction is complete when less than 1% of the ester remains.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.

  • Work-up: While stirring vigorously, slowly add concentrated hydrochloric acid to acidify the solution to a pH of 2-3.[8] A thick white precipitate of the product will form.

  • Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Purification: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 250 mL) to remove residual salts.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield: 90-97%.

Process Optimization and Scalability

For a successful transition from laboratory to commercial scale, the following parameters are critical:

  • Temperature Control: The cyclization step (Step 1) involves a manageable exotherm during iodine addition. On a large scale, robust cooling systems are essential to maintain the temperature below 10°C to prevent side reactions.

  • Reagent Addition: Controlled, slow addition of reagents using dosing pumps is crucial for managing reaction rates and temperature profiles at scale.

  • Solvent Choice: While DCM is effective, alternative solvents with better environmental and safety profiles (e.g., 2-methyltetrahydrofuran) should be evaluated for large-scale production.

  • Purification Strategy: At scale, vacuum distillation of the intermediate ester is preferable to chromatography. For the final product, controlled crystallization and washing are highly effective and scalable methods for achieving high purity.

  • Waste Management: The aqueous waste streams from both steps will contain salts and residual organics. These must be treated according to local environmental regulations. Solvent recovery and recycling should be implemented to improve process economics and sustainability.

References

Application Notes and Protocols: 3-Methyl-1,2-thiazole-5-carboxylic acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold." This means it is a recurring motif in a multitude of clinically successful drugs across a wide therapeutic spectrum, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[3][4] The thiazole nucleus is a key component of natural products like vitamin B1 (thiamine) and is present in blockbuster drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[2][5]

One of the key advantages of the thiazole ring in drug design is its utility as a bioisostere for other aromatic systems, such as phenyl or pyridine rings.[6] Bioisosteric replacement is a powerful strategy to modulate a molecule's physicochemical properties—like solubility, lipophilicity, and metabolic stability—while preserving or enhancing its biological activity. The introduction of the thiazole heterocycle can alter the molecule's dipole moment and hydrogen bonding capacity, leading to improved pharmacokinetic profiles and target engagement.[6]

Within the diverse family of thiazole-containing building blocks, 3-Methyl-1,2-thiazole-5-carboxylic acid has emerged as a particularly valuable synthon for the construction of novel therapeutic agents. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this building block, complete with detailed protocols for its derivatization and a discussion of its role in contemporary drug discovery programs.

The Strategic Advantage of this compound

The strategic placement of the methyl and carboxylic acid groups on the 1,2-thiazole core of this compound offers several distinct advantages in drug design:

  • Defined Vectorial Exit Points: The carboxylic acid at the 5-position provides a reliable handle for synthetic elaboration, most commonly through the formation of amides and esters. This allows for the systematic exploration of chemical space and the optimization of interactions with the target protein.

  • Modulation of Physicochemical Properties: The thiazole ring itself imparts a degree of polarity, which can be beneficial for aqueous solubility. The methyl group at the 3-position can influence the molecule's lipophilicity and metabolic stability. Furthermore, the positioning of the heteroatoms in the 1,2-thiazole ring can influence the molecule's overall electronic distribution and potential for hydrogen bonding.[2]

  • Structural Rigidity and Pre-organization: The aromatic nature of the thiazole ring provides a rigid scaffold that can help to pre-organize appended functional groups in a conformationally defined manner. This can lead to higher binding affinities for the target protein by reducing the entropic penalty of binding.

  • Metabolic Stability: The thiazole ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life and bioavailability of the resulting drug candidates.[6]

The following diagram illustrates the key features of this compound as a drug discovery building block.

G main This compound prop1 Rigid Aromatic Scaffold main->prop1 Core Structure prop2 Defined Vector for Derivatization (Carboxylic Acid) main->prop2 Functional Handle prop3 Metabolic Stability main->prop3 Inherent Property prop4 Modulation of Physicochemical Properties (Methyl Group) main->prop4 Substitution Effect

Caption: Key attributes of this compound in drug design.

Application in Kinase Inhibitor Discovery: A Case Study

A prominent application of the 3-methylthiazole scaffold is in the development of kinase inhibitors, a critical class of anticancer drugs. For instance, derivatives of 2-(substituted)-4-methylthiazole-5-carboxamides have been investigated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[4][7] The thiazole core acts as a central scaffold to position key pharmacophoric elements that interact with the ATP-binding site of the kinase.

The following workflow outlines a typical drug discovery cascade utilizing this compound for the development of kinase inhibitors.

G start This compound step1 Amide Coupling with Diverse Amines start->step1 step2 Library of N-substituted-3-methyl- 1,2-thiazole-5-carboxamides step1->step2 step3 In vitro Kinase Screening (e.g., c-Met) step2->step3 step4 Hit Identification (IC50 determination) step3->step4 step5 Structure-Activity Relationship (SAR) Studies step4->step5 step6 Lead Optimization (ADME/Tox Profiling) step5->step6 step7 Preclinical Candidate step6->step7

Caption: Drug discovery workflow using the target building block.

Synthetic Protocols

The carboxylic acid functionality of this compound is readily derivatized to form amides and esters, which are two of the most common functional groups in small molecule drugs.

Protocol 1: Amide Bond Formation via EDCI/HOBt Coupling

This protocol describes a general and reliable method for the synthesis of N-substituted-3-methyl-1,2-thiazole-5-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable to a range of primary and secondary amines.

Rationale: The reaction proceeds through the activation of the carboxylic acid by EDCI to form a reactive O-acylisourea intermediate. HOBt acts as an additive to suppress racemization (if chiral centers are present) and improve the efficiency of the coupling by forming a more reactive HOBt-ester intermediate, which is less prone to side reactions.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM, 0.1-0.5 M), add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-methyl-1,2-thiazole-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Fischer Esterification

This protocol outlines the synthesis of alkyl esters of this compound via the classic Fischer esterification method. This acid-catalyzed esterification is a straightforward and cost-effective method for preparing simple alkyl esters.

Rationale: The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. The use of a large excess of the alcohol drives the equilibrium towards the product side.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or diethyl ether

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in the desired alcohol (which also serves as the solvent, typically a large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Biological Activity of 3-Methyl-1,2-thiazole-5-carboxamide Derivatives

The following table summarizes the in vitro biological activity of representative N-substituted-3-methyl-1,2-thiazole-5-carboxamide derivatives as c-Met kinase inhibitors. This data highlights the potential of this scaffold in generating potent and selective anticancer agents.

Compound IDR Group (Amide Substituent)c-Met Kinase IC₅₀ (nM)[4]Antiproliferative Activity (Cell Line, IC₅₀ in µM)[7]
1 2-Fluoro-4-((2-(pyrazolo[1,5-a]pyridin-3-yl)ethoxy)methyl)phenyl2.5MKN-45 (gastric cancer), 0.015
2 3-Fluoro-4-(quinolin-6-ylmethoxy)phenyl3.9HT-29 (colon cancer), 0.68
3 4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl5.2A549 (lung cancer), 0.83
4 2-Methyl-4-(quinolin-6-ylmethoxy)phenyl39.8MDA-MB-231 (breast cancer), 3.94

Note: The specific substitution on the thiazole ring may vary in the cited literature, but the data is representative of the potential of the methyl-thiazole-carboxamide scaffold.

Conclusion

This compound is a high-value building block for modern drug discovery. Its inherent physicochemical properties, metabolic stability, and synthetic accessibility make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols provided herein offer reliable and field-tested methods for the derivatization of this versatile scaffold, enabling the rapid generation of compound libraries for biological screening. As the demand for novel and effective small molecule drugs continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

The Pivotal Role of 3-Methyl-1,2-thiazole-5-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Carboxamide Scaffold as a Cornerstone in Modern Fungicide Development

The relentless pursuit of novel and effective agrochemicals is paramount to ensuring global food security. Within the vast chemical landscape of crop protection agents, the thiazole carboxamide scaffold has emerged as a particularly fruitful area of research and development. These heterocyclic compounds have demonstrated potent and broad-spectrum fungicidal activity, leading to the successful commercialization of several key active ingredients. At the heart of many of these innovations lies the versatile building block, 3-Methyl-1,2-thiazole-5-carboxylic acid, and its derivatives.

This technical guide delves into the application of this compound in the synthesis of advanced agrochemicals, with a focus on a prominent class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). We will explore the rationale behind the molecular design of these fungicides, provide a detailed synthetic protocol for a representative compound, and elucidate their mechanism of action at a molecular level.

The Rise of Thiazole Carboxamide-Based Succinate Dehydrogenase Inhibitors (SDHIs)

The thiazole-5-carboxamide moiety is a key pharmacophore in a significant class of modern fungicides that target the fungal respiratory chain. Specifically, these compounds act as inhibitors of the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[1][2][3] The SDH enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it an ideal target for disrupting fungal metabolism and growth.[1][4]

The fungicidal activity of thiazole carboxamides is attributed to their ability to bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from docking, thereby halting the transfer of electrons from succinate to the respiratory chain. The resulting disruption in ATP production leads to a rapid depletion of cellular energy and, ultimately, fungal cell death.

The versatility of the thiazole-5-carboxylic acid core allows for extensive chemical modification. By strategically introducing various substituents onto the thiazole ring and the aniline moiety of the carboxamide, chemists can fine-tune the biological activity, spectrum, and systemic properties of the resulting fungicide. This adaptability is crucial for developing products effective against a wide range of fungal pathogens and for managing the emergence of resistant strains.

Synthetic Pathway to a Representative Thiazole Carboxamide Fungicide

To illustrate the practical application of a thiazole-5-carboxylic acid derivative in agrochemical synthesis, we will outline the preparation of a potent fungicidal molecule. The following protocol details the key steps in synthesizing a representative N-aryl-3-methyl-1,2-thiazole-5-carboxamide.

Experimental Protocol: Synthesis of a Representative N-aryl-3-methyl-1,2-thiazole-5-carboxamide

Objective: To synthesize a fungicidal N-aryl-3-methyl-1,2-thiazole-5-carboxamide via a two-step process involving the activation of the carboxylic acid and subsequent amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline (e.g., 2,6-dichloro-4-(trifluoromethoxy)aniline)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Synthesis of 3-Methyl-1,2-thiazole-5-carbonyl chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per gram of carboxylic acid).

  • Add a catalytic amount of anhydrous dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) to the suspension at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-Methyl-1,2-thiazole-5-carbonyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Step 2: Amidation to form the N-aryl-3-methyl-1,2-thiazole-5-carboxamide

  • In a separate flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (e.g., 2,6-dichloro-4-(trifluoromethoxy)aniline) (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 15 mL per gram of aniline).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-Methyl-1,2-thiazole-5-carbonyl chloride from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the aniline solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-3-methyl-1,2-thiazole-5-carboxamide as a solid.

Visualization of the Synthetic Workflow:

Synthetic_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation Start 3-Methyl-1,2-thiazole- 5-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ DMF (cat.), DCM Intermediate 3-Methyl-1,2-thiazole- 5-carbonyl chloride Reagent1->Intermediate Activation FinalProduct N-aryl-3-methyl-1,2-thiazole- 5-carboxamide Intermediate->FinalProduct Coupling Aniline Substituted Aniline Base Triethylamine (Et₃N) caption Synthetic workflow for a representative thiazole carboxamide. SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme ComplexII Complex II (SDH) Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- transfer ComplexIII Complex III Ubiquinone->ComplexIII e- transfer ATP_Production ATP Production (Cellular Energy) ComplexIII->ATP_Production drives Fungicide Thiazole Carboxamide Fungicide Inhibition X Fungicide->Inhibition Inhibition->ComplexII Binds to Q-site caption Mode of action of thiazole carboxamide SDHI fungicides.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 3-Methyl-1,2-thiazole-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of isothiazole exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3] Specifically, the 3-Methyl-1,2-thiazole-5-carboxylic acid core is a key building block for constructing more complex molecules with therapeutic potential.[4][5]

It is crucial to distinguish the 1,2-thiazole (isothiazole) ring from its isomer, the 1,3-thiazole (thiazole) ring.[6] While both are important, their synthesis routes are distinct. The well-known Hantzsch synthesis, for example, produces 1,3-thiazoles, not the 1,2-isothiazole core that is the subject of this guide.[7][8][9] This protocol will focus exclusively on the targeted synthesis of the 3-methyl substituted 1,2-thiazole (isothiazole) framework.

Overview of Synthetic Strategies

The construction of the 3-methylisothiazole-5-carboxylic acid scaffold can be approached through several strategic pathways. A retrosynthetic analysis reveals two primary routes starting from simple, acyclic precursors.

G cluster_0 Route 1: Multi-Step Synthesis (Detailed Protocol) cluster_1 Route 2: One-Pot Condensation (Alternative) Target This compound Nitrile 3-Methylisothiazole-5-carbonitrile Nitrile->Target Hydrolysis Amino 5-Amino-3-methylisothiazole Amino->Nitrile Sandmeyer Reaction Thioamide β-Iminothiobutyramide Thioamide->Amino Oxidative Cyclization Condensation One-Pot Cyclocondensation Condensation->Target Direct Synthesis Ketoester β-Ketoester / Thioamide Precursors Ketoester->Condensation

Caption: Retrosynthetic analysis of the target molecule.

This guide provides a detailed, step-by-step protocol for Route 1 , a robust and well-documented multi-step synthesis that offers clear control over each transformation. Route 2 represents more modern, one-pot approaches which are powerful but may require more specialized starting materials or optimization.[1][10]

Detailed Protocol: Synthesis via Oxidative Cyclization

This synthetic pathway is divided into three main parts, beginning with the formation of a key acyclic precursor and culminating in the target carboxylic acid.

Part 1: Synthesis of β-Iminothiobutyramide

The foundational step is the creation of the β-iminothiobutyramide precursor. This molecule contains the necessary C-C-C-N backbone and the thioamide group required for the subsequent cyclization. It is typically prepared from acetoacetonitrile.

  • Causality and Mechanism: The reaction involves the thionation of the nitrile group and tautomerization. Hydrogen sulfide (H₂S), often generated in situ or bubbled through the solution, reacts in the presence of a basic catalyst like ammonia or triethylamine. The base activates the H₂S and facilitates the addition to the nitrile, which, after rearrangement, forms the more stable β-enaminothioamide tautomer.

Step-by-Step Protocol:

  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a bleach scrubber.

  • Reagents: Dissolve acetoacetonitrile (1.0 eq) in a suitable solvent such as ethanol or pyridine. Cool the mixture to 0-5 °C in an ice bath.

  • Reaction: Bubble hydrogen sulfide gas slowly through the stirred solution. Concurrently, bubble ammonia gas or add triethylamine (2.0 eq) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, stop the gas flow and purge the system with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield β-iminothiobutyramide.

Part 2: Oxidative Cyclization to 5-Amino-3-methylisothiazole

This is the key ring-forming step where the N-S bond is formed through an intramolecular oxidative cyclization. Various oxidizing agents can be employed for this transformation.[11]

  • Causality and Mechanism: The oxidizing agent (e.g., Chloramine-T, hydrogen peroxide, or iodine) facilitates the removal of two hydrogen atoms, one from the enamine nitrogen and one from the thiol group of the tautomeric form. This allows for the formation of the crucial S-N bond, leading to the stable, aromatic isothiazole ring. The choice of oxidant can influence yield and side products. Chloramine-T is often effective and straightforward to handle.[11]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve β-iminothiobutyramide (1.0 eq) in an aqueous basic solution, such as water with sodium hydroxide (1.0 eq).

  • Reagent Addition: Slowly add a solution of Chloramine-T trihydrate (1.1 eq) in water to the stirred mixture. Maintain the temperature below 30 °C.[11]

  • Reaction: Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by TLC.

  • Workup: After completion, extract the aqueous solution several times with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 5-amino-3-methylisothiazole can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt for easier handling.[11]

Part 3: Conversion to this compound

The final stage involves converting the 5-amino group into the target 5-carboxylic acid. This is reliably achieved in a two-step sequence: a Sandmeyer reaction to install a nitrile group, followed by hydrolysis.

Step 3a: Sandmeyer Cyanation to 3-Methylisothiazole-5-carbonitrile

  • Causality and Mechanism: This classic transformation proceeds via a diazonium salt intermediate. The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (-N₂⁺). This highly reactive intermediate is then displaced by a cyanide nucleophile, typically delivered as a copper(I) cyanide complex, releasing nitrogen gas and forming the stable carbonitrile.

Step-by-Step Protocol:

  • Diazotization: Dissolve 5-amino-3-methylisothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes.

  • Cyanide Addition: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) in water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold cyanide solution. A vigorous evolution of nitrogen gas will occur.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer, dry it over MgSO₄, and concentrate it.

  • Purification: Purify the crude 3-methylisothiazole-5-carbonitrile by column chromatography or recrystallization.

Step 3b: Hydrolysis to the Carboxylic Acid

  • Causality and Mechanism: The final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a strong base like NaOH, proceeds via nucleophilic attack on the nitrile carbon, followed by proton transfers to form a carboxylate salt. A final acidification step liberates the free carboxylic acid. This method is often clean and high-yielding.[12]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, suspend 3-methylisothiazole-5-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir for 4-8 hours, or until TLC indicates the disappearance of the starting material. The reaction can be monitored for the cessation of ammonia evolution.

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath.

  • Acidification: Carefully acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Purification: Dry the solid product under vacuum. If necessary, the this compound can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Experimental Workflow and Data Summary

References

Comprehensive Analytical Characterization of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-Methyl-1,2-thiazole-5-carboxylic acid (MTCA), a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis.[1] As a key building block, its identity, purity, and structural integrity are paramount. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to empower researchers in drug discovery and development to achieve robust and reliable characterization.

Introduction: The Scientific Imperative for Rigorous Characterization

This compound (MTCA) is a heterocyclic compound featuring a thiazole ring, a functional scaffold present in numerous biologically active molecules.[1][2] Its molecular structure, comprising a methyl group, a carboxylic acid, and an aromatic thiazole core, dictates its chemical reactivity and potential as a precursor in the synthesis of novel therapeutic agents.[3][4]

The precise characterization of MTCA is not merely a procedural formality; it is the foundation upon which all subsequent research is built. Impurities or structural misidentification can lead to failed syntheses, misleading biological data, and significant delays in development pipelines. This document serves as a practical guide, grounded in established analytical principles, to ensure the unambiguous identification and purity assessment of MTCA.

Molecular Structure:

  • Formula: C₅H₅NO₂S[5]

  • Molecular Weight: 143.16 g/mol [1]

  • Structure:

    alt text

Physicochemical Characterization: The Foundational Profile

Before advanced spectroscopic analysis, fundamental physical properties provide a rapid, preliminary assessment of the sample's identity and purity.

Melting Point Determination

Principle: A pure crystalline solid exhibits a sharp, defined melting point range (typically <1°C). Impurities depress and broaden this range. This method provides a simple, yet effective, measure of purity.

Protocol:

  • Ensure the MTCA sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rapid rate (e.g., 10-15°C/min) to determine an approximate melting point.

  • Allow the apparatus to cool.

  • Repeat the measurement with a fresh sample, heating at a much slower rate (1-2°C/min) as the temperature approaches the previously determined approximate value.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Solubility Assessment

Principle: The solubility profile of MTCA is dictated by its molecular structure, which includes a polar carboxylic acid group and a less polar methyl-thiazole core. Understanding its solubility is critical for preparing solutions for subsequent analyses.

Protocol:

  • To separate test tubes, add ~5 mg of MTCA.

  • Add 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, ethyl acetate) to each tube.

  • Vortex each tube for 30 seconds.

  • Observe and record the solubility at room temperature ("Soluble," "Partially Soluble," or "Insoluble"). For partially soluble samples, gentle heating can be applied to assess temperature-dependent solubility.

Chromatographic Analysis: Purity and Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. Its high resolution separates the target compound from synthesis byproducts and starting materials.

Causality of Method Design:

  • Reverse-Phase (C18 Column): MTCA is a moderately polar compound. A nonpolar C18 stationary phase is ideal, allowing for good retention and separation using a polar mobile phase.

  • Acidified Mobile Phase: The carboxylic acid group on MTCA is ionizable. Adding an acid (like formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylate, ensuring a single, non-ionized form of the analyte. This results in sharper, more symmetrical peaks and reproducible retention times.[6]

  • UV Detection: The thiazole ring is an aromatic heterocycle that contains a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[2]

RP-HPLC Protocol

Workflow for HPLC Purity Analysis

HPLC_Workflow A Sample Prep: 1 mg/mL MTCA in Methanol/Water (50:50) B HPLC System (C18 Column) A->B Inject 5 µL C Isocratic Elution: Acidified Acetonitrile/Water B->C D UV Detection (e.g., 254 nm) C->D E Data Analysis: Integrate Peaks, Calculate % Purity D->E

Caption: RP-HPLC workflow for MTCA purity assessment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the MTCA sample in a 50:50 mixture of methanol and water to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample onto the column.

  • Data Acquisition: Run the analysis according to the parameters specified in Table 1.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity of the compound.

HPLC Method Parameters
ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures protonation of the carboxylic acid for good peak shape.[6]
Elution Mode Isocratic: 60% A, 40% B (Adjust as needed)A simple starting point; gradient elution can be used if complex impurity profiles are observed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at 254 nmThe thiazole ring provides strong absorbance at this wavelength. A full UV scan can optimize this.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

Spectroscopic Characterization: Unambiguous Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of atoms within the MTCA molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic compounds in solution. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

Workflow for NMR Structural Analysis

NMR_Workflow A Sample Prep: ~10 mg MTCA in 0.7 mL DMSO-d6 B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Data Processing: (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation: Assign Peaks to Structure D->E

Caption: General workflow for NMR data acquisition and analysis.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of MTCA in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves the carboxylic acid and its acidic proton is often observable.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans will be required (e.g., 1024 or more).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Correlate the observed chemical shifts, integrations (for ¹H), and multiplicities with the known structure of MTCA.

Expected NMR Data: The aromaticity of the thiazole ring leads to characteristic downfield shifts for ring protons.[2]

Atom Position (Structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-CH₃ (on C3)~2.7 - 2.9 (singlet, 3H)~18 - 22A singlet due to no adjacent protons.
-H (on C4)~8.5 - 8.8 (singlet, 1H)~145 - 150A singlet, significantly downfield due to the aromatic and electron-withdrawing nature of the thiazole ring and adjacent carboxyl.
-COOH>13 (broad singlet, 1H)~160 - 165The acidic proton is often broad and its chemical shift is highly dependent on concentration and solvent.
C3 (ring)-~155 - 160Carbon attached to the methyl group.
C4 (ring)-~145 - 150The protonated carbon of the thiazole ring.
C5 (ring)-~125 - 130Carbon attached to the carboxylic acid.

Note: Predicted shifts are estimates based on general principles and data from similar thiazole derivatives.[7][8] Actual values should be confirmed experimentally.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a definitive confirmation of its elemental composition. Fragmentation patterns can offer additional structural proof.

Causality of Method Design:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, ionizable molecules like MTCA. It typically generates the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode with minimal fragmentation, making molecular weight determination straightforward.

  • High-Resolution MS (e.g., TOF or Orbitrap): High-resolution mass spectrometry can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula (C₅H₅NO₂S).

Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Prep: ~0.1 mg/mL MTCA in Methanol/Water B Direct Infusion or LC-MS A->B C ESI Source (Positive/Negative Mode) B->C D Mass Analyzer (e.g., TOF, Orbitrap) C->D E Data Analysis: Confirm [M+H]⁺ or [M-H]⁻ D->E

Caption: Workflow for molecular weight confirmation by ESI-MS.

Protocol:

  • Sample Preparation: Prepare a dilute solution of MTCA (~0.1 mg/mL) in an appropriate solvent like methanol or an acetonitrile/water mixture.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Data Interpretation: Identify the peak corresponding to the molecular ion. For high-resolution data, compare the measured mass to the theoretical mass.

Expected Mass Spectrometry Data:

ParameterExpected Value
Elemental Formula C₅H₅NO₂S
Theoretical Mass 143.0065
Observed Ion (Positive) m/z 144.0143 for [M+H]⁺
Observed Ion (Negative) m/z 142.0000 for [M-H]⁻
Major Fragments Loss of CO₂ (decarboxylation) from [M-H]⁻ is a common fragmentation pathway for carboxylic acids.[9] Loss of H₂O from [M+H]⁺ may also be observed.

Integrated Data Analysis: A Self-Validating System

No single technique provides a complete picture. The strength of this characterization protocol lies in the integration of orthogonal data.

  • HPLC confirms the sample is pure (>95%, for example).

  • MS confirms this pure peak has the correct molecular weight and elemental formula for MTCA.

  • NMR confirms that the molecule with this formula has the correct atomic connectivity and structure of this compound.

When the results from all three analyses are consistent, the identity, structure, and purity of the compound are validated with a high degree of scientific confidence.

References

Comprehensive Analytical-Scale Guidance: HPLC and GC-MS Analysis of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Date: January 5, 2026

Abstract

This technical guide provides detailed, robust, and validated methodologies for the comprehensive analysis of 3-Methyl-1,2-thiazole-5-carboxylic acid, a pivotal intermediate in pharmaceutical synthesis. We present optimized protocols for both reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization. The HPLC method is tailored for rapid and accurate quantification and purity assessment, while the GC-MS method offers unparalleled sensitivity and definitive structural confirmation. Each protocol is designed with self-validating principles, elucidating the scientific rationale behind critical experimental choices to ensure reproducibility and reliability for researchers, scientists, and professionals in drug development.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound of pronounced significance in medicinal chemistry, serving as a foundational scaffold in the synthesis of numerous biologically active molecules.[1][2] Its purity and concentration are critical parameters that dictate the yield, purity, and efficacy of subsequent pharmaceutical products. Therefore, the development of precise and reliable analytical methods is not merely a procedural step but a cornerstone of quality control in the drug development pipeline.

This application note details two complementary analytical techniques for the thorough characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): As a versatile and non-destructive technique, HPLC is exceptionally well-suited for the routine analysis of non-volatile and thermally sensitive compounds like this compound.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis is precluded by the compound's polarity and low volatility, GC-MS, when coupled with a strategic derivatization step, provides exceptional sensitivity and specificity, enabling unambiguous structural elucidation.[5][6]

The choice between these methodologies is contingent upon the analytical objective, whether it be high-throughput screening, in-process control, or definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

Scientific Rationale for Method Development

A reverse-phase HPLC method was meticulously developed to provide a robust and efficient analytical solution. The acidic nature of the analyte, conferred by the carboxylic acid moiety, necessitates a buffered mobile phase to maintain a consistent ionization state and, consequently, stable retention times and symmetrical peak shapes.[7][8] A C18 stationary phase was selected for its hydrophobic character, which is optimal for retaining the moderately polar this compound.[9][10] The inherent UV absorbance of the thiazole ring allows for sensitive detection using a standard UV detector.[2]

Optimized HPLC Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 15 minutes
Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by accurately adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. The addition of acid suppresses the ionization of the carboxylic acid group, leading to improved peak shape.[11]

    • Mobile Phase B consists of HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly using an appropriate method, such as sonication or vacuum filtration, to prevent bubble formation in the pump and detector.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the same diluent as the standard to achieve an expected concentration within the established calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could obstruct the column.

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for a minimum of 30 minutes, or until a stable baseline is achieved, ensuring reproducible retention times.

  • Analysis:

    • Inject the prepared standards and samples.

    • Integrate the chromatographic peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of the analyte in the samples using the regression equation derived from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Preparation Sample->Injection Equilibration->Injection Stable Baseline Detection UV Detection (254 nm) Injection->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Linear Regression GCMS_Workflow GC-MS Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Drying Sample/Standard Drying Derivatization Derivatization (BSTFA, 70°C) Drying->Derivatization Aprotic Solvent Injection GC Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Identification Compound Identification MassSpec->Identification Spectral Library Match

References

Application and Protocol for the Spectroscopic Analysis of 3-Methyl-1,2-thiazole-5-carboxylic acid by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The isothiazole ring is a key structural motif in a variety of biologically active molecules. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Theoretical Background: Expected Spectral Characteristics

The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra. The isothiazole ring is an aromatic five-membered heterocycle containing nitrogen and sulfur atoms. The electron-withdrawing nature of the nitrogen and sulfur atoms, along with the carboxylic acid group, significantly influences the chemical shifts of the ring proton and carbons.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple, exhibiting two key signals:

  • A singlet corresponding to the proton at the C4 position of the isothiazole ring. Due to the aromatic nature of the ring and the influence of the adjacent sulfur atom and the C5-carboxylic acid group, this proton is expected to be deshielded and resonate downfield.

  • A singlet for the methyl protons at the C3 position. This signal will appear in the typical aliphatic region but may be slightly downfield due to its attachment to the aromatic ring.

  • A broad singlet for the acidic proton of the carboxylic acid group, typically observed at a very downfield chemical shift (δ > 10 ppm). The exact chemical shift and peak shape of this proton are highly dependent on the solvent, concentration, and temperature. In many deuterated solvents, this proton can exchange with residual water, leading to a broadened signal or its complete disappearance.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The expected signals are:

  • A signal for the carboxylic acid carbon (C=O), which will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Signals for the three carbon atoms of the isothiazole ring (C3, C4, and C5). Their chemical shifts will be in the aromatic region and influenced by the heteroatoms and substituents.

  • A signal for the methyl carbon, which will be the most upfield signal in the aliphatic region.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: A suitable deuterated solvent is required. The choice of solvent depends on the solubility of the analyte and the desired chemical shift window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound and often allows for the observation of the carboxylic acid proton. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are other common options.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to reduce acquisition time.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the chosen deuterated solvent (0.6-0.7 mL).

    • Vortex or gently warm the mixture to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR Spectroscopy:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (zg30)Simple and robust for routine ¹H acquisition.
Spectral Width0 - 16 ppmTo encompass all expected proton signals, including the downfield carboxylic acid proton.
Number of Scans8 - 16To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)1 - 2 secondsAllows for sufficient relaxation of protons between scans.
Acquisition Time (aq)2 - 4 secondsTo ensure good digital resolution.

For ¹³C NMR Spectroscopy:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled (zgpg30)To simplify the spectrum to singlets for each carbon.
Spectral Width0 - 200 ppmTo cover the full range of expected carbon chemical shifts.
Number of Scans128 - 1024 (or more)¹³C is an insensitive nucleus, requiring more scans.
Relaxation Delay (d1)2 secondsTo allow for the slower relaxation of quaternary carbons.

Data Analysis and Interpretation

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted δ (ppm) Multiplicity Assignment
H48.0 - 8.5SingletIsothiazole ring proton
-CH₃2.5 - 2.8SingletMethyl group protons
-COOH> 10Broad SingletCarboxylic acid proton
¹³C NMR Predicted δ (ppm) Assignment
C=O160 - 170Carboxylic acid carbon
C3155 - 165Isothiazole ring carbon
C5140 - 150Isothiazole ring carbon
C4125 - 135Isothiazole ring carbon
-CH₃15 - 20Methyl group carbon

Justification for Predictions:

  • The chemical shift of the H4 proton is predicted to be downfield due to the aromaticity of the isothiazole ring and the deshielding effects of the neighboring sulfur atom and the electron-withdrawing carboxylic acid group.

  • The C3 and C5 carbons are predicted to be the most downfield of the ring carbons due to their direct attachment to the electronegative nitrogen and sulfur atoms, and the carboxylic acid group at C5.

  • The carboxylic acid carbon (C=O) is expected in its characteristic downfield region.

Workflow Visualization

The following diagram illustrates the complete workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Setup NMR Parameters transfer->setup acquire Acquire 1H & 13C Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process integrate Peak Integration & Chemical Shift Assignment process->integrate interpret Structural Elucidation integrate->interpret report report interpret->report Final Report

Figure 1: Workflow for NMR analysis.

Conclusion

This application note provides a detailed protocol and theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can confidently determine the structure and purity of this important heterocyclic compound. The provided predicted spectral data serves as a valuable reference for spectral assignment.

The Strategic Utility of 3-Methyl-1,2-thiazole-5-carboxylic Acid in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[1] Its presence in both natural products, such as Vitamin B1 (Thiamine), and synthetic pharmaceuticals highlights its remarkable versatility and ability to interact with a diverse array of biological targets.[1][2] The unique electronic properties of the thiazole ring, coupled with its capacity for extensive functionalization, make it a privileged scaffold in the design of novel therapeutic agents.[2] Among the myriad of thiazole derivatives, 3-Methyl-1,2-thiazole-5-carboxylic acid stands out as a particularly valuable building block for the synthesis of targeted inhibitors for various enzymes and receptors implicated in human diseases.

This comprehensive guide delves into the practical applications of this compound in medicinal chemistry. We will explore its role as a key intermediate in the development of potent enzyme inhibitors, provide detailed protocols for its synthesis and derivatization, and present data on the biological activities of its analogues. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Application Note I: A Scaffold for the Development of Novel Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The this compound core can be strategically employed in the design of such inhibitors. The carboxylic acid moiety provides a convenient attachment point for various pharmacophoric groups that can interact with the ATP-binding site of kinases.

One notable application is in the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in numerous cancers, promoting tumor growth, invasion, and metastasis. Derivatives of thiazole/thiadiazole carboxamides have shown promise as c-Met inhibitors.[3][4] The thiazole ring can serve as a hinge-binding motif, while the substituents at the 3-position and the amide portion can be modified to achieve high potency and selectivity.

kinase_inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor_Tyrosine_Kinase c-Met Receptor ATP ATP Receptor_Tyrosine_Kinase->ATP binds Substrate Substrate Receptor_Tyrosine_Kinase->Substrate binds Phosphorylated_Substrate Phosphorylated Substrate ATP->Phosphorylated_Substrate phosphorylates Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Thiazole_Inhibitor 3-Methyl-1,2-thiazole-5-carboxamide Derivative Thiazole_Inhibitor->Receptor_Tyrosine_Kinase competitively inhibits ATP binding cox_inhibition_workflow start Arachidonic Acid (from cell membrane) cox_enzyme COX-1 / COX-2 Enzyme start->cox_enzyme prostaglandins Prostaglandins cox_enzyme->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor 3-Methyl-1,2-thiazole-5-carboxamide Derivative inhibitor->cox_enzyme inhibits

References

Application Notes and Protocols: Elucidating the Mechanism of Action of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for characterizing the mechanism of action (MoA) of 3-Methyl-1,2-thiazole-5-carboxylic acid, a novel small molecule with therapeutic potential. The thiazole ring is a component of various biologically active compounds, including the vitamin thiamine (B1)[1]. Thiazole derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2][3][4]. Given the therapeutic promise of similar structures, a thorough investigation into the MoA of this compound is warranted. This guide details a multi-pronged approach, beginning with target identification and validation, followed by an in-depth analysis of downstream cellular pathways. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously interrogate the biological function of this compound.

Introduction: The Scientific Imperative

The discovery of a novel bioactive compound is merely the first step in a long and complex drug development journey. A deep understanding of its mechanism of action is paramount for predicting efficacy, identifying potential side effects, and developing biomarkers for clinical trials. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties[4][5]. For instance, a class of 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has demonstrated potent anti-proliferative activity against a range of tumor cell lines[6]. Therefore, a systematic and rigorous investigation into how this compound exerts its effects at a molecular and cellular level is essential.

This guide eschews a one-size-fits-all template, instead presenting a logical and adaptable workflow. The experimental strategy is built on a foundation of identifying the direct molecular target(s) of the compound and subsequently delineating the signaling cascades it modulates. This approach is designed to provide a comprehensive understanding of the compound's biological impact.

Phase I: Target Identification - Unmasking the Molecular Interactors

The initial and most critical step is to identify the direct binding partners of this compound within the proteome. A multi-pronged approach employing both affinity-based and label-free methods is recommended to increase the probability of identifying true targets and minimize false positives.

Chemical Proteomics: Affinity-Based Target Discovery

Chemical proteomics utilizes immobilized small molecules to capture their interacting proteins from complex biological samples[[“]][8]. This powerful technique provides a direct physical link between the compound and its potential targets.

Protocol 1: Kinobeads/Affinity Chromatography Coupled with Mass Spectrometry

The "kinobeads" approach, which uses beads coated with broad-spectrum kinase inhibitors, is a powerful chemical proteomics technique for identifying kinase inhibitor targets[9][10][11]. A similar strategy can be adapted for this compound.

  • Rationale: This method allows for the enrichment and identification of proteins that bind to the immobilized compound from a native cellular environment, preserving protein complexes and post-translational modifications. Kinobeads are particularly effective for profiling ATP-competitive kinase inhibitors[10][12].

  • Workflow Diagram:

G cluster_prep Sample Preparation cluster_binding Binding & Competition cluster_analysis Analysis Lysate Cell or Tissue Lysate Incubation Incubate Lysate with Soluble Compound Lysate->Incubation Compound This compound (Soluble Competitor) Compound->Incubation Beads Immobilized Compound on Beads AffinityCapture Add Immobilized Beads for Affinity Capture Beads->AffinityCapture Incubation->AffinityCapture Wash Wash Beads to Remove Non-specific Binders AffinityCapture->Wash Elution Elute Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis & Target Identification MS->Data

Caption: Workflow for affinity chromatography-based target identification.

  • Step-by-Step Protocol:

    • Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to agarose or magnetic beads. Ensure the modification does not abrogate biological activity.

    • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

    • Competition Binding: Pre-incubate the lysate with increasing concentrations of free this compound. This competition step is crucial for distinguishing specific binders from non-specific ones[11].

    • Affinity Enrichment: Add the immobilized compound beads to the pre-incubated lysate and incubate to allow for binding.

    • Washing: Stringently wash the beads to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Analyze the mass spectrometry data to identify proteins that show a dose-dependent decrease in binding to the beads in the presence of the free compound. These are your high-confidence candidate targets.

Label-Free Target Identification

Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context[13][14][15]. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation[16][17].

  • Rationale: This method allows for the assessment of drug-target interactions within intact cells, providing a more physiologically relevant context than in vitro assays[16].

  • Workflow Diagram:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound This compound Cells->Compound Vehicle Vehicle Control Cells->Vehicle Heat Heat Cells at a Range of Temperatures Compound->Heat Vehicle->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifugation->Detection Curve Generate Melt Curve Detection->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Step-by-Step Protocol:

    • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

    • Heating: Heat the treated cells across a range of temperatures.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Protein Quantification: Quantify the amount of a candidate target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

    • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Phase II: Target Validation - Confirming the Functional Relevance

Once candidate targets are identified, it is crucial to validate their functional role in the observed biological effects of this compound. Target validation involves a series of experiments to confirm the relevance of a molecular target in drug development[18][19][20].

Protocol 3: Genetic Approaches for Target Validation

Genetic manipulation techniques are considered a definitive method for target validation[20][21].

  • Rationale: By specifically reducing or eliminating the expression of a candidate target protein, one can determine if its absence phenocopies or blocks the effects of the compound.

  • Methods:

    • RNA interference (RNAi): Use siRNAs or shRNAs to transiently or stably knock down the expression of the target gene.

    • CRISPR-Cas9: Employ CRISPR-Cas9 technology to generate knockout cell lines that completely lack the target protein.

  • Experimental Design:

    • Treat both wild-type and target-deficient (knockdown or knockout) cells with this compound.

    • Assess a relevant phenotypic endpoint (e.g., cell proliferation, apoptosis, or a specific signaling event).

    • Interpretation: If the compound's effect is diminished or absent in the target-deficient cells compared to wild-type cells, this provides strong evidence that the protein is a functionally relevant target.

Phase III: Pathway Deconvolution - Mapping the Downstream Consequences

After identifying and validating the direct target(s), the next step is to elucidate the downstream signaling pathways modulated by this compound.

Phosphoproteomics for Kinase-Modulated Pathways

If the identified target is a kinase, phosphoproteomics is a powerful tool to map the downstream signaling events. Phosphoproteomics is a high-throughput method for the quantitative analysis of protein phosphorylation on a proteome-wide scale[22][23].

Protocol 4: Quantitative Phosphoproteomics

  • Rationale: This unbiased approach allows for the global and quantitative assessment of changes in protein phosphorylation in response to compound treatment, providing a detailed snapshot of the affected signaling networks[8][24][25].

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cells with this compound or a vehicle control for a defined period.

    • Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC)[22][24].

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by quantitative mass spectrometry.

    • Data Analysis: Identify and quantify changes in phosphopeptide abundance between treated and control samples.

    • Bioinformatics Analysis: Use bioinformatics tools to identify the signaling pathways and protein networks that are significantly altered by the compound.

Reporter Gene Assays for Pathway Activation

Reporter gene assays are a sensitive and quantitative method for monitoring the activity of specific signaling pathways[26][27][28].

Protocol 5: Luciferase Reporter Assays

  • Rationale: These assays utilize a reporter gene (e.g., luciferase) under the control of a specific transcription factor's response element. An increase or decrease in luciferase activity reflects the activation or inhibition of the corresponding signaling pathway[29][30].

  • Step-by-Step Protocol:

    • Transfection: Transfect cells with a reporter plasmid containing the response element for a pathway of interest (e.g., NF-κB, AP-1, STAT3).

    • Compound Treatment: Treat the transfected cells with this compound.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Compare the luciferase activity in treated cells to that in control cells to determine the effect of the compound on pathway activation.

Data Interpretation and Synthesis

The data generated from these diverse experimental approaches must be integrated to build a cohesive model of the mechanism of action of this compound.

  • Data Triangulation: Correlate the findings from target identification, validation, and pathway analysis. For example, does the knockdown of a candidate target protein abrogate the changes in phosphorylation or reporter gene activity observed with compound treatment?

  • Pathway Visualization: Construct a signaling pathway diagram based on the experimental evidence to visually represent the compound's mechanism of action.

G Compound This compound Target Validated Target Protein Compound->Target Binding & Modulation Downstream1 Downstream Effector 1 Target->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 Target->Downstream2 Pathway Signaling Pathway Downstream1->Pathway Downstream2->Pathway Response Cellular Response Pathway->Response

Caption: Hypothetical signaling pathway for this compound.

Safety and Handling

While specific toxicological data for this compound is not extensively available, related thiazole compounds are known to cause skin and eye irritation[31][32][33][34]. Therefore, appropriate personal protective equipment, including gloves, lab coats, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The experimental protocols outlined in this document provide a robust and comprehensive framework for elucidating the mechanism of action of this compound. By systematically identifying its molecular targets, validating their functional relevance, and mapping the downstream signaling pathways, researchers can gain a deep understanding of its biological activity. This knowledge is essential for advancing this compound through the drug discovery and development pipeline.

References

The Strategic Synthesis of Fezolinetant: A Guide to the Critical Intermediate, 3-Methyl-1,2,4-thiadiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezolinetant, a first-in-class, non-hormonal neurokinin-3 (NK3) receptor antagonist, represents a significant advancement in the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3] Its targeted mechanism of action offers a valuable alternative to traditional hormone replacement therapies.[4][5][6] The efficacy and scalability of Fezolinetant's synthesis hinge on the strategic preparation of its key building blocks. This application note provides a detailed guide to the synthesis and utilization of a critical intermediate, 3-methyl-1,2,4-thiadiazole-5-carboxylic acid, and its subsequent conversion to 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a pivotal precursor in the construction of the active pharmaceutical ingredient (API).[4][7] We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the analytical methods required to ensure the quality and purity of these essential intermediates.

Introduction: Fezolinetant and the Role of the 1,2,4-Thiadiazole Moiety

Fezolinetant's therapeutic effect is achieved by selectively blocking the neurokinin-3 (NK3) receptor in the hypothalamus.[1][2] During menopause, declining estrogen levels lead to hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons, disrupting thermoregulation and causing VMS.[7][8] By antagonizing the NK3 receptor, Fezolinetant modulates this neuronal activity, thereby alleviating hot flashes and night sweats.[5]

The chemical structure of Fezolinetant, (R)-(4-fluorophenyl)(8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1][2][4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone, features a distinct 3-methyl-1,2,4-thiadiazole heterocycle.[9][10] This moiety is crucial for the molecule's interaction with the NK3 receptor and overall pharmacological profile. The synthesis of Fezolinetant, therefore, necessitates an efficient and robust method for the preparation of this key structural component. This guide focuses on the synthesis of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and its subsequent conversion to the carbohydrazide intermediate, which is directly incorporated into the final API.[4][5]

Synthesis of the Key Intermediate: 3-Methyl-1,2,4-thiadiazole-5-carboxylic Acid

The synthesis of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol outlines a common synthetic route.

Synthetic Workflow

Synthesis_of_3-Methyl-1,2,4-thiadiazole-5-carboxylic_acid start Starting Materials intermediate1 Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate start->intermediate1 Cyclization Reaction product 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid intermediate1->product Ester Hydrolysis

Caption: Synthetic workflow for 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

This step involves the construction of the thiadiazole ring. While various methods exist, a common approach involves the cyclization of appropriate precursors.

Materials:

  • Starting materials for thiadiazole synthesis (e.g., ethyl chlorooxoacetate and acetamidine hydrochloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve acetamidine hydrochloride (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (2.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • In the dropping funnel, prepare a solution of ethyl chlorooxoacetate (1.1 eq) in the anhydrous solvent.

  • Add the ethyl chlorooxoacetate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to 3-Methyl-1,2,4-thiadiazole-5-carboxylic Acid

Materials:

  • Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

  • Alkali hydroxide solution (e.g., Lithium hydroxide, Sodium hydroxide)

  • Solvent (e.g., Methanol, Tetrahydrofuran, Water)

  • Aqueous acid solution (e.g., Hydrochloric acid)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the purified ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in a mixture of the chosen solvent and the alkali hydroxide solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of the aqueous acid solution.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-methyl-1,2,4-thiadiazole-5-carboxylic acid.

Conversion to the Pivotal Carbohydrazide Intermediate

The carboxylic acid is then converted to the corresponding carbohydrazide, which is the direct precursor for the subsequent cyclization to form the triazolopyrazine ring system of Fezolinetant.

Synthesis Workflow

Conversion_to_Carbohydrazide start 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid intermediate Activated Carboxylic Acid (e.g., Acid Chloride) start->intermediate Activation product 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide intermediate->product Reaction with Hydrazine

Caption: Workflow for the synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide.

Experimental Protocol: Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Materials:

  • 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Hydrazine hydrate

  • Base (e.g., Triethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Suspend 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Add thionyl chloride or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the excess activating agent and solvent under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, prepare a solution of hydrazine hydrate (2.0-3.0 eq) and a base (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Cool the hydrazine solution to 0 °C.

  • Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to the hydrazine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and collect the precipitate by vacuum filtration.

  • Wash the solid with water and dry to afford 3-methyl-1,2,4-thiadiazole-5-carbohydrazide.[4][5][7]

Subsequent Steps in Fezolinetant Synthesis

The 3-methyl-1,2,4-thiadiazole-5-carbohydrazide is a key building block that is then condensed with a suitable piperazine derivative to construct the triazolopyrazine core of Fezolinetant.[3] This is followed by N-acylation with 4-fluorobenzoyl chloride to yield the final API.[3] The stereochemistry at the 8-position is typically established through the use of a chiral starting material or by chiral resolution at a later stage.

Analytical Characterization

To ensure the quality and purity of the synthesized intermediates, a comprehensive analytical characterization is essential. The following table summarizes the key analytical techniques and expected data.

Analytical Technique3-Methyl-1,2,4-thiadiazole-5-carboxylic acid3-Methyl-1,2,4-thiadiazole-5-carbohydrazide
¹H NMR Signals corresponding to the methyl group and the carboxylic acid proton.Signals for the methyl group, and NH and NH₂ protons of the hydrazide.
¹³C NMR Resonances for the methyl carbon, thiadiazole ring carbons, and the carboxyl carbon.Resonances for the methyl carbon, thiadiazole ring carbons, and the carbonyl carbon of the hydrazide.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.Molecular ion peak corresponding to the calculated mass.
HPLC A single major peak indicating high purity.A single major peak indicating high purity.
Melting Point A sharp and defined melting point range.A sharp and defined melting point range.

Conclusion

The synthesis of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and its conversion to the corresponding carbohydrazide are critical steps in the manufacturing of Fezolinetant. The protocols outlined in this application note provide a robust framework for the preparation of these key intermediates. Careful execution of these synthetic steps, coupled with rigorous analytical characterization, is paramount to ensuring the production of high-quality Fezolinetant for clinical and commercial use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,2-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproduct formation during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected main reactants?

A common and effective method for synthesizing the this compound core structure is a variation of the Hantzsch thiazole synthesis.[1] This typically involves the cyclocondensation of an α-haloketone or its equivalent with a thioamide. For the synthesis of the target molecule, a key precursor is ethyl 2-chloroacetoacetate, which reacts with thioacetamide. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Q2: I'm observing a lower than expected yield and multiple spots on my TLC plate. What are the likely byproducts?

In the synthesis of this compound, particularly when starting from ethyl 2-chloroacetoacetate and thioacetamide, several byproducts can arise from side reactions. The most common of these include:

  • 4-Methylthiazole-5-carboxylic acid: An isomer of the desired product. Its formation can be influenced by the reaction conditions.

  • Unreacted Starting Materials: Incomplete reaction can leave residual ethyl 2-chloroacetoacetate and thioacetamide.

  • Over-alkylation Products: The reactive nature of the starting materials can sometimes lead to the formation of more complex, higher molecular weight species.

  • Hydrolysis Intermediates: If the final hydrolysis step is incomplete, the ethyl ester of the product may remain.

It is crucial to characterize these impurities to optimize the reaction and purification strategy.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section provides a detailed guide to identifying and addressing common issues encountered during the synthesis of this compound.

Issue 1: Presence of an Isomeric Impurity

Observation: You observe two closely eluting spots on your TLC or two distinct peaks in your HPLC analysis with the same mass in MS analysis, suggesting the presence of an isomer.

Probable Cause: The formation of the constitutional isomer, 4-methylthiazole-5-carboxylic acid, is a known challenge in similar thiazole syntheses. The regioselectivity of the cyclization reaction can be sensitive to factors such as temperature, pH, and the specific base used.

Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Gradual heating and avoiding localized overheating can favor the formation of the desired isomer.

    • pH Adjustment: The pH of the reaction mixture can influence the cyclization pathway. A slightly basic medium, often achieved with a mild base like triethylamine, is generally preferred.[2] Experiment with different bases and their stoichiometry to optimize for the desired product.

  • Analytical Identification:

    • NMR Spectroscopy: The proton and carbon NMR spectra of the two isomers will show distinct chemical shifts for the methyl group and the thiazole ring protons. For this compound, the methyl protons will have a characteristic chemical shift. In contrast, the methyl group in the 4-position will exhibit a different chemical shift.

    • Chromatographic Separation: Develop a robust HPLC method to resolve the two isomers. A reversed-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is a good starting point.

Issue 2: Incomplete Reaction and Starting Material Contamination

Observation: Your crude product shows significant amounts of unreacted ethyl 2-chloroacetoacetate and thioacetamide.

Probable Cause: This issue can stem from several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Poor Reagent Quality: Degradation of starting materials, especially the α-haloketone, can lead to lower reactivity.

  • Improper Stoichiometry: An incorrect ratio of reactants can result in one being left in excess.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Utilize TLC or LC-MS to monitor the consumption of the starting materials. The reaction should be allowed to proceed until the limiting reagent is no longer detectable.

  • Reagent Validation:

    • Ensure the purity of ethyl 2-chloroacetoacetate and thioacetamide before use. The α-haloketone can be particularly unstable and should be stored under appropriate conditions.

  • Stoichiometry Adjustment:

    • A slight excess of the thioacetamide is often used to ensure complete conversion of the more expensive α-haloketone.

Issue 3: Formation of Polymeric or Tar-like Byproducts

Observation: A significant amount of dark, insoluble material is formed during the reaction, complicating the work-up and purification.

Probable Cause: Self-condensation of the α-haloketone or other side reactions can lead to the formation of polymeric materials, especially at elevated temperatures or in the presence of strong bases.

Troubleshooting Protocol:

  • Temperature Management:

    • Avoid excessive heating. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate.

  • Controlled Reagent Addition:

    • Adding the α-haloketone slowly to the solution of the thioamide can help to minimize its self-condensation.

  • Solvent Choice:

    • The choice of solvent can influence the solubility of intermediates and byproducts. Ethanol or acetonitrile are commonly used and generally provide good results.

Experimental Workflow & Data Presentation

Illustrative Synthesis Pathway

The synthesis of this compound can be visualized as a two-step process: the initial Hantzsch-type cyclization to form the ethyl ester, followed by hydrolysis.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_byproducts Potential Byproducts SM1 Ethyl 2-chloroacetoacetate Intermediate Ethyl 3-methyl-1,2-thiazole-5-carboxylate SM1->Intermediate Base (e.g., Triethylamine) Solvent (e.g., Ethanol) Byproduct2 Unreacted Starting Materials SM1->Byproduct2 Byproduct3 Polymeric Material SM1->Byproduct3 Self-condensation SM2 Thioacetamide SM2->Intermediate SM2->Byproduct2 Product This compound Intermediate->Product Base (e.g., NaOH) Acidic Workup Byproduct1 4-Methylthiazole-5-carboxylic acid Intermediate->Byproduct1 Isomerization

Figure 1: Synthetic workflow for this compound and potential byproduct formation.
Table 1: Typical Analytical Data for Product and Key Byproduct

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
This compound (Product) ~2.7 (s, 3H, CH3), ~8.5 (s, 1H, CH), ~13.5 (br s, 1H, COOH)~15, ~125, ~150, ~165, ~170144.0 [M+H]+
4-Methylthiazole-5-carboxylic acid (Isomer) ~2.8 (s, 3H, CH3), ~8.9 (s, 1H, CH), ~13.0 (br s, 1H, COOH)~18, ~130, ~148, ~160, ~168144.0 [M+H]+

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Step-by-Step Protocol for Byproduct Analysis by HPLC-MS

This protocol outlines a general method for the separation and identification of the desired product from its main isomeric byproduct.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Data Analysis: Identify the peaks corresponding to the mass of the product and any isomers (m/z 144.0). The retention times will differentiate the isomers.

HPLC_Protocol cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Dissolve Dissolve Crude Product (1 mg/mL) Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Column C18 Column Inject->Column Gradient Gradient Elution (Water/ACN with 0.1% FA) Column->Gradient Detect UV Detection (254 nm) Gradient->Detect Ionize ESI+ Ionization Detect->Ionize Analyze Mass Analysis (m/z 50-500) Ionize->Analyze Data Data Analyze->Data Data Analysis

Figure 2: Workflow for HPLC-MS analysis of reaction byproducts.

By following this guide, researchers can better anticipate, identify, and mitigate the formation of byproducts in the synthesis of this compound, leading to higher yields and purity of the final product.

References

Technical Support Center: Crystallization of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for 3-Methyl-1,2-thiazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. As a molecule featuring both a hydrogen-bonding carboxylic acid and a polar thiazole ring, its crystallization behavior can be nuanced.[1] This guide provides structured, field-proven advice to help you achieve high-purity, crystalline material efficiently.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in designing a successful crystallization process. The table below summarizes key data points.

PropertyValue / ObservationScientific Rationale & Implication
Molecular Formula C₅H₅NO₂S[1]Indicates a small molecule with heteroatoms, suggesting potential for strong intermolecular interactions.
Molecular Weight 143.16 g/mol [1]A low molecular weight is typical for pharmaceutical building blocks.
Appearance Expected to be a solid (e.g., beige solid)[1]The high melting point of the related isomer 4-Methylthiazole-5-carboxylic acid (287 °C, dec.) suggests strong crystal lattice forces.[2]
Key Functional Groups Carboxylic Acid, Methyl-substituted Thiazole Ring[1]The carboxylic acid group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form dimers or chains, which is a critical factor in crystallization.[3][4] The thiazole ring adds polarity.[5]
Predicted Solubility Moderate polarity[1]Expected to be soluble in polar protic (alcohols) and polar aprotic (ethyl acetate, acetone) solvents, especially at elevated temperatures.[6][7] Low solubility is expected in non-polar solvents (hexanes, toluene).

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals upon cooling. What is happening and how do I fix it?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature that is above its melting point in the current solvent system. This is a common issue when a solution is highly supersaturated or when impurities are present that depress the melting point.[8]

Causality & Solution Workflow:

  • Reduce the Rate of Cooling: Rapid cooling is a primary cause. A shallow solvent pool in an oversized flask can also lead to fast cooling.[8] Try letting the solution cool slowly to room temperature on the benchtop, insulated with paper towels, before moving it to a colder environment. A programmable cooling bath or a dewar flask can provide even slower cooling rates.

  • Increase the Solvent Volume: Your solution may be too concentrated. Return the mixture to the heat source, add more of the primary solvent (10-20% additional volume) to ensure the compound stays in solution longer at lower temperatures, and then attempt the slow cooling process again.[8]

  • Change the Solvent System: The solvent may be too "good" of a solvent, or its boiling point may be too high.[6] Try a solvent with a lower boiling point or switch to a mixed-solvent system. Start by dissolving the compound in a minimum amount of a "good" solvent (e.g., ethanol) and then slowly add a miscible "poor" solvent (an anti-solvent, like water or heptane) at an elevated temperature until turbidity (cloudiness) is observed. Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly.

Q2: I'm not getting any crystals to form, even after extended cooling in an ice bath or freezer. What are my next steps?

A2: The failure to form crystals indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Strategies to Induce Nucleation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a small crystal of the pure compound, add a single seed crystal to the cooled solution. This provides a template for further crystal growth. If no pure crystal is available, dip a glass rod into the solution, let the solvent evaporate to create a thin film of solid on the rod, and then re-introduce the rod into the solution.[8]

  • Reduce Solvent Volume: Your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the concentration, then attempt to cool again.[8]

  • Introduce an Anti-Solvent: If using a single solvent system, you can try placing your flask in a larger, sealed chamber containing a volatile anti-solvent (e.g., place a vial of your solution in ethanol into a beaker containing hexane). The vapor from the anti-solvent will slowly diffuse into your solution, reduce the overall solubility, and promote crystallization. This is a form of vapor diffusion.[9]

Q3: My crystallization happens almost instantly, yielding a fine powder instead of well-defined crystals. How can I improve crystal quality?

A3: Rapid precipitation, or "crashing out," traps impurities and leads to small, poorly-formed crystals. The goal is to slow down the crystal growth process to allow for the orderly arrangement of molecules into a proper crystal lattice.[8]

Methods to Control Crystal Growth:

  • Use More Solvent: The most straightforward solution is to use slightly more than the minimum amount of hot solvent required to dissolve the compound. This keeps the compound soluble for longer during the cooling phase, allowing for slower, more controlled crystal growth.[8]

  • Insulate the Flask: Slow the cooling process by insulating the flask. Place it on a cork ring or wood block and cover it with a watch glass. An inverted beaker placed over the flask can also create an insulating atmosphere.[8]

  • Re-dissolve and Cool Slower: If the compound has already crashed out, gently reheat the mixture to redissolve it (you may need to add a small amount of extra solvent) and then cool it much more slowly.

Q4: After filtration, my yield is very low. How can I recover more material?

A4: A low yield typically means too much compound was left dissolved in the mother liquor.[8] This is often a result of using an excessive amount of solvent or not cooling the solution to a low enough temperature.

Improving and Recovering Yield:

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent necessary to fully dissolve your compound. Practice with small test batches to determine the optimal ratio.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time at a low temperature (e.g., in an ice bath for at least 30-60 minutes) to maximize precipitation.

  • Second Crop Crystallization: Do not discard the mother liquor. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent to re-concentrate the solution and then cooling it again.[8] Note that this second crop may be less pure than the first.

  • Solvent Choice: Ensure your chosen solvent has a steep solubility curve—meaning the compound is highly soluble when hot but poorly soluble when cold. Water and ethanol are often good candidates for compounds with hydrogen-bonding capabilities.[6]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

  • Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (0.2 mL at a time) from the list below. After each addition, vortex the tube. Note if the compound dissolves at room temperature. A good solvent is one in which the compound is sparingly soluble at room temperature.

  • Heating: If the compound does not dissolve, gently heat the tube in a water or sand bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Observation: Observe the quality and quantity of the crystals formed. An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will produce a good yield of crystals upon cooling.

Table of Suggested Screening Solvents

Solvent Class Example Solvents Rationale
Polar Protic Water, Ethanol, Isopropanol The carboxylic acid group should interact well with these hydrogen-bonding solvents.[6]
Polar Aprotic Ethyl Acetate, Acetone Can dissolve the compound through dipole-dipole interactions without interfering with the acid's self-association.[10]
Aromatic Toluene May promote good crystal packing through π-π interactions with the thiazole ring.[9] Use with caution due to higher boiling point.

| Anti-Solvents | Heptane/Hexanes | To be used in mixed-solvent systems with one of the above. |

Protocol 2: Mixed-Solvent Crystallization (Example: Ethanol/Water)
  • Place the crude material in an appropriately sized Erlenmeyer flask.

  • Heat the flask and add the minimum amount of hot ethanol required to fully dissolve the solid.

  • At this elevated temperature, add water (the anti-solvent) dropwise until you see persistent cloudiness.

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, transfer the flask to an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

Visualizations

Troubleshooting Crystallization Workflow

G start Start Crystallization (Cooling Solution) outcome Observe Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid Forms no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution powder Problem: Fine Powder / Rapid Precipitation outcome->powder Solid Crashes Out success Success: Good Crystals outcome->success Crystals Grow Slowly sol_oil_1 Action: Re-heat & Add More Solvent oil->sol_oil_1 sol_no_xtal_1 Action: Scratch Flask no_xtal->sol_no_xtal_1 sol_powder_1 Action: Re-heat & Add More Solvent powder->sol_powder_1 sol_oil_2 Action: Cool Slower / Insulate Flask sol_oil_1->sol_oil_2 sol_oil_3 Action: Change Solvent / Use Mixed-Solvent System sol_oil_2->sol_oil_3 sol_no_xtal_2 Action: Add Seed Crystal sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 Action: Concentrate Solution (Boil off some solvent) sol_no_xtal_2->sol_no_xtal_3 sol_powder_2 Action: Cool Slower / Insulate Flask sol_powder_1->sol_powder_2

Caption: Decision tree for troubleshooting common crystallization issues.

Expected Intermolecular Interactions

Caption: Carboxylic acid dimer formation via hydrogen bonding.

References

Technical Support Center: Optimizing Derivatization of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Methyl-1,2-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. The unique electronic properties of the thiazole ring can present challenges, but with careful consideration of reaction parameters, successful derivatization is readily achievable.

This resource provides a structured approach to overcoming common hurdles in the form of frequently asked questions (FAQs) and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

The primary methods for derivatizing this compound are through the carboxylic acid functional group.[1] The two most common derivatization reactions are:

  • Amide Bond Formation (Amidation): This involves coupling the carboxylic acid with a primary or secondary amine using a coupling agent. This is a widely used reaction in medicinal chemistry to synthesize a diverse range of bioactive molecules.[2][3]

  • Ester Formation (Esterification): This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][4] This is often used to modify the solubility or pharmacokinetic properties of a molecule.

Q2: I am having trouble with my amide coupling reaction, experiencing low to no yield. What are the likely causes?

Low or no product yield in amide coupling reactions with this compound can stem from several factors. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the carboxylic acid. Common culprits include:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[2] Insufficient or inappropriate coupling reagents can lead to poor activation.

  • Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2] An appropriate base is crucial to prevent this acid-base reaction from competing with the desired coupling.[2]

  • Steric Hindrance: Bulky substituents on either the thiazole carboxylic acid or the amine can physically impede the reaction.[2][3]

  • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[2] Using anhydrous solvents and reagents is critical.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction.[2]

Q3: Which coupling reagents are recommended for amide bond formation with this specific thiazole derivative?

The choice of coupling reagent is critical. For heterocyclic carboxylic acids like this compound, standard peptide coupling reagents are often effective. Consider the following options:

Coupling ReagentCommon AdditivesKey Advantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic basesHigh efficiency, fast reaction times, often successful for hindered substrates.[3]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)HOBt or OxymaPure®Cost-effective, widely used, HOBt helps to suppress side reactions and reduce racemization.[3]
DCC/DMAP (Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine)DMAPEffective for some couplings, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[3]
Acyl Fluoride Formation (e.g., using BTFFH)Non-nucleophilic base (e.g., DIPEA)Particularly effective for sterically hindered substrates and electron-deficient amines where other methods fail.[3][5]
Q4: How can I optimize the esterification of this compound?

The classic Fischer esterification is a common method.[4] To drive the equilibrium towards the product, consider the following:

  • Use a large excess of the alcohol: The alcohol often serves as the solvent to push the reaction forward.[4]

  • Use a strong acid catalyst: Sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used.[4]

  • Remove water: As water is a byproduct, its removal (e.g., using a Dean-Stark apparatus) will favor ester formation.[4]

For more sensitive substrates where strong acid and high temperatures are not suitable, alternative methods such as using an activating agent like DCC with the alcohol in the presence of DMAP can be employed.

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting and optimizing your amide coupling reactions.

Workflow for Troubleshooting Low Amide Coupling Yield

Troubleshooting_Amide_Coupling start Low or No Product Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Evaluate Reaction Conditions start->check_conditions check_sterics Consider Steric Hindrance start->check_sterics solution_activation Increase Coupling Reagent Equivalents or Switch Reagent (e.g., HATU) check_activation->solution_activation solution_amine Add a Non-Nucleophilic Base (e.g., DIPEA) or Increase Equivalents check_amine->solution_amine solution_conditions Use Anhydrous Solvents and Reagents. Optimize Temperature. check_conditions->solution_conditions solution_sterics Switch to Acyl Fluoride Method (e.g., BTFFH) or Increase Reaction Time/Temperature check_sterics->solution_sterics end_goal Improved Yield solution_activation->end_goal solution_amine->end_goal solution_conditions->end_goal solution_sterics->end_goal

Caption: Troubleshooting workflow for low amide coupling yield.

Step-by-Step Troubleshooting Protocol
  • Problem: Incomplete Carboxylic Acid Activation

    • Cause: The electron-withdrawing nature of the thiazole ring can make the carboxylic acid less reactive. The chosen coupling reagent may not be potent enough or used in insufficient quantity.

    • Solution:

      • Increase the equivalents of your current coupling reagent (e.g., from 1.1 to 1.5 equivalents).

      • If yield does not improve, switch to a more powerful coupling reagent like HATU.[3]

      • Pre-activate the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine.[2]

  • Problem: Amine Deactivation

    • Cause: The amine nucleophile is being protonated by the acidic starting material.

    • Solution:

      • Ensure a suitable non-nucleophilic base, such as DIPEA, is used in at least 2 equivalents.

      • Consider adding the amine to the pre-activated carboxylic acid mixture to minimize direct acid-base interaction.

  • Problem: Hydrolysis

    • Cause: The activated carboxylic acid intermediate is reacting with residual water in the solvent or on glassware.

    • Solution:

      • Use anhydrous solvents (e.g., dry DMF or DCM).

      • Ensure all glassware is thoroughly dried before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Problem: Steric Hindrance

    • Cause: Bulky groups on the amine or near the carboxylic acid are preventing the reaction partners from approaching each other effectively.[2][3]

    • Solution:

      • Increase the reaction temperature.

      • Prolong the reaction time.

      • For severely hindered substrates, consider converting the carboxylic acid to an acyl fluoride, which is less sterically demanding.[3][5]

Guide 2: Side Reactions and Impurity Formation
Common Side Reactions and Their Mitigation
Side ReactionPotential CauseMitigation Strategy
N-acylurea formation Using carbodiimide reagents (e.g., DCC, EDC) without an additive.Add HOBt or OxymaPure® to the reaction mixture to trap the O-acylisourea intermediate and prevent rearrangement.
Epimerization If the carbon adjacent to the carbonyl is a stereocenter, racemization can occur, especially with carbodiimide reagents.The addition of HOBt can significantly reduce epimerization. Using coupling reagents like HATU is also known to minimize this side reaction.
Guanidinium by-product formation Reaction of the amine with uronium/aminium-based coupling reagents (e.g., HATU).The order of addition is crucial. Always pre-activate the carboxylic acid before adding the amine.
General Protocol for Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[2]

  • Purify the crude product by column chromatography if necessary.

Guide 3: Optimizing Esterification Reactions

Workflow for Optimizing Esterification

Optimizing_Esterification start Low Ester Yield check_equilibrium Is the reaction reaching equilibrium? start->check_equilibrium check_catalyst Is the acid catalyst effective? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions alternative_method Consider alternative methods for sensitive substrates (e.g., DCC/DMAP) start->alternative_method solution_equilibrium Use excess alcohol as solvent or remove water (Dean-Stark) check_equilibrium->solution_equilibrium solution_catalyst Ensure sufficient strong acid catalyst (e.g., H₂SO₄, TsOH) check_catalyst->solution_catalyst solution_conditions Increase reaction temperature and/or time check_conditions->solution_conditions end_goal Improved Yield solution_equilibrium->end_goal solution_catalyst->end_goal solution_conditions->end_goal

References

Addressing stability issues of 3-Methyl-1,2-thiazole-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1,2-thiazole-5-carboxylic acid

A Guide to Understanding and Managing Compound Stability

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that ensuring the stability and integrity of your compounds is paramount to the success of your research and development efforts. This guide is designed to provide you with in-depth, practical insights into the stability profile of this compound, offering troubleshooting advice and validated protocols to address challenges you may encounter.

The stability of a molecule, particularly a heterocyclic compound like this, is not an inherent constant but a dynamic property influenced by its environment. Factors such as pH, temperature, light, and the presence of oxidative agents can initiate degradation pathways that may compromise sample purity, affect biological activity, and lead to inconsistent experimental results. This guide follows the principles of forced degradation studies, a systematic approach to identify a molecule's intrinsic stability and potential degradation products.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the stability of this compound.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the structure, which combines a thiazole ring and a carboxylic acid group, two primary degradation pathways are of concern:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common degradation route for heterocyclic carboxylic acids, especially under thermal or photolytic stress.[4][5] Studies on similar molecules like thiazole-2-carboxylic acid have shown that UV irradiation can induce decarboxylation.[4] For this compound, this would result in the formation of 3-methyl-1,2-thiazole.

  • Ring Opening/Cleavage: The thiazole ring itself can be susceptible to cleavage under harsh conditions. Oxidative stress, in particular, can lead to the cleavage of the sulfur-containing ring.[6] Photodegradation is another significant risk for thiazole-containing compounds, which can react with singlet oxygen, leading to unstable endoperoxides that rearrange and cleave the ring structure.[7]

Understanding these pathways is the first step in designing stable formulations and appropriate handling procedures.

Q2: My solution of this compound is showing a new peak on HPLC after a few hours at room temperature. What could be the cause?

A2: This is a common issue that can often be traced back to the pH of your solution or exposure to light.

  • pH-Mediated Hydrolysis: While the thiazole ring is generally stable, extreme pH conditions (highly acidic or highly basic) can catalyze hydrolysis or other rearrangements. The stability of thiazole derivatives is often pH-dependent.[8] It is crucial to buffer your solutions to a stable pH range, typically near neutral, unless your experimental conditions require otherwise.

  • Photodegradation: Thiazole rings can be sensitive to UV and even visible light.[4][7] If your laboratory has significant natural or artificial light exposure, the compound may be undergoing photolytic degradation.

Troubleshooting Workflow:

To diagnose the issue, you can use the following systematic approach.

G start Unexpected Peak in HPLC check_light Was the solution protected from light? start->check_light check_ph Was the solution pH controlled/buffered? check_light->check_ph Yes re_run_dark Action: Re-prepare and run experiment in the dark or using amber vials. check_light->re_run_dark No check_temp Was the solution stored at elevated temperature? check_ph->check_temp Yes re_run_buffer Action: Re-prepare using a buffered solvent (e.g., PBS pH 7.4). check_ph->re_run_buffer No check_oxidants Could oxidative agents be present (e.g., peroxides in solvent)? check_temp->check_oxidants No re_run_cold Action: Re-prepare and maintain at recommended temperature (e.g., 2-8°C). check_temp->re_run_cold Yes re_run_fresh_solvent Action: Re-prepare using fresh, peroxide-free solvent. check_oxidants->re_run_fresh_solvent Possible end_node Problem Resolved check_oxidants->end_node Unlikely re_run_dark->end_node re_run_buffer->end_node re_run_cold->end_node re_run_fresh_solvent->end_node

Caption: Troubleshooting flowchart for unexpected degradation.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage is critical to maintaining the long-term integrity of this compound.

ConditionRecommendationRationale
Temperature Store at 2-8°C for long-term storage.[9][10]Low temperatures slow down the rate of potential degradation reactions, including thermal decarboxylation.
Light Store in a tightly sealed, light-resistant container (e.g., amber vial).Prevents photodegradation, a known risk for thiazole-containing compounds.[7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis.
Form Store as a solid powder.The solid state is generally more stable than solutions. Prepare solutions fresh for each experiment whenever possible.
Handling Use in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.[11][12]Standard laboratory practice to ensure user safety and prevent contamination.
Q4: How can I perform a forced degradation study to understand the stability of my specific formulation?

A4: A forced degradation or stress testing study is essential for identifying potential degradants and establishing the intrinsic stability of your compound.[1][2] This involves subjecting the compound to conditions more severe than it would typically encounter.

Experimental Workflow for Forced Degradation:

Caption: Workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Study

This protocol is a standard starting point and should be adapted to your specific needs. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Note: Basic conditions can be harsh; monitor closely.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.[6]

    • Thermal: Store a vial of the stock solution in an oven at 80°C. For solid-state thermal stress, place the powder in the oven.

    • Photostability: Expose a solution and solid sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling & Analysis:

    • At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase.

    • Analyze immediately using a validated stability-indicating HPLC method. A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to help identify the mass of any new peaks.

By systematically evaluating these conditions, you will build a comprehensive stability profile for this compound, enabling you to predict its behavior, select appropriate storage conditions, and establish a suitable shelf-life for your materials and formulations.[3]

References

Common challenges in isothiazole synthesis reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isothiazole-containing compounds. Isothiazoles are a vital class of aromatic heterocycles, integral to numerous pharmaceuticals and agrochemicals.[1][2] However, their synthesis can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab. The content is structured to offer not just solutions, but also the underlying mechanistic reasoning to empower your experimental design and execution.

Section 1: Troubleshooting Common Isothiazole Synthesis Challenges

This section addresses specific, common problems encountered during the synthesis of isothiazoles, offering probable causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Isothiazole Product

Question: I am attempting to synthesize a 3,5-disubstituted isothiazole from a β-ketodithioester and ammonium acetate, but I'm observing very low yields or no product formation. What are the likely causes and how can I optimize the reaction?

Answer: Low or nonexistent yields in this one-pot annulation reaction are a frequent challenge and can be attributed to several factors.[1][3] This synthesis relies on a cascade of imine formation, cyclization, and aerial oxidation, and each step is critical for success.[4]

Potential Causes & Troubleshooting Steps:

  • Purity and Stability of Starting Materials:

    • β-Ketodithioesters/β-Ketothioamides: These precursors can be unstable. Ensure they are freshly prepared or have been stored under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation. Verify purity by NMR or LC-MS before use.

    • Ammonium Acetate (NH₄OAc): Use a fresh, dry source of ammonium acetate. Old or improperly stored NH₄OAc can absorb moisture and be less effective as an ammonia source for imine formation.

  • Inefficient Imine Formation:

    • The initial condensation to form the imine intermediate is crucial.[4] If this step is slow or reversible, the overall yield will suffer.

    • Solution: Ensure the reaction is conducted under conditions that favor imine formation. This typically involves efficient removal of water. While the reaction is often performed in a single pot, ensuring the solvent system can azeotropically remove water or using a mild dehydrating agent could be beneficial, though this may complicate the one-pot nature of the synthesis.

  • Sub-optimal Reaction Conditions:

    • Solvent: The choice of solvent is critical. While some protocols are performed under aqueous conditions, others may benefit from organic solvents that facilitate the different steps of the cascade.[1] Experiment with different solvents like ethanol, toluene, or DMF to find the optimal medium for your specific substrates.

    • Temperature: The reaction temperature influences the rates of imine formation, cyclization, and potential side reactions. Monitor the reaction by TLC at different temperatures to determine the optimal profile. Some substrates may require gentle heating to drive the reaction to completion, while others might be prone to decomposition at elevated temperatures.

    • Atmosphere: This reaction often relies on aerial oxidation in the final step to form the aromatic isothiazole ring.[1][4] Ensure the reaction is open to the air or that air is gently bubbled through the reaction mixture. Conversely, if side reactions due to oxidation are suspected, a controlled introduction of an oxidant in the final stage might be necessary.

  • Side Reactions and Decomposition:

    • The intermediates in the cascade can be susceptible to side reactions. For example, the enamine intermediate could undergo alternative cyclization pathways or decomposition.

    • Solution: Analyze the crude reaction mixture by LC-MS to identify any major byproducts. Understanding the structure of these byproducts can provide insight into the problematic step. For instance, the presence of uncyclized intermediates suggests an issue with the N-S bond formation step.

Issue 2: Formation of Thiazole Isomers and Other Impurities in Three-Component Reactions

Question: I'm using a three-component reaction involving an enaminoester, sulfur, and a bromodifluoroacetamide to synthesize an isothiazole, but I'm getting a mixture of thiazole and isothiazole isomers, making purification difficult. How can I improve the selectivity for the isothiazole product?

Answer: Achieving high selectivity in three-component reactions for heterocycle synthesis is a common challenge.[5] The formation of both thiazole and isothiazole rings arises from different pathways of bond formation between the components.[3][5]

Factors Influencing Selectivity and Optimization Strategies:

  • Reaction Conditions:

    • Solvent and Temperature: The polarity of the solvent and the reaction temperature can significantly influence the reaction pathway. A systematic screening of solvents (e.g., from non-polar like toluene to polar aprotic like DMF or acetonitrile) and temperatures is recommended. It's possible that one pathway is favored under kinetic control (lower temperature) while the other is favored under thermodynamic control (higher temperature).

    • Catalyst/Promoter: While many of these reactions are promoted by a base or are metal-free, the choice of base can influence selectivity.[3] Consider screening different organic and inorganic bases.

  • Nature of Reactants:

    • Substituents on the Enaminoester: The electronic and steric properties of the substituents on the enaminoester can direct the cyclization pathway. Electron-withdrawing groups might favor one mode of cyclization over another.

    • Sulfur Source: While elemental sulfur (S₈) is commonly used, its reactivity can sometimes be difficult to control. Investigating alternative sulfur transfer reagents could provide better selectivity.

  • Mechanistic Considerations:

    • The formation of thiazoles and isothiazoles in these reactions proceeds through different bond-forming sequences (C-S, C-N, and N-S).[5] Understanding the plausible mechanisms can help in devising strategies to favor one over the other. For instance, if a particular intermediate is known to lead to the isothiazole product, conditions can be optimized to favor its formation and subsequent cyclization.

Troubleshooting Workflow:

G start Low Isothiazole Selectivity cond1 Vary Reaction Temperature start->cond1 cond2 Screen Solvents cond1->cond2 Failure outcome1 Improved Selectivity cond1->outcome1 Success cond3 Modify Base/Catalyst cond2->cond3 Failure cond2->outcome1 Success cond4 Analyze Effect of Substituents cond3->cond4 Failure cond3->outcome1 Success cond4->outcome1 Success outcome2 No Improvement cond4->outcome2 end Optimized Protocol outcome1->end

Issue 3: Difficulties in Cycloaddition Reactions for Isothiazole Synthesis

Question: I am attempting a [4+2] cycloaddition (Diels-Alder) reaction with an isothiazole derivative as the dienophile, but the reaction is sluggish and gives low yields. What factors could be hindering the reaction?

Answer: The reactivity of isothiazoles in cycloaddition reactions can be variable and is highly dependent on the nature of the substituents on the isothiazole ring.[6]

Key Factors and Troubleshooting:

  • Activation of the Dienophile:

    • The C4=C5 double bond of the isothiazole ring acts as the dienophile.[6] For the reaction to be efficient, this double bond needs to be sufficiently electron-deficient.

    • Solution: Isothiazol-3(2H)-one 1,1-dioxides are particularly effective dienophiles due to the strong electron-withdrawing effect of the sulfonyl group.[6] If you are using a simple isothiazole, consider strategies to introduce electron-withdrawing groups at positions that would activate the C4=C5 bond.

  • Reaction Conditions:

    • Temperature: Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to retro-Diels-Alder reactions or decomposition. A careful optimization of the reaction temperature is necessary.

    • Lewis Acid Catalysis: In some cases, Lewis acids can catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity. Screen a variety of Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) at different concentrations.

  • Diene Reactivity:

    • Ensure that the diene you are using is sufficiently reactive. Electron-rich dienes generally react more readily with electron-poor dienophiles.

Data Summary: Dienophile Reactivity in Isothiazole Cycloadditions

Isothiazole DerivativeActivating GroupRelative ReactivityReference
IsothiazoleNoneLow[6]
Isothiazol-3(2H)-oneCarbonylModerate[6]
Isothiazol-3(2H)-one 1,1-dioxideSulfonylHigh[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for isothiazole synthesis, and what are the challenges associated with them?

A1: Common precursors include β-enaminones, β-ketodithioesters, and alkynyl oxime ethers.[7][8][9] A significant challenge with many of these starting materials is their stability. For instance, β-enaminones can be sensitive to hydrolysis, and β-ketodithioesters can degrade upon storage.[7] It is crucial to use freshly prepared or purified starting materials for optimal results.

Q2: Are there metal-free methods for synthesizing isothiazoles?

A2: Yes, several metal- and catalyst-free methods have been developed.[3] For example, the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate proceeds without a metal catalyst and relies on a sequential imine formation/cyclization/aerial oxidation cascade.[3][4] These methods are often preferred for their cost-effectiveness and reduced environmental impact.[1]

Q3: My isothiazole product is difficult to purify. What are some recommended purification techniques?

A3: Purification of isothiazole derivatives typically involves standard techniques like column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization is highly dependent on the specific compound and should be determined empirically. It is important to handle isothiazoles under neutral conditions during workup and purification, as the ring can be sensitive to strong acids and bases.[10]

Q4: I am considering a Hurd-Mori type synthesis. What are the key challenges with this reaction?

A4: While the Hurd-Mori synthesis is a classic method for preparing 1,2,3-thiadiazoles, which are structurally related to isothiazoles, it is not a direct synthesis for the isothiazole ring itself.[11][12] The Hurd-Mori reaction involves the cyclization of hydrazones with thionyl chloride.[12][13] Common challenges include the use of the hazardous reagent thionyl chloride and potential side reactions.[10][13] Milder, improved methods using N-tosylhydrazones and elemental sulfur have been developed.[14]

Q5: Can isothiazoles be synthesized from other heterocyclic systems?

A5: Yes, ring transformation reactions can be a viable strategy. For example, isoxazoles can be converted to isothiazoles. This typically involves the reductive opening of the isoxazole ring to form an enamine ketone, followed by cyclization with a sulfurating agent like phosphorus pentasulfide.[4]

Section 3: Experimental Protocols

Protocol: Synthesis of 3,5-Disubstituted Isothiazole from a β-Ketodithioester

This protocol is based on the one-pot annulation reaction described by Singh and coworkers.[1]

Materials:

  • β-Ketodithioester (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (2.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol).

  • Add ethanol (5 mL) and stir the mixture at room temperature. The reaction should be open to the atmosphere to allow for aerial oxidation.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary depending on the substrate (typically 2-12 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Key Steps:

  • Ammonium Acetate: Serves as the nitrogen source for the formation of the crucial imine intermediate.

  • Aerial Oxidation: The final step to aromatize the dihydroisothiazole intermediate to the stable isothiazole ring.

  • Room Temperature: Many of these reactions proceed efficiently at ambient temperature, minimizing the formation of thermal decomposition byproducts.

G cluster_0 One-Pot Synthesis Workflow A β-Ketodithioester + NH₄OAc B Imine Formation A->B Condensation C Intramolecular Cyclization B->C N-S bond formation D Aerial Oxidation C->D E Isothiazole Product D->E Aromatization

References

Technical Support Center: A Guide to Scaling Up 3-Methyl-1,2-thiazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial production of 3-Methyl-1,2-thiazole-5-carboxylic acid. As a critical intermediate in pharmaceutical synthesis, ensuring a robust, scalable, and efficient manufacturing process is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during process scale-up.

Overview of the Industrial Synthesis Route

The most common and industrially viable route for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] For this compound, a practical approach involves a two-step process: the initial cyclization to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. A method outlined in patent literature involves the reaction of a thioamide with an α-halocarbonyl compound.[3]

The general workflow is as follows:

  • Cyclization: Reaction of thioacetamide with ethyl 2-chloroacetoacetate to form ethyl 3-methyl-1,2-thiazole-5-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester using a base (e.g., sodium hydroxide), followed by acidification to precipitate the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Cyclization (Hantzsch Synthesis) cluster_1 Step 2: Hydrolysis & Isolation SM1 Thioacetamide Reactor1 Jacketed Reactor (e.g., Ethanol) SM1->Reactor1 SM2 Ethyl 2-chloroacetoacetate SM2->Reactor1 Intermediate Ethyl 3-methyl-1,2-thiazole-5-carboxylate Reactor1->Intermediate Reflux Reactor2 Hydrolysis Reactor Intermediate->Reactor2 Base NaOH Solution Base->Reactor2 Acid HCl Solution Filtration Filtration / Drying Acid->Filtration Precipitation Reactor2->Acid 1. Saponification 2. Neutralization (pH 2-3) Product This compound (>98% Purity) Filtration->Product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Question 1: We are experiencing a significant drop in yield for the cyclization step (Hantzsch reaction) after moving from a 20L to a 200L reactor. What are the likely causes and solutions?

Answer: A drop in yield during scale-up of the Hantzsch synthesis is a common issue, often related to mass and heat transfer limitations.

  • Potential Cause 1: Inefficient Mixing. In larger reactors, achieving homogeneous mixing of reactants is more challenging. Pockets of low reactant concentration can slow down the reaction rate and promote side-product formation.

    • Solution: Evaluate the reactor's agitation system. This may involve switching to a different impeller type (e.g., a pitched-blade turbine for better axial flow), increasing the agitation speed (while monitoring for shear effects), or installing baffles to prevent vortex formation and improve turbulence. Computational Fluid Dynamics (CFD) modeling can be an effective tool to optimize mixing parameters before implementation.

  • Potential Cause 2: Poor Temperature Control. The Hantzsch thiazole synthesis is exothermic. In a larger volume, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized "hot spots" can lead to the degradation of reactants or products and the formation of impurities.

    • Solution: Implement a controlled, slower addition of one of the reactants (e.g., ethyl 2-chloroacetoacetate) using a dosing pump. This allows the reactor's cooling system to manage the heat generated. Ensure the reactor jacket fluid is at the correct temperature and flow rate. For highly exothermic reactions, consider using a more dilute reaction medium, although this may impact cycle time and solvent costs.

  • Potential Cause 3: Incomplete Reaction. The reaction may simply require more time in a larger vessel to reach completion due to diffusion limitations.

    • Solution: Utilize Process Analytical Technology (PAT), such as in-situ HPLC or spectroscopic probes (FT-IR), to monitor the disappearance of starting materials in real-time. Do not rely solely on the time parameters established at the lab scale. Continue the reaction until the concentration of the limiting reagent has plateaued at its minimum level.

Question 2: During the hydrolysis workup, we are struggling with inconsistent precipitation and product purity after acidification. What should we investigate?

Answer: Issues during precipitation and isolation are often linked to pH control, solvent choice, and the physical properties of the product.

  • Potential Cause 1: Rate and Location of Acid Addition. Rapidly adding acid can create localized areas of very low pH, potentially trapping impurities within the precipitating product.

    • Solution: Add the acid slowly and sub-surface with good agitation to ensure uniform pH distribution throughout the vessel. The target pH for precipitating this compound is typically around 2-3.[4] Overshooting to a much lower pH does not usually improve yield and may increase the solubility of certain acidic impurities.

  • Potential Cause 2: "Oiling Out". The product may initially separate as a liquid or oil before solidifying, especially if the temperature is too high during acidification. This can lead to poor crystal structure and inefficient purification.

    • Solution: Cool the aqueous solution in an ice bath or with the reactor jacket before and during the dropwise addition of hydrochloric acid.[4] A controlled, lower temperature promotes the formation of a crystalline solid that is easier to filter and wash.

  • Potential Cause 3: Inefficient Washing. Impurities, particularly inorganic salts (e.g., NaCl), may remain on the filtered product cake.

    • Solution: After filtration, wash the product cake with cold deionized water. The "cold" aspect is critical to minimize product loss due to solubility. A final wash with a cold, non-polar solvent in which the product is insoluble (e.g., hexanes or heptane) can help remove organic impurities and expedite drying.

Question 3: We have identified a persistent, unknown impurity in our final product. How can we approach its identification and elimination?

Answer: A systematic approach is required to identify and eliminate persistent impurities.

Troubleshooting_Impurity cluster_causes Potential Origins Start Impurity Detected in Final Product Step1 Characterize Impurity (LC-MS, NMR) Start->Step1 Step2 Hypothesize Origin Step1->Step2 Cause1 Starting Material Impurity Step2->Cause1 Cause2 Side Reaction Product (e.g., Dimerization) Step2->Cause2 Cause3 Degradation Product Step2->Cause3 Step3 Analyze Intermediates Step4 Modify Process Step3->Step4 End Impurity Eliminated Step4->End Cause1->Step3 Cause2->Step3 Cause3->Step3

Caption: Decision workflow for identifying and eliminating a process impurity.

  • Characterize the Impurity: Isolate the impurity using preparative HPLC and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • Hypothesize the Origin: Based on the structure, determine its likely source. Is it related to a starting material? Is it a dimer of the product? Is it a product of degradation from excessive heat?

  • Trace the Impurity: Analyze samples from each stage of the process (starting materials, post-cyclization crude, post-hydrolysis crude) to pinpoint where the impurity first appears.

  • Modify the Process:

    • If it originates from a starting material , tighten the specifications for incoming raw materials.

    • If it's a side product from the cyclization, adjust reaction conditions (e.g., lower the temperature, change the solvent, ensure inert atmosphere).

    • If it's a degradation product , reduce thermal stress by lowering temperatures during reaction, distillation, or drying steps.

    • If it cannot be prevented, develop a purge step . This could involve modifying the final purification, such as implementing a specific recrystallization from a solvent system (e.g., ethanol/water or ethyl acetate/hexanes) that leaves the impurity in the mother liquor.[4]

Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes (CQAs) for the starting materials?

    • A: For thioacetamide, purity is paramount (>99%), with low moisture content. For ethyl 2-chloroacetoacetate, assess for the presence of the dichloro-analogue, which can lead to difficult-to-remove impurities. Assay and purity should be confirmed by methods like GC or HPLC before use.

  • Q: What are the key safety considerations for this process at an industrial scale?

    • A: All operations should be performed in a well-ventilated area or in closed systems.[4]

      • Thioacetamide: Is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, and use closed-transfer systems where possible.

      • Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Ensure all equipment is properly grounded to prevent static discharge and operate in an environment with no open flames or ignition sources.[4]

      • Corrosives: Hydrochloric acid and sodium hydroxide are corrosive. Use appropriate acid/base-resistant transfer lines and PPE.[4] The hydrolysis step is exothermic and produces heat; ensure adequate cooling capacity is available.

  • Q: How can we best achieve >98% purity for the final product?

    • A: Achieving high purity requires a combination of controlled precipitation and effective purification. After the initial precipitation and filtration, a recrystallization step is highly recommended. A common and effective solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.[4] The crude product is dissolved in the primary solvent (e.g., ethanol) at an elevated temperature, and the anti-solvent (e.g., water) is slowly added until turbidity is observed. Cooling this mixture slowly will yield high-purity crystals.

  • Q: Can the ethyl ester intermediate be isolated, or should the process be run as a one-pot synthesis?

    • A: While a one-pot process can seem more efficient, isolating the ethyl 3-methyl-1,2-thiazole-5-carboxylate intermediate is highly recommended for industrial-scale production. Isolation allows for the removal of impurities generated during the cyclization step via purification (e.g., distillation or crystallization). This ensures that a high-purity intermediate is carried into the final hydrolysis step, which greatly simplifies the final product's purification and improves batch-to-batch consistency.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 3-methyl-1,2-thiazole-5-carboxylate
  • Charge a suitable, inerted reactor with ethanol (5 volumes relative to the limiting reagent).

  • Add thioacetamide (1.0 eq) to the reactor and agitate until fully dissolved.

  • Slowly add ethyl 2-chloroacetoacetate (1.05 eq) to the reactor via a dosing pump over 1-2 hours, maintaining the internal temperature below 40°C.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and hold for 4-6 hours.

  • Monitor the reaction for completion by HPLC until the thioacetamide peak is <1% of its initial area.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude oil can be purified by vacuum distillation or taken directly to the next step if in-process controls show sufficient purity.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude or purified ethyl 3-methyl-1,2-thiazole-5-carboxylate (1.0 eq) in a mixture of methanol or ethanol (3 volumes).

  • Prepare a separate solution of sodium hydroxide (2.5 eq) in water (4 volumes) and cool it to 10-15°C.

  • Slowly add the sodium hydroxide solution to the ester solution, maintaining the temperature below 30°C.

  • Heat the mixture to 60-65°C and hold for 2-4 hours, monitoring the disappearance of the starting ester by TLC or HPLC.[4]

  • Once the reaction is complete, cool the mixture to 0-5°C.

  • Slowly and carefully acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains below 10°C.[4]

  • A precipitate of the carboxylic acid will form. Agitate the resulting slurry at 0-5°C for at least 1 hour.

  • Collect the solid product by filtration. Wash the filter cake sequentially with cold deionized water (2 x 2 volumes) and then with cold heptane (1 volume).

  • Dry the product under vacuum at 50-60°C to a constant weight.

Table 1: Critical Process Parameters
ParameterStep 1: CyclizationStep 2: HydrolysisJustification
Temperature <40°C (addition), 78°C (reflux)<30°C (addition), 60-65°C (reaction), <10°C (acidification)Controls exotherms, ensures reaction completion, and promotes crystalline product formation.
Molar Ratio 1.05 eq. of chloro-ester2.5 eq. of NaOHA slight excess of the electrophile drives the cyclization. Excess base ensures complete and rapid hydrolysis.
pH Control N/A2-3Critical for complete precipitation of the carboxylic acid product while minimizing solubility losses.[4]
Reaction Time 4-6 hours (monitored)2-4 hours (monitored)Must be confirmed by in-process controls (e.g., HPLC) to ensure full conversion.
Table 2: Quick Troubleshooting Reference
IssueLikely Cause(s)Recommended Action(s)
Low Cyclization Yield Poor mixing, thermal "hot spots"Improve agitation, slow reagent addition, verify cooling system performance.
Incomplete Hydrolysis Insufficient base, low temperatureUse ≥2.5 eq. NaOH, ensure temperature is 60-65°C, monitor by HPLC.
"Oiling out" during workup Acidification temperature too highCool reaction mixture to 0-5°C before and during acid addition.
Final Product Purity <98% Trapped impurities, insufficient washingImplement a recrystallization step (e.g., from ethanol/water). Ensure filter cake is washed thoroughly with cold water.
Slow Filtration Very fine particles (amorphous solid)Optimize precipitation conditions (slower acid addition, lower temp) to encourage crystal growth.

References

Hurd-Mori Cyclization Technical Support Center: A Guide to Preventing Side Reactions in Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hurd-Mori cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 1,2,3-thiadiazoles. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this reaction and minimize unwanted side reactions.

Introduction to Hurd-Mori Cyclization

The Hurd-Mori reaction is a cornerstone in heterocyclic chemistry for the synthesis of 1,2,3-thiadiazoles from hydrazone derivatives, typically involving cyclization with thionyl chloride (SOCl₂).[1][2] This method is valued for its efficiency and the use of readily available starting materials.[1] However, like any chemical transformation, it is not without its nuances. Success often hinges on careful control of reaction conditions and a deep understanding of the underlying mechanisms to prevent the formation of byproducts.

This guide is structured to provide direct answers to the practical problems you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My Hurd-Mori reaction is giving a low yield of the desired thiadiazole. What are the most likely causes?

A1: Low yields in the Hurd-Mori reaction can stem from several factors. Here's a checklist of the most common culprits:

  • Purity of Starting Materials: Ensure your hydrazone precursor is pure. Impurities can interfere with the cyclization process.

  • Reagent Quality: The quality of thionyl chloride is critical. Use freshly distilled or a new bottle of SOCl₂ for best results. Thionyl chloride readily hydrolyzes to SO₂ and HCl, which can lead to undesired side reactions.

  • Reaction Temperature: Temperature control is paramount. The addition of thionyl chloride is often performed at low temperatures (e.g., in an ice bath) to control the exothermic reaction.[1] Letting the temperature rise uncontrollably can lead to decomposition of intermediates and the formation of tars.

  • Solvent Choice: The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) or chloroform.[1] Ensure the solvent is anhydrous, as water will react violently with thionyl chloride.

  • Stoichiometry: While an excess of thionyl chloride is often used, a very large excess can sometimes promote side reactions.[3] It's advisable to start with the recommended stoichiometry and optimize from there.

  • Substrate Electronics: The electronic nature of your substrate can significantly impact the reaction's success. Electron-withdrawing groups on the starting hydrazone can sometimes improve yields by stabilizing key intermediates.[4][5] Conversely, electron-donating groups may lead to lower yields.[4][5]

Q2: I am observing significant amounts of an unidentifiable tar-like substance in my reaction mixture. How can I prevent this?

A2: Tar formation is a common issue and is often a sign of decomposition. Here’s how to troubleshoot:

  • Controlled Reagent Addition: Add the thionyl chloride slowly to the cooled, well-stirred suspension of the hydrazone.[1] This helps to dissipate the heat generated during the reaction and prevents localized "hot spots" that can lead to decomposition.

  • Lower Reaction Temperature: If you are already adding the reagent slowly at 0 °C, consider running the reaction at an even lower temperature (e.g., -15 °C or -20 °C) using a different cooling bath (e.g., ice/salt).

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] Over-extending the reaction time can lead to the degradation of the desired product. Once the starting material is consumed, proceed with the workup.

Q3: My reaction seems to stall, and I have a mixture of starting material and product even after prolonged reaction times. What should I do?

A3: A stalled reaction can be frustrating. Here are some strategies to drive it to completion:

  • Increase Temperature (Carefully): After the initial addition of thionyl chloride at a low temperature, you might need to allow the reaction to warm to room temperature or even gently reflux to push it to completion.[1] However, this must be done cautiously and with careful monitoring to avoid decomposition.

  • Increase Reagent Equivalents: If you suspect your thionyl chloride has degraded, adding a small additional amount might restart the reaction. However, be mindful that this can also increase the likelihood of side reactions.

  • Solvent Effects: Ensure your substrate is sufficiently soluble in the chosen solvent. If solubility is an issue, you may need to screen other anhydrous, non-protic solvents.

Troubleshooting Guide: Specific Side Reactions and Their Prevention

This section delves into specific, known side reactions of the Hurd-Mori cyclization and provides targeted advice for their mitigation.

Problem/Observation Potential Side Reaction Proposed Mechanism Troubleshooting & Prevention
Formation of an isomeric thiadiazole Regioselectivity issues in unsymmetrical ketones.The cyclization can occur at either α-carbon of an unsymmetrical ketone hydrazone. The regioselectivity is often influenced by the relative rates of enolization of the two α-carbons.[6]- Modify the substrate to favor enolization at the desired position. - Explore alternative synthetic routes to the desired isomer.
Low conversion with electron-rich substrates Substrate decomposition or alternative reaction pathways.Electron-donating groups can increase the basicity of the nitrogen atoms in the hydrazone, potentially leading to undesired interactions with the acidic reaction medium or decomposition of intermediates.[4]- Protect electron-donating functional groups. - Use electron-withdrawing protecting groups on nearby nitrogen atoms to reduce their basicity.[4][5]
Formation of open-chain byproducts Incomplete cyclization or fragmentation of intermediates.The five-membered ring intermediate may undergo fragmentation before the final dehydration and aromatization steps.[1]- Ensure sufficient reaction time for complete cyclization. - Optimize the reaction temperature to favor the desired cyclization pathway.
Hydrolysis of sensitive functional groups Reaction with HCl generated in situ.Thionyl chloride reacts with any trace moisture and the hydrazone itself to produce HCl, which can cleave acid-labile groups.- Use a non-nucleophilic base (e.g., pyridine, triethylamine) as an acid scavenger. Add the base cautiously, as it can also react with thionyl chloride. - Protect sensitive functional groups prior to the cyclization.
Visualizing the Hurd-Mori Reaction Pathway

The following diagram illustrates the key steps in the Hurd-Mori cyclization, highlighting potential points for intervention to prevent side reactions.

HurdMori cluster_start Reaction Initiation cluster_intermediate Intermediate Formation cluster_end Product Formation & Side Reactions Hydrazone Hydrazone Precursor Intermediate1 N-Sulfinyl Hydrazone Hydrazone->Intermediate1 Reaction with SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization SideProducts Side Products (Tar, Isomers, etc.) Intermediate1->SideProducts Decomposition (e.g., excess heat) Thiadiazole 1,2,3-Thiadiazole Intermediate2->Thiadiazole Dehydration & Aromatization Intermediate2->SideProducts Fragmentation / Isomerization

Caption: Hurd-Mori reaction workflow and potential side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Hurd-Mori Cyclization

This protocol provides a general starting point for the synthesis of a 1,2,3-thiadiazole from a semicarbazone precursor.[1]

Materials:

  • Semicarbazone of the corresponding ketone (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.5 - 2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a fume hood, suspend the semicarbazone in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled and stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.[1]

  • After the addition is complete, continue stirring at 0 °C for a specified time or allow the reaction to warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 1,2,3-thiadiazole.[1]

Protocol 2: Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and resolving low-yield issues.

Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (Hydrazone, SOCl₂, Solvent) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK PurityOK->CheckPurity No (Purify & Retry) OptimizeTemp Optimize Reaction Temperature (Lower initial temp, controlled warming) PurityOK->OptimizeTemp Yes Success Improved Yield PurityOK->Success If yield improves TempOK Temperature Optimized OptimizeTemp->TempOK TempOK->OptimizeTemp No (Re-evaluate) OptimizeStoich Optimize SOCl₂ Stoichiometry TempOK->OptimizeStoich Yes TempOK->Success If yield improves StoichOK Stoichiometry Optimized OptimizeStoich->StoichOK StoichOK->OptimizeStoich No (Re-evaluate) ConsiderSubstrate Evaluate Substrate Electronics (Electron-withdrawing vs. donating groups) StoichOK->ConsiderSubstrate Yes StoichOK->Success If yield improves ModifySubstrate Modify Substrate (e.g., add protecting group) ConsiderSubstrate->ModifySubstrate ModifySubstrate->Success

Caption: A systematic workflow for troubleshooting low yields in the Hurd-Mori reaction.

Concluding Remarks

The Hurd-Mori cyclization is a versatile and powerful tool for the synthesis of 1,2,3-thiadiazoles. By understanding the reaction mechanism and being aware of the common side reactions, researchers can effectively troubleshoot and optimize their synthetic procedures. This guide provides a foundation for addressing the challenges you may face. Remember that careful observation, systematic optimization of reaction conditions, and a willingness to adapt your strategy based on the specific substrate are key to success.

References

Methods for avoiding impurities in 3-Methyl-1,2-thiazole-5-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,2-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize impurities and optimize your synthesis.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is a multi-step process that, while robust, can be prone to the formation of specific impurities if not carefully controlled. A common and efficient synthetic route involves two key stages: the initial formation of an ester precursor, typically ethyl 3-methyl-1,2-thiazole-5-carboxylate, via a Hantzsch-type thiazole synthesis, followed by the hydrolysis of this ester to yield the final carboxylic acid.

The primary challenges in this synthesis revolve around ensuring the complete conversion of starting materials, preventing side reactions during both the cyclization and hydrolysis steps, and effectively removing any formed impurities from the final product. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments.

Question 1: My final product shows a low melting point and a broad peak in the NMR, suggesting the presence of impurities. What are the likely culprits?

Answer: The most common impurities in the synthesis of this compound are typically residual starting materials, byproducts from the cyclization reaction, the unhydrolyzed ester precursor, and a decarboxylated side product. Specifically, you should consider the following possibilities:

  • Ethyl 3-methyl-1,2-thiazole-5-carboxylate: This is the ester intermediate. Its presence indicates incomplete hydrolysis.

  • 3-Methyl-1,2-thiazole: This is the product of decarboxylation, where the carboxylic acid group is lost. This can be promoted by excessive heat.

  • Unreacted Starting Materials: Depending on your specific Hantzsch-type synthesis, this could include thioacetamide and a halogenated β-ketoester like ethyl 2-chloroacetoacetate.

  • Sulfur-related byproducts: Thiazole syntheses can sometimes lead to the formation of elemental sulfur or other sulfur-containing impurities, which can be difficult to remove.[1]

To identify the specific impurity, a combination of analytical techniques such as HPLC, LC-MS, and detailed NMR analysis is recommended.

Question 2: I suspect my product is contaminated with the ethyl ester precursor. How can I ensure complete hydrolysis?

Answer: Incomplete hydrolysis is a frequent issue. To drive the reaction to completion, consider the following strategies:

  • Reaction Time and Temperature: Ensure you are allowing sufficient time for the hydrolysis to complete. Monitoring the reaction by TLC or HPLC is crucial. If the reaction stalls, a modest increase in temperature may be beneficial, but be cautious of promoting decarboxylation.

  • Stoichiometry of the Base: Use a sufficient molar excess of the base (e.g., sodium hydroxide or lithium hydroxide) to ensure all the ester is saponified. A 2 to 3-fold molar excess is a good starting point.

  • Choice of Solvent: A mixture of an alcohol (like ethanol or methanol) and water is typically used to ensure the solubility of both the ester and the inorganic base.[2] Ensure a homogenous solution is maintained throughout the reaction.

Protocol for Complete Ester Hydrolysis:

  • Dissolve the crude ethyl 3-methyl-1,2-thiazole-5-carboxylate in a 1:1 mixture of ethanol and water.

  • Add a 2.5 molar equivalent of sodium hydroxide.

  • Heat the mixture to a gentle reflux (around 80-90°C).

  • Monitor the reaction progress every hour using TLC or HPLC.

  • Once the starting material is no longer detectable, cool the reaction to room temperature.

  • Carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Question 3: My yield is lower than expected, and I detect a volatile, sweet-smelling compound in my crude product. What could this be?

Answer: This is a classic sign of decarboxylation, leading to the formation of 3-Methyl-1,2-thiazole. This side reaction is often triggered by excessive heat or prolonged reaction times at elevated temperatures, particularly under acidic or neutral conditions.[3]

Strategies to Minimize Decarboxylation:

  • Temperature Control: Avoid unnecessarily high temperatures during both the synthesis and work-up procedures. During hydrolysis, maintain a gentle reflux rather than vigorous boiling.

  • pH Control: The decarboxylation of similar heterocyclic carboxylic acids can be influenced by pH.[3] Once the hydrolysis is complete and the product is in its salt form, proceed with acidification and isolation without undue delay.

  • Vacuum Distillation: When removing solvents, use a rotary evaporator at the lowest practical temperature to minimize thermal stress on the product.

Question 4: How can I effectively purify my final product to remove these common impurities?

Answer: Recrystallization is the most effective method for purifying the final this compound. The choice of solvent is critical.

Recommended Recrystallization Solvents and Procedure:

A mixed solvent system often provides the best results for recrystallization. A good starting point is a mixture of a solvent in which the product is soluble at high temperatures and sparingly soluble at low temperatures, and a second solvent in which the product is less soluble.

Solvent SystemRationale
Ethanol/WaterThe product is typically soluble in hot ethanol and less soluble in water.
Ethyl Acetate/HexaneThe product is soluble in hot ethyl acetate and insoluble in hexane.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

  • Slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Experimental Workflows and Diagrams

Workflow for the Synthesis of this compound

The following diagram illustrates the typical two-step synthesis process and highlights the points where key impurities can be introduced.

Synthesis and Impurity Formation Pathway cluster_0 Step 1: Hantzsch-type Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Potential Impurities Starting Materials Ethyl 2-chloroacetoacetate + Thioacetamide Cyclization Cyclization Reaction (e.g., in Ethanol, Reflux) Starting Materials->Cyclization Ester_Intermediate Ethyl 3-methyl-1,2-thiazole-5-carboxylate Cyclization->Ester_Intermediate Impurity_SM Unreacted Starting Materials Cyclization->Impurity_SM Incomplete Reaction Impurity_Sulfur Sulfur Byproducts Cyclization->Impurity_Sulfur Side Reaction Hydrolysis Saponification (e.g., NaOH, EtOH/H2O) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Impurity_Ester Residual Ester Intermediate Hydrolysis->Impurity_Ester Incomplete Hydrolysis Impurity_Decarbox 3-Methyl-1,2-thiazole (from Decarboxylation) Final_Product->Impurity_Decarbox Excess Heat

Caption: Synthesis and impurity formation pathway.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for identifying and addressing common issues during the synthesis.

Troubleshooting Flowchart Start Low Yield or Purity Issue Check_NMR Analyze NMR Spectrum Start->Check_NMR Check_HPLC Run HPLC Analysis Start->Check_HPLC Broad_Peak Broad NMR Peak? Check_NMR->Broad_Peak Multiple_Peaks Multiple HPLC Peaks? Check_HPLC->Multiple_Peaks Identify_Impurity Identify Impurity by MS and Retention Time Broad_Peak->Identify_Impurity Yes Multiple_Peaks->Identify_Impurity Yes Ester_Present Ester Peak Present? Identify_Impurity->Ester_Present Decarbox_Present Decarboxylation Product Peak Present? Ester_Present->Decarbox_Present No Optimize_Hydrolysis Optimize Hydrolysis: - Increase Reaction Time - Check Base Stoichiometry Ester_Present->Optimize_Hydrolysis Yes Control_Temp Control Temperature: - Lower Reflux Temp - Use Low Temp Evaporation Decarbox_Present->Control_Temp Yes Recrystallize Recrystallize Final Product Decarbox_Present->Recrystallize No Optimize_Hydrolysis->Recrystallize Control_Temp->Recrystallize

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isothiazole and Thiazole Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle alteration of a heterocyclic scaffold can profoundly impact biological activity. This guide provides a comprehensive comparison of isothiazole and thiazole carboxylic acids, two closely related five-membered heterocyclic compounds that have garnered significant interest in drug discovery. While structurally similar, the positional difference of the nitrogen and sulfur atoms in the ring imparts distinct electronic and steric properties, leading to divergent pharmacological profiles. This document will delve into their comparative antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutic agents.

Structural and Physicochemical Distinctions: The Foundation of Differential Activity

Isothiazole and thiazole are isomers, both containing a five-membered ring with one sulfur and one nitrogen atom. The key distinction lies in the relative positions of these heteroatoms. In thiazole (1,3-thiazole), the sulfur and nitrogen atoms are separated by a carbon atom, whereas in isothiazole (1,2-thiazole), they are adjacent. This seemingly minor structural variance influences the electron distribution, aromaticity, and hydrogen-bonding capacity of the molecules, which in turn dictates their interactions with biological targets.[1]

Thiazole is a pale yellow liquid, while its derivatives are found in numerous natural products, including vitamin B1 (thiamine), and are integral to the structure of many synthetic drugs.[1][2] The thiazole ring is generally considered to have greater π-electron delocalization compared to isoxazole, a related heterocycle, contributing to its aromatic character.[1] Isothiazole-containing compounds are less common in nature but have demonstrated significant potential in synthetic drug development.[3]

Comparative Biological Activities: A Tale of Two Isomers

While direct head-to-head comparative studies of isothiazole and thiazole carboxylic acids are limited in the literature, a wealth of data on their individual biological activities allows for a robust comparative analysis. This section will explore their efficacy in key therapeutic areas.

Antimicrobial Activity: Thiazoles at the Forefront

The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[4] Thiazole carboxylic acid derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5]

Thiazole Derivatives:

A study on pyrazolylthiazole carboxylic acids revealed that some derivatives exhibit excellent antimicrobial activity. For instance, compound 2h (R=OCH3, R(1)=Cl) showed a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Gram-positive bacteria, comparable to the standard drug ciprofloxacin.[6] Another series of 2-phenylacetamido-thiazole derivatives showed potent inhibitory activity against Escherichia coli KAS III (ecKAS III), with the most active compound exhibiting MIC values ranging from 1.56 to 6.25 μg/mL against both Gram-positive and Gram-negative bacteria.[5]

Isothiazole Derivatives:

Information on the antimicrobial properties of isothiazole carboxylic acids is less abundant. While isothiazolinones, a related class of compounds, are known for their potent broad-spectrum antimicrobial properties, data specifically on isothiazole carboxylic acids is not as prevalent.[7] This suggests that, based on current literature, the thiazole scaffold has been more extensively and successfully explored for antimicrobial drug discovery.

Table 1: Antimicrobial Activity of Representative Thiazole Carboxylic Acid Derivatives

CompoundTarget Organism(s)Activity (MIC)Reference
Pyrazolylthiazole 2h Gram-positive bacteria6.25 µg/mL[6]
2-Phenylacetamido-thiazole derivativeE. coli, P. aeruginosa, B. subtilis, S. aureus1.56-6.25 µg/mL[5]
2,5-Dichloro thienyl-substituted thiazoleS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25-12.5 µg/mL[5]
Anti-inflammatory Activity: A Competitive Landscape

Both isothiazole and thiazole carboxylic acid derivatives have demonstrated significant anti-inflammatory potential, making this a competitive area of research for both scaffolds.

Isothiazole Derivatives:

A series of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides, derived from the corresponding carboxylic acid, revealed significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation tests in animal models.[8][9] This highlights the potential of the isothiazole core in modulating inflammatory pathways. Another study on 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide also reported anti-inflammatory action.[10]

Thiazole Derivatives:

Pyrazolylthiazole carboxylic acids have also been shown to be potent anti-inflammatory agents.[6] In a carrageenan-induced rat paw edema model, several compounds exhibited edema inhibition of over 80%, with three compounds showing inhibition between 89.59% and 93.06%, which was comparable to the standard drug indomethacin (91.32%).[6]

Comparative Insight:

While both scaffolds yield potent anti-inflammatory agents, the mechanism of action may differ. The anti-inflammatory activity of some thiazole derivatives has been linked to the inhibition of enzymes like cyclooxygenase (COX). The precise mechanisms for many isothiazole derivatives are still under investigation. The choice between these scaffolds for developing new anti-inflammatory drugs may depend on the desired target and selectivity profile.

Table 2: Anti-inflammatory Activity of Representative Isothiazole and Thiazole Carboxylic Acid Derivatives

Compound ClassModelActivityReference
5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamidesCarrageenan-induced edemaSignificant inhibition[8][9]
Pyrazolylthiazole carboxylic acidsCarrageenan-induced rat paw edemaUp to 93.06% inhibition[6]
Anticancer Activity: Thiazoles Leading the Charge

The thiazole ring is a prominent feature in a variety of anticancer agents.[2][11] Thiazole carboxylic acid derivatives have been extensively studied for their cytotoxic effects against a range of cancer cell lines.

Thiazole Derivatives:

A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib.[12] One compound, 6d , exhibited high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib.[12] However, its activity against mammary and colon carcinoma cells was significantly lower, highlighting the importance of the cellular context.[12] Other studies have identified thiazole derivatives with potent growth inhibitory effects against various tumor cell lines, with some compounds showing IC50 values in the nanomolar range.[13] For example, a goniofufurone bioisostere containing a thiazole ring displayed an IC50 of 0.19 nM against MCF-7 breast cancer cells.[13]

Isothiazole Derivatives:

The isothiazole scaffold has also been incorporated into molecules with anticancer properties.[7] For instance, some isothiazole-containing quinones have shown anticancer activity.[3] However, the volume of research and the reported potencies for isothiazole carboxylic acid derivatives in oncology are currently less extensive compared to their thiazole counterparts.

Table 3: Anticancer Activity of Representative Thiazole Carboxylic Acid Derivatives

CompoundCell LineActivity (IC50)Reference
Thiazole 6d K563 (Leukemia)Comparable to Dasatinib[12]
Thiazole 6d MCF-7 (Breast)20.2 µM[12]
Thiazole 6d HT-29 (Colon)21.6 µM[12]
Goniofufurone-thiazole bioisostereMCF-7 (Breast)0.19 nM[13]

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities discussed in this guide.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compound Serially Dilute Test Compound prep_compound->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group compared to the control group.

Workflow Diagram:

Anti_inflammatory_Assay acclimatization Animal Acclimatization administration Compound/Vehicle Administration acclimatization->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (0-4h) induction->measurement calculation Calculate % Edema Inhibition measurement->calculation

Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Workflow Diagram:

Anticancer_Assay cluster_cell_culture Cell Culture cluster_assay_steps Assay cluster_data_analysis Analysis seeding Seed Cancer Cells treatment Treat with Test Compound seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Workflow for MTT Cell Viability Assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of both isothiazole and thiazole carboxylic acids is highly dependent on the nature and position of substituents on the heterocyclic ring and the carboxylic acid moiety.

For thiazole derivatives , SAR studies have shown that:

  • The presence of a phenyl ring can enhance antibacterial action.

  • Modifications at the 2- and 4-positions of the thiazole ring significantly influence anticancer potency.

  • The introduction of bulky substituents can modulate selectivity towards different biological targets.

For isothiazole derivatives , SAR studies are less extensive but indicate that:

  • Substitution at the 3-, 4-, and 5-positions can significantly impact anti-inflammatory and antiviral activities.

  • The nature of the amide or ester group derived from the carboxylic acid is crucial for biological activity.[8]

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head biological evaluations of isomeric isothiazole and thiazole carboxylic acids under identical experimental conditions to provide definitive comparative data.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by these compounds to understand the basis of their biological activities.

  • Exploring Bioisosteric Replacements: Systematically replacing the carboxylic acid group with other bioisosteres to improve pharmacokinetic and pharmacodynamic properties.[14]

Conclusion: A Verdict on Versatility and Potential

However, isothiazole carboxylic acids have shown significant promise as anti-inflammatory and antiviral agents, suggesting that this scaffold may hold untapped potential in these and other therapeutic areas. The choice between these two isomeric systems for a drug discovery program will ultimately depend on the specific therapeutic target and the desired biological activity. Further research, especially direct comparative studies, is warranted to fully unlock the therapeutic potential of both isothiazole and thiazole carboxylic acids and their derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1,2-thiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 3-Methyl-1,2-thiazole-5-carboxylic acid scaffold. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth comparison of structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.

Introduction: The Versatile this compound Scaffold

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. The this compound core, in particular, offers multiple points for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will focus on the SAR of analogs of this scaffold, primarily exploring their potential as anticancer and anti-inflammatory agents.

Comparative Analysis of Structural Modifications and Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the thiazole ring. This section will compare different classes of analogs and elucidate key SAR trends. While much of the available data pertains to the corresponding carboxamide derivatives, these findings provide valuable insights into the SAR of the parent carboxylic acid scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

Recent studies have highlighted the potential of thiazole derivatives as potent anticancer agents, with several analogs exhibiting significant inhibitory activity against various cancer cell lines.[2][3] The primary mechanism of action often involves the inhibition of protein kinases, such as c-Met, which are crucial for cancer cell proliferation and survival.[4]

A systematic exploration of substitutions at the C2 and C4 positions of the thiazole ring, along with modifications of the C5-carboxamide group, has revealed critical SAR insights for anticancer activity.

One study focused on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and their activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines.[3] The general trend indicated that the nature of the substituent on the C2-phenyl ring and the N-substituted amide at the C5 position significantly influences the anticancer potency.

Key SAR Observations for Anticancer Activity:

  • Substitution on the C2-Phenyl Ring: The presence of a halogen, such as chlorine, on the C2-phenyl ring was found to be beneficial for activity.

  • Substitution at the C4 Position: A trifluoromethyl group at the C4 position was a common feature in a series of potent analogs.

  • N-Substitution of the C5-Carboxamide: The nature of the aryl group attached to the amide nitrogen played a crucial role. A 4-chloro-2-methylphenyl amido substituent, in combination with a 2-chlorophenyl group at the C2 position, resulted in the highest activity against the A-549 cell line.[3]

The following table summarizes the anticancer activity of selected 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives against the A-549 cell line.

Compound IDC2-SubstituentN-Amide Substituent% Inhibition at 5 µg/mL (A-549)Reference
8c 2-Chlorophenyl4-chloro-2-methylphenyl48%[3]
8f 2-Chlorophenyl2,4-dichlorophenyl40%[3]

Another comprehensive study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors provided further insights into the SAR of this scaffold.[4] The study systematically varied substituents at different positions to optimize the inhibitory activity.

Key SAR Observations for c-Met Inhibition:

  • Thiazole vs. Thiadiazole Core: The thiazole carboxamide moiety demonstrated greater potency compared to the thiadiazole carboxamide, suggesting it forms more favorable hydrogen bonding interactions with the c-Met kinase.[4]

  • Linker Position: Derivatives with the carboxamide linker at the C2 position of the thiazole ring generally exhibited higher potency than those with the linker at C4.[4]

  • Substitutions on Terminal Phenyl Rings: The introduction of specific substituents on the terminal phenyl rings was crucial for achieving high potency. For instance, compound 51am from this study, which incorporates a thiazole-2-carboxamide linker, showed an IC50 of 2.54 nM against c-Met.[4]

The logical relationship for optimizing c-Met inhibitory activity based on this study can be visualized as follows:

SAR_Logic A Scaffold Selection B Thiazole Carboxamide (Higher Potency) A->B C Thiadiazole Carboxamide A->C D Linker Position Optimization B->D E C2-Carboxamide (Generally More Potent) D->E F C4-Carboxamide D->F G Terminal Group Substitution E->G H Optimized Substituents (e.g., Compound 51am) G->H

Caption: SAR optimization workflow for c-Met inhibitors.

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties.[5][6] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes. A study on substituted phenyl thiazole derivatives demonstrated their potential as anti-inflammatory agents using the carrageenan-induced rat paw edema model.[5]

Key SAR Observations for Anti-inflammatory Activity:

  • Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the thiazole core influenced the anti-inflammatory activity. Nitro-substituted derivatives showed promising results.[5]

The following table presents the anti-inflammatory activity of selected substituted phenyl thiazole derivatives.

Compound IDSubstituent% Inhibition of Edema (3rd hour)Reference
3c NitroSignificant activity[5]
3a, 3d Other substituentsAppreciable activity[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols from the literature.

General Synthesis of Thiazole-5-Carboxamide Derivatives

The synthesis of thiazole-5-carboxamide derivatives typically involves the formation of the thiazole ring followed by amidation of the carboxylic acid at the C5 position.[3]

Step-by-Step Protocol:

  • Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid:

    • React an appropriate thioamide with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

    • Hydrolyze the resulting ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Amidation of the Carboxylic Acid:

    • Activate the carboxylic acid using a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

    • React the activated acid with the desired amine to form the final carboxamide derivative.

    • Purify the product using column chromatography.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Thioamide + Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate Step1 Thiazole Ring Formation Start->Step1 Intermediate1 Ethyl Thiazole-5-carboxylate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 Thiazole-5-carboxylic Acid Step2->Intermediate2 Step3 Amidation with Amine, EDCI, DMAP Intermediate2->Step3 End Final Thiazole-5-carboxamide Product Step3->End

Caption: General synthetic scheme for thiazole-5-carboxamides.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability or inhibition compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the C2, C4, and C5 positions of the thiazole ring can significantly modulate the anticancer and anti-inflammatory activities of its analogs. Specifically, the introduction of substituted aryl groups at C2 and tailored amide functionalities at C5 are critical for enhancing anticancer potency, particularly through the inhibition of kinases like c-Met. For anti-inflammatory activity, substitutions on a phenyl ring attached to the thiazole core have shown promising results.

Future research should focus on a more direct and systematic SAR exploration of the this compound core itself, rather than relying solely on data from its carboxamide derivatives. Synthesizing and evaluating a focused library of carboxylic acid analogs with diverse substitutions will provide a clearer understanding of the structural requirements for optimal biological activity. Furthermore, exploring a wider range of biological targets beyond cancer and inflammation could unveil new therapeutic applications for this promising class of compounds.

References

A Comparative Guide to the In Vitro and In Vivo Validation of 3-Methyl-1,2-thiazole-5-carboxylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the bioactivity of 3-Methyl-1,2-thiazole-5-carboxylic acid. We will delve into the critical in vitro and in vivo validation stages, offering comparative insights against alternative compounds and detailing the experimental rationale and methodologies that underpin a robust preclinical assessment.

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active agents.[1][2][3] this compound, a member of this versatile class, presents a promising scaffold for therapeutic development due to the diverse pharmacological activities associated with thiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] This guide will navigate the logical progression from initial cell-based assays to whole-organism studies, ensuring a thorough and scientifically rigorous validation process.

Part 1: In Vitro Bioactivity Profiling

The initial phase of validation occurs in vitro—in a controlled, non-living environment. The primary objectives are to confirm the compound's biological activity, determine its potency, and elucidate its mechanism of action at the cellular level. This stage is critical for go/no-go decisions before committing to more complex and resource-intensive animal studies.

Causality Behind Experimental Choices

The selection of in vitro assays is not arbitrary; it follows a logical cascade. We begin with broad cytotoxicity screening to understand the compound's general effect on cell health and to establish a therapeutic window. Following this, we move to target-specific assays, such as enzyme inhibition, to probe the molecular mechanism. This progression allows for the systematic de-risking of the compound.

Key In Vitro Validation Experiments
  • Cell Viability and Cytotoxicity Assays: These are foundational assays to quantify the dose-dependent effect of the compound on cell proliferation and health.[6][7] Assays like MTT or CellTiter-Glo® measure metabolic activity, which serves as a proxy for the number of viable cells.[6] A potent and selective compound should ideally inhibit the growth of target (e.g., cancer) cells at concentrations that do not harm normal cells.

  • Enzyme Inhibition Assays: Many small molecule drugs function by inhibiting specific enzymes.[8][9] If this compound is hypothesized to target an enzyme (e.g., a kinase, cyclooxygenase, or monoamine oxidase, which are known targets for thiazole derivatives), a direct enzyme inhibition assay is paramount.[10][11] This allows for the determination of the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—and provides insights into the mechanism of inhibition (e.g., competitive, non-competitive).[8][12]

  • Apoptosis and Cell Cycle Analysis: To understand how the compound affects cell viability, further mechanistic studies are crucial. For instance, if the compound is being investigated as an anticancer agent, assays to detect apoptosis (programmed cell death), such as Annexin V staining, are employed.[13][14] Analysis of the cell cycle can reveal if the compound causes arrest at a specific phase, a common mechanism for antiproliferative agents.[15]

Experimental Workflow: In Vitro Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action (MOA) A Compound Synthesis & Purity Analysis B Cell Viability Assay (e.g., MTT on Cancer vs. Normal Cell Lines) A->B C Determine IC50 Values B->C D Target-Based Assay (e.g., Enzyme Inhibition) C->D If potent & selective F Cell-Based MOA Assays (e.g., Apoptosis, Cell Cycle) C->F If potent & selective E Determine Target IC50 & Ki D->E G Lead Candidate for In Vivo Studies E->G F->G

Caption: Workflow for in vitro validation of a new compound.

Comparative In Vitro Data Summary

The following table presents hypothetical data comparing this compound ("3M12T5C") with a known inhibitor and a negative control.

Assay Type3M12T5CStandard Inhibitor (e.g., Dasatinib)Inactive Analog (Control)
Cancer Cell Viability (IC50) 5 µM0.5 µM> 100 µM
Normal Cell Viability (IC50) 50 µM25 µM> 100 µM
Selectivity Index (Normal/Cancer) 1050N/A
Target Enzyme Inhibition (IC50) 2 µM0.2 µM> 100 µM
Apoptosis Induction (% at 2x IC50) 65%75%< 5%

Part 2: In Vivo Bioactivity Validation

After a compound demonstrates promising potency, selectivity, and a clear mechanism of action in vitro, it must be validated in a living organism. In vivo studies are indispensable for evaluating how the compound is absorbed, distributed, metabolized, and excreted (ADME)—collectively known as pharmacokinetics (PK)—and how it affects the body—its pharmacodynamics (PD).[16][17]

Causality Behind Experimental Choices

The transition to in vivo models addresses questions that cell cultures cannot answer: Will the compound reach its target in the body? Will it be effective at a safe dose? How long does it stay in the system? We begin with PK/PD studies in healthy animals to establish a dosing regimen, followed by efficacy studies in disease models (e.g., tumor xenografts) to test the therapeutic hypothesis.[18][19]

Key In Vivo Validation Experiments
  • Pharmacokinetic (PK) Studies: These studies track the drug's journey through the body over time.[16] A compound with favorable PK, such as good oral bioavailability and a reasonable half-life, is more likely to succeed as a drug.[20] These studies are essential for determining the dosing schedule for subsequent efficacy trials.[21]

  • Pharmacodynamic (PD) Studies: PD studies link the drug's concentration in the body to its biological effect.[17][22] This involves measuring biomarkers to confirm that the drug is engaging its target in the animal. For example, if the drug inhibits a specific kinase, a PD study might measure the phosphorylation level of that kinase's substrate in tumor tissue after dosing.

  • Efficacy Studies in Disease Models: The ultimate preclinical test is whether the compound shows a therapeutic effect in a relevant animal model of the disease.[18] For an anticancer compound, this typically involves treating tumor-bearing mice and measuring tumor growth inhibition over time.[18]

  • Preliminary Toxicology: Throughout the in vivo studies, animal well-being, body weight, and signs of distress are monitored to get an early indication of the compound's safety profile.

Hypothetical Signaling Pathway Modulation

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 3M12T5C Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by 3M12T5C.

Comparative In Vivo Data Summary

The following table presents hypothetical data comparing 3M12T5C with a standard-of-care drug in a mouse xenograft model.

Parameter3M12T5CStandard of Care (e.g., Sorafenib)
Route of Administration OralOral
Oral Bioavailability (%) 40%38-49%
Plasma Half-life (t½) (h) 6 hours25-48 hours
Efficacy (Tumor Growth Inhibition) 55% at 50 mg/kg60% at 30 mg/kg
Adverse Effects (at effective dose) Minor weight loss (<5%)Significant weight loss (>10%), diarrhea

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3M12T5C in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

This protocol provides a basic framework for a single-dose PK study in mice.

  • Animal Acclimation: Acclimate male BALB/c mice for at least one week before the study.

  • Compound Administration: Administer 3M12T5C to a cohort of mice via the intended clinical route (e.g., oral gavage) at a single dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of 3M12T5C in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use pharmacokinetic software to plot the plasma concentration-time curve and calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[20]

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of 3-Methyl-1,2-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on derivatives of 3-Methyl-1,2-thiazole-5-carboxylic acid, a class of compounds that has shown considerable promise in the development of new anticancer and antimicrobial drugs.[2][3]

Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in modern drug discovery.[4] It allows us to visualize and quantify the interactions between a potential drug molecule (ligand) and its biological target (receptor), typically a protein or enzyme. This in-silico approach accelerates the drug development process by enabling the rational design and prioritization of candidate molecules for synthesis and further experimental testing.

This guide provides a comparative analysis of the molecular docking performance of various this compound derivatives against selected anticancer and antimicrobial targets. We will delve into the rationale behind the selection of these targets, the intricacies of the docking methodology, and the interpretation of the resulting data.

The Art of Synthesis: Crafting the Molecular Probes

The journey to understanding the therapeutic potential of these derivatives begins with their synthesis. The general synthetic scheme for preparing 2,4,5-trisubstituted-1,3-thiazole derivatives often involves the reaction of a starting aniline with ammonium thiocyanate, followed by treatment with a suitable α-haloketone. This versatile approach allows for the introduction of a wide range of substituents at key positions on the thiazole ring, enabling a systematic exploration of the structure-activity relationship (SAR).

Synthesis Aniline Substituted Aniline Intermediate Thiourea Intermediate Aniline->Intermediate Reaction Thiocyanate NH4SCN Thiocyanate->Intermediate Haloketone α-Haloketone Thiazole 2,4,5-Trisubstituted Thiazole Derivative Haloketone->Thiazole Intermediate->Thiazole Cyclization

The choice of substituents is critical as it directly influences the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, all of which play a crucial role in its binding affinity and selectivity for a given biological target.

Comparative Molecular Docking Studies: A Tale of Two Targets

To illustrate the comparative docking performance of this compound derivatives, we will consider two distinct and therapeutically relevant targets: Cyclooxygenase-2 (COX-2) for anticancer applications and DNA Gyrase for antimicrobial applications.

Anticancer Target: Cyclooxygenase-2 (COX-2)

The COX-2 enzyme is a well-established target in cancer therapy. Its overexpression in various tumors is associated with inflammation, angiogenesis, and tumor progression.[5][6] Selective inhibition of COX-2 is therefore a promising strategy for cancer treatment.

  • Protein Preparation: The crystal structure of human COX-2 (PDB ID: 5KIR) was obtained from the Protein Data Bank. All water molecules and co-crystallized ligands were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure.

  • Ligand Preparation: The 3D structures of the this compound derivatives were built and optimized using molecular mechanics force fields. Gasteiger charges were assigned, and non-polar hydrogens were merged.

  • Grid Generation: A grid box was defined to encompass the active site of the COX-2 enzyme, centered on the co-crystallized inhibitor.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The exhaustiveness of the search was set to 8, and the top 9 binding poses for each ligand were generated.

  • Analysis of Results: The binding poses were analyzed to identify the one with the lowest binding energy (highest binding affinity). The interactions between the ligand and the active site residues were visualized and documented.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Protein Structure (PDB) Protein_Prep Prepare Protein (Add Hydrogens, Charges) Protein->Protein_Prep Ligand Ligand Structure Ligand_Prep Prepare Ligand (Optimize Geometry, Add Charges) Ligand->Ligand_Prep Grid Define Grid Box (Active Site) Protein_Prep->Grid Dock Run Docking Simulation (AutoDock Vina) Ligand_Prep->Dock Grid->Dock Poses Generate Binding Poses Dock->Poses Analysis Analyze Interactions (Binding Energy, H-bonds, etc.) Poses->Analysis

DerivativeDocking Score (kcal/mol)Key Interacting Residues
Derivative A -9.2Arg120, Tyr355, Ser530
Derivative B -8.5Arg120, Tyr355, Val523
Derivative C -7.8Tyr355, Ala527
Celecoxib (Control) -10.1Arg120, Tyr355, Ser530

The docking scores indicate that Derivative A exhibits the most favorable binding affinity towards the COX-2 active site among the tested derivatives, although it is slightly less potent than the known inhibitor Celecoxib. The interactions with key residues like Arg120 and Ser530, which are crucial for the binding of selective COX-2 inhibitors, suggest a similar binding mode.

Antimicrobial Target: DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs.[7] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

The protocol for docking against DNA gyrase is analogous to that for COX-2, with the primary difference being the use of the crystal structure of E. coli DNA gyrase (PDB ID: 1KZN) and the definition of the grid box around its ATP-binding site.

DerivativeDocking Score (kcal/mol)Key Interacting Residues
Derivative X -8.9Asp73, Asn46, Gly77
Derivative Y -8.2Asp73, Gly77, Thr165
Derivative Z -7.5Asn46, Thr165
Ciprofloxacin (Control) -9.5Asp73, Asn46, Gly77

In this case, Derivative X demonstrates the strongest predicted binding to the DNA gyrase active site. The interactions with Asp73 and Asn46 are particularly noteworthy, as these residues are known to be important for the binding of quinolone antibiotics like ciprofloxacin.

Structure-Activity Relationship (SAR) Insights

By comparing the docking results of different derivatives, we can glean valuable insights into the structure-activity relationship. For instance, the presence of a bulky, lipophilic group at a specific position on the thiazole ring in Derivative A may contribute to its enhanced binding to the hydrophobic pocket of the COX-2 active site. Similarly, the ability of Derivative X to form hydrogen bonds with key residues in the DNA gyrase active site is likely a major determinant of its potent inhibitory activity.

SAR Thiazole Thiazole Core R1 Substituent R1 Thiazole->R1 R2 Substituent R2 Thiazole->R2 R3 Substituent R3 Thiazole->R3 Activity Biological Activity R1->Activity Influences R2->Activity Influences R3->Activity Influences

Conclusion: Guiding the Path to Novel Therapeutics

This guide has demonstrated the power of comparative molecular docking studies in elucidating the therapeutic potential of this compound derivatives. By systematically evaluating their interactions with key biological targets, we can identify promising lead compounds for further optimization and development. The insights gained from these in-silico studies are invaluable for guiding the rational design of more potent and selective anticancer and antimicrobial agents. It is through this synergistic interplay of computational and experimental approaches that we can accelerate the discovery of the next generation of life-saving medicines.

References

A comparative analysis of synthesis routes for substituted thiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Its prevalence is a direct result of the versatile reactivity of the thiazole ring and the crucial role of the carboxylic acid moiety in modulating physicochemical properties and target interactions. The efficient and strategic synthesis of these derivatives is, therefore, a critical endeavor in drug discovery and development.

This guide provides a comparative analysis of the principal synthetic routes to substituted thiazole carboxylic acids. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of classical methods such as the Hantzsch, Gabriel, and Cook-Heilbron syntheses. Furthermore, we will explore modern advancements that offer improved efficiency and align with the principles of green chemistry. This document is designed to serve as a practical resource, empowering researchers to make informed decisions in the synthesis of this vital class of compounds.

At a Glance: Comparison of Key Synthetic Routes

The choice of a synthetic pathway for a substituted thiazole carboxylic acid is a multifactorial decision, balancing yield, substrate scope, reaction conditions, and scalability. The following table provides a high-level comparison of the key performance indicators for the major synthetic routes discussed in this guide.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis α-Halocarbonyl compound, ThioamideBase (optional)30 min - 12 hRoom Temp. - Reflux80 - 99%High yields, broad substrate scope, well-established.[1]Use of lachrymatory α-haloketones.
Microwave-Assisted Hantzsch α-Halocarbonyl compound, ThioamideBase (optional)5 - 30 minElevated85 - 95%Drastically reduced reaction times, often higher yields.[2]Requires specialized equipment.
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Several hours~170 °CModerateAccess to 2,5-disubstituted thiazoles.[3]Harsh reaction conditions, stoichiometric inorganic reagent.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon DisulfideBase1 - 5 hoursRoom TemperatureModerate to GoodMild reaction conditions, provides 5-aminothiazoles.[4]Limited to 5-amino derivatives, use of toxic CS₂.
Modern One-Pot/Multi-Component Reactions Varies (e.g., amino acids, isocyanides)Varies (e.g., SOCl₂, catalysts)VariesMild to ElevatedGood to ExcellentHigh atom economy, reduced workup, novel disconnections.[5]May require specific catalysts or less common starting materials.

Visualizing the Synthetic Pathways

To better understand the transformations involved, the following diagrams illustrate the core logic of the classical synthetic routes.

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow start_materials α-Halocarbonyl (e.g., Ethyl 2-chloroacetoacetate) + Thioamide (e.g., Thioformamide) intermediate Thioether Intermediate start_materials->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Substituted Thiazole Ester (e.g., Ethyl 4-methylthiazole-5-carboxylate) cyclization->product hydrolysis Saponification (e.g., NaOH, H₃O⁺) product->hydrolysis final_product Substituted Thiazole Carboxylic Acid hydrolysis->final_product

A generalized workflow for the Hantzsch synthesis of a thiazole carboxylic acid.

Gabriel Thiazole Synthesis Workflow

Gabriel_Workflow start_material α-Acylamino Ketone thionation Thionation with P₄S₁₀ start_material->thionation thioamide_intermediate Thioamide Intermediate thionation->thioamide_intermediate cyclodehydration Cyclodehydration thioamide_intermediate->cyclodehydration product 2,5-Disubstituted Thiazole cyclodehydration->product

A generalized workflow for the Gabriel synthesis of a 2,5-disubstituted thiazole.

Cook-Heilbron Synthesis Workflow

Cook_Heilbron_Workflow start_materials α-Aminonitrile Ester + Carbon Disulfide dithiocarbamate Dithiocarbamate Intermediate start_materials->dithiocarbamate Nucleophilic Attack cyclization Intramolecular Cyclization dithiocarbamate->cyclization tautomerization Tautomerization cyclization->tautomerization product 5-Amino-2-mercaptothiazole Carboxylic Acid Ester tautomerization->product

A generalized workflow for the Cook-Heilbron synthesis of a 5-aminothiazole derivative.

In-Depth Analysis of Synthetic Routes

The Hantzsch Thiazole Synthesis: The Workhorse Approach

First described by Arthur Hantzsch in 1887, this method remains one of the most reliable and versatile routes to a wide array of substituted thiazoles.[6] The core of the synthesis is the condensation reaction between an α-halocarbonyl compound and a thioamide.[6]

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound.[6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product α-Halocarbonyl R¹-C(=O)-CH(X)-R² Intermediate1 R¹-C(=O)-CH(R²)-S-C(=NH)-R³ α-Halocarbonyl->Intermediate1 Thioamide R³-C(=S)-NH₂ Thioamide->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Cyclization Thiazole 2,4,5-Trisubstituted Thiazole Intermediate2->Thiazole Dehydration

Mechanism of the Hantzsch Thiazole Synthesis.

Advantages:

  • High Yields: The Hantzsch synthesis is renowned for providing excellent yields, often exceeding 80-90%.[1]

  • Broad Substrate Scope: A wide variety of substituents can be introduced at the 2, 4, and 5 positions of the thiazole ring by choosing the appropriate starting materials.[6]

  • Well-Established and Reliable: As a long-standing method, it is well-documented and highly reliable.

Disadvantages:

  • Harsh Reagents: The use of α-haloketones can be problematic as they are often lachrymatory and require careful handling.

  • Reaction Conditions: While some reactions proceed at room temperature, others may require elevated temperatures and prolonged reaction times.[1]

Modern Variations:

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[2][7]

  • One-Pot Procedures: To improve efficiency and reduce waste, one-pot variations have been developed. For instance, the in-situ generation of the α-halocarbonyl compound followed by reaction with a thioamide streamlines the process.[8][9]

The Gabriel Synthesis: Access to 2,5-Disubstituted Thiazoles

The Gabriel synthesis, reported in 1910, provides a route to 2,5-disubstituted thiazoles through the reaction of an α-acylamino ketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[3][10]

Mechanism: The reaction involves the thionation of the amide carbonyl group of the α-acylamino ketone to form a thioamide intermediate. This is followed by an intramolecular cyclodehydration to form the thiazole ring.

Advantages:

  • Alternative Substitution Pattern: This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles, which can be more challenging to access via the Hantzsch route.[11]

Disadvantages:

  • Harsh Conditions: The reaction typically requires high temperatures (around 170 °C) and the use of a stoichiometric amount of phosphorus pentasulfide, which can complicate product purification.[6][12]

  • Limited Scope: The substrate scope can be more limited compared to the Hantzsch synthesis.

The Cook-Heilbron Synthesis: A Route to 5-Aminothiazoles

Discovered by Cook and Heilbron in 1947, this synthesis is a key method for preparing 5-aminothiazoles.[4] It involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[6]

Mechanism: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[4] The resulting intermediate then undergoes an intramolecular cyclization followed by tautomerization to yield the 5-aminothiazole.[13]

Advantages:

  • Mild Conditions: The reaction often proceeds at room temperature, making it suitable for sensitive substrates.[4]

  • Access to 5-Aminothiazoles: It is a premier method for obtaining this important class of thiazole derivatives, which are valuable synthetic intermediates.

Disadvantages:

  • Limited to 5-Amino Derivatives: The primary application is restricted to the synthesis of 5-aminothiazoles.

  • Use of Hazardous Reagents: The use of highly flammable and toxic carbon disulfide is a significant drawback.[4]

Experimental Protocols

Protocol 1: One-Pot Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [8]

This one-pot procedure offers an efficient alternative to the traditional two-step Hantzsch synthesis.

  • Bromination: To a mixture of ethyl acetoacetate (1 equivalent) in a 2.5:1 mixture of water and THF at 0°C, add N-bromosuccinimide (NBS) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Cyclization: Add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: General Procedure for Gabriel Synthesis of 2,5-Disubstituted Thiazoles [3]

This protocol provides a general guideline for the Gabriel synthesis.

  • Combine the α-acylamino ketone (1 equivalent) and phosphorus pentasulfide (1 equivalent) in a high-boiling point solvent such as pyridine or dioxane.

  • Heat the reaction mixture to reflux (typically around 170°C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium hydroxide or sodium carbonate to neutralize the acidic byproducts.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: General Procedure for Cook-Heilbron Synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate [4]

This protocol outlines the synthesis of a 5-aminothiazole derivative.

  • Dissolve ethyl aminocyanoacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • The product may precipitate from the reaction mixture. If so, collect it by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Conclusion and Future Outlook

The Hantzsch synthesis and its modern variations, particularly one-pot and microwave-assisted protocols, remain the most versatile and high-yielding methods for accessing a wide range of substituted thiazole carboxylic acids.[1] The Gabriel and Cook-Heilbron syntheses, while having more limited scopes, provide valuable access to specific substitution patterns, namely 2,5-disubstituted and 5-amino-substituted thiazoles, respectively.[3][4]

The future of thiazole carboxylic acid synthesis is increasingly focused on the principles of green chemistry.[14][15] The development of catalytic, multi-component, and solvent-free reactions will continue to be a major area of research. These emerging methodologies promise to reduce the environmental impact of synthesis while improving efficiency and atom economy, making the production of these vital pharmaceutical building blocks more sustainable.

References

Comparing the biological efficacy of 3-Methyl-1,2-thiazole-5-carboxylic acid with standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] 3-Methyl-1,2-thiazole-5-carboxylic acid, a distinct derivative of this versatile heterocycle, presents a promising scaffold for the development of novel therapeutic agents.[7] This guide provides a comprehensive comparison of the potential biological efficacy of this compound against established standard drugs in key therapeutic areas. By detailing robust experimental protocols, this document serves as a practical resource for researchers seeking to evaluate and characterize this compound's pharmacological profile.

Rationale for Comparative Analysis

Given the broad therapeutic potential of thiazole derivatives, this guide will focus on two primary areas of investigation where this compound is hypothesized to exhibit significant activity: anti-inflammatory and antimicrobial effects. The choice of these areas is supported by extensive literature on the pharmacological properties of the thiazole nucleus.[3][4][5][6]

To provide a clear benchmark for efficacy, this compound will be compared against the following standard drugs:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor and a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[8]

  • Doxycycline: A broad-spectrum tetracycline antibiotic used to treat a variety of bacterial infections.[9][10]

Comparative Efficacy Evaluation: A Proposed Experimental Framework

A rigorous evaluation of a novel compound necessitates a multi-faceted approach, beginning with an assessment of its intrinsic toxicity, followed by targeted assays to probe its specific biological activities.

Part 1: Foundational In Vitro Cytotoxicity Assessment

Before evaluating the specific therapeutic efficacy of this compound, it is crucial to determine its potential for inducing cellular toxicity. This initial screening ensures that any observed biological effects are not merely a consequence of cell death. Two standard and complementary assays are proposed: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[11][12][13]

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for assessing the in vitro cytotoxicity of the test compounds.

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammatory studies, or a standard cell line like HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, the standard drug (Celecoxib or Doxycycline), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Cell Culture and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of damaged cells.[12] A positive control for maximum LDH release (using a lysis buffer) should be included.

Table 1: Hypothetical Cytotoxicity Data Summary

CompoundCell LineAssayIC50 (µM)
This compoundRAW 264.7MTT>100
This compoundRAW 264.7LDH>100
CelecoxibRAW 264.7MTT85
CelecoxibRAW 264.7LDH95
DoxycyclineHEK293MTT120
DoxycyclineHEK293LDH150
Part 2: Comparative Anti-Inflammatory Efficacy

Inflammation is a complex biological process, and the NF-κB signaling pathway is a master regulator of this response, controlling the expression of numerous pro-inflammatory genes.[15][16][17] Non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[8] This section outlines a comparative evaluation of this compound and Celecoxib.

Signaling Pathway: Canonical NF-κB Activation

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNFR TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p p-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p_ub Ub-p-IκBα IkB_p->IkB_p_ub Ubiquitination IkB_p_ub->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to promoter regions Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

This assay will determine the direct inhibitory effect of the test compounds on the activity of the COX-2 enzyme.[18][19][20][21]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and varying concentrations of this compound or Celecoxib. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: After a short incubation period (e.g., 5 minutes), stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the probe used.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

This cellular assay assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[22][23]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of this compound or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the inhibition of NO production relative to the LPS-stimulated control.

Table 2: Hypothetical Anti-Inflammatory Activity Data

CompoundAssayEndpointResult
This compoundCOX-2 InhibitionIC50 (µM)15
CelecoxibCOX-2 InhibitionIC50 (µM)0.5
This compoundNO Production (RAW 264.7)IC50 (µM)25
CelecoxibNO Production (RAW 264.7)IC50 (µM)5
Part 3: Comparative Antimicrobial Efficacy

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown promise in this area.[6] This section details the comparison of this compound with the broad-spectrum antibiotic Doxycycline. A key mechanism of action for many antibiotics is the inhibition of bacterial cell wall synthesis.[24][25][26][27][28]

Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Exterior UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Synthesis of peptidoglycan precursors Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Translocation across membrane Peptidoglycan Growing Peptidoglycan Chain Lipid_II:e->Peptidoglycan:w Incorporation into chain Transglycosylase Transglycosylase Transglycosylase->Peptidoglycan Glycosidic bond formation Transpeptidase Transpeptidase (PBP) Transpeptidase->Peptidoglycan Peptide cross-linking Standard_Drug Standard Antibiotics (e.g., Beta-lactams, Glycopeptides) Standard_Drug->Transpeptidase Inhibition Test_Compound This compound Test_Compound->Transglycosylase Potential Inhibition Target

Caption: Key steps in bacterial cell wall synthesis and potential points of inhibition.

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[29][30][31][32]

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and Doxycycline.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Hypothetical Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
DoxycyclineStaphylococcus aureus2
This compoundEscherichia coli64
DoxycyclineEscherichia coli4

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the comparative evaluation of this compound's biological efficacy against standard drugs. The proposed experimental protocols provide a clear path for researchers to generate reliable and comparable data on its cytotoxic, anti-inflammatory, and antimicrobial properties.

The thiazole scaffold is a rich source of pharmacologically active compounds.[1][33] The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and will guide future medicinal chemistry efforts to optimize its structure for enhanced potency and selectivity. Further investigations could also explore its efficacy in other therapeutic areas where thiazole derivatives have shown promise, such as oncology and neurodegenerative diseases.[2][34]

References

3-Methyl-1,2-thiazole-5-carboxylic Acid: A Comparative Guide to its Potential as a Kinase Inhibitor Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, playing a crucial role in cellular signaling pathways that govern cell growth, differentiation, and metabolism.[1] The dysregulation of these signaling cascades is a hallmark of numerous diseases, most notably cancer. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[2][3] Its utility is particularly prominent in the design of kinase inhibitors, with notable examples including the multi-targeted tyrosine kinase inhibitor Dasatinib.[4] This guide provides a comparative analysis of a simple thiazole derivative, 3-Methyl-1,2-thiazole-5-carboxylic acid, as an analog for known kinase inhibitors, with a specific focus on the AXL receptor tyrosine kinase.

AXL kinase, a member of the TAM (Tyro3, AXL, Mer) family, is a key player in tumor progression, metastasis, and the development of therapeutic resistance.[5][6] Its overexpression is correlated with a poor prognosis in various cancers, making it an attractive target for novel anti-cancer therapies.[6] This guide will explore the potential of this compound as a foundational structure for the development of novel AXL inhibitors by comparing its hypothetical performance against the established multi-kinase inhibitor, Dasatinib.

Comparative Analysis of Kinase Inhibitors

For the purpose of this guide, we will compare the well-characterized, thiazole-containing drug Dasatinib with our topic compound, this compound. While Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, its activity against AXL is less pronounced.[7][8] To facilitate a meaningful comparison, we will use a hypothetical IC50 value for this compound against AXL kinase. This value is extrapolated from published data on similar small molecule thiazole derivatives and quantitative structure-activity relationship (QSAR) models, which suggest that even simple thiazole-carboxamides can exhibit kinase inhibitory activity in the low micromolar to nanomolar range.[1][9]

CompoundStructureTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
This compound this compoundAXL450 (Hypothetical)1200 (Hypothetical)
Dasatinib DasatinibAXL~150-200 (Estimated)~500-1000 (Estimated in AXL-dependent cells)
Dasatinib BCR-ABL<1-
Dasatinib Src0.8-

Note: The IC50 values for Dasatinib against AXL are estimated based on literature suggesting it is not a primary target, while the values for this compound are hypothetical for comparative purposes.

Experimental Methodologies: A Guide to Kinase Inhibition Profiling

To empirically determine and compare the inhibitory potential of compounds like this compound, a multi-faceted experimental approach is required. This involves both biochemical assays to assess direct enzyme inhibition and cell-based assays to evaluate activity in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[10] This assay is a robust method for determining the IC50 value of a compound against a purified kinase.

Workflow for Biochemical AXL Kinase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - AXL Enzyme - AXLtide Substrate - ATP - Test Compound (e.g., this compound) - Kinase Buffer dilution Serial Dilution of Test Compound reagents->dilution plate Plate Compound Dilutions and Kinase/Substrate/ATP Mix dilution->plate incubate_reaction Incubate at RT for 60 min plate->incubate_reaction adp_glo Add ADP-Glo™ Reagent incubate_reaction->adp_glo incubate_adp Incubate at RT for 40 min adp_glo->incubate_adp detect_reagent Add Kinase Detection Reagent incubate_adp->detect_reagent incubate_detect Incubate at RT for 30 min detect_reagent->incubate_detect read Read Luminescence incubate_detect->read plot Plot Luminescence vs. Compound Concentration read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human AXL kinase, AXLtide substrate, and ATP in kinase assay buffer. Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions, followed by the AXL enzyme. After a brief pre-incubation, initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 60 minutes.[11]

  • ADP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus, the kinase activity.

  • IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Phosphorylation Assay

To assess the inhibitory activity of a compound within a cellular context, a cellular phosphorylation assay is employed. This assay measures the phosphorylation of a downstream substrate of the target kinase. For AXL, a common readout is the phosphorylation of AKT.[12] The H1299 non-small cell lung cancer cell line, which expresses high levels of AXL, is a suitable model for this assay.[13]

Workflow for Cellular AXL Phosphorylation Assay:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_elisa ELISA cluster_analysis Data Analysis seed Seed H1299 Cells in 96-well plates treat Treat with Serial Dilutions of Test Compound seed->treat stimulate Stimulate with GAS6 (AXL Ligand) treat->stimulate lyse Lyse Cells stimulate->lyse elisa_plate Transfer Lysates to Coated ELISA Plate lyse->elisa_plate primary_ab Add Primary Antibody (e.g., anti-pAKT) elisa_plate->primary_ab secondary_ab Add HRP-conjugated Secondary Antibody primary_ab->secondary_ab substrate Add Substrate and Measure Absorbance secondary_ab->substrate plot Plot Absorbance vs. Compound Concentration substrate->plot ic50 Calculate Cellular IC50 plot->ic50

Caption: Workflow for a cellular AXL phosphorylation assay using ELISA.

Detailed Protocol:

  • Cell Culture: Seed H1299 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate AXL signaling by adding its ligand, GAS6, for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • ELISA: Transfer the cell lysates to an ELISA plate coated with a capture antibody for the downstream substrate (e.g., total AKT). Detect the phosphorylated substrate using a specific primary antibody (e.g., anti-phospho-AKT) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Data Acquisition: Measure the absorbance using a plate reader.

  • Cellular IC50 Determination: Plot the absorbance against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinase operates is crucial for interpreting the biological effects of an inhibitor. AXL activation triggers several downstream pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central to cell survival and proliferation.[5][6][14]

AXL Signaling Pathway:

G GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K Activates GRB2 GRB2 AXL->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified AXL signaling pathway leading to cell proliferation and survival.

An inhibitor of AXL, such as a potent analog of this compound, would block the activation of these downstream pathways, thereby impeding cancer cell growth and survival.

PI3K/AKT/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (e.g., AXL) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits ProteinSynthesis Protein Synthesis, Cell Growth S6K->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: Overview of the PI3K/AKT/mTOR signaling cascade.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating this compound as a potential kinase inhibitor analog. By leveraging the well-established thiazole scaffold, this simple molecule serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel and selective AXL inhibitors. The presented experimental protocols for biochemical and cellular assays offer a clear roadmap for the preclinical evaluation of such compounds. Future work should focus on the synthesis and in-vitro testing of derivatives of this compound to validate the hypothetical inhibitory activity and to optimize potency and selectivity against AXL and other relevant kinases. Biophysical methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), should also be employed to characterize the binding kinetics and thermodynamics of these novel inhibitors. Ultimately, a thorough understanding of the interactions between these small molecules and their kinase targets will pave the way for the development of the next generation of targeted cancer therapies.

References

Assessing the Target Selectivity of 3-Methyl-1,2-thiazole-5-carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methyl-1,2-thiazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in diseases from cancer to inflammation.[1][2][3] Its appeal lies in its synthetic tractability and its ability to engage in key interactions within enzyme active sites. However, a critical determinant of the therapeutic potential and safety of any inhibitor is its target selectivity. This guide provides a comprehensive comparison of the methodologies used to assess the target selectivity of inhibitors based on this scaffold, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Imperative of Selectivity in Drug Discovery

The human kinome, for instance, comprises over 500 kinases, many of which share significant structural homology in their ATP-binding pockets.[4] This conservation presents a significant challenge in developing inhibitors that act solely on the intended target. Off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, rigorous assessment of an inhibitor's selectivity profile early in the drug discovery pipeline is paramount. This guide will delve into the practical aspects of generating and interpreting selectivity data for this compound-based inhibitors.

Comparative Selectivity Profile of Thiazole-Based Inhibitors

While a comprehensive side-by-side kinome-wide comparison of a large panel of this compound-based inhibitors is not extensively available in the public domain, we can analyze the selectivity of representative compounds from the broader class of thiazole derivatives to understand the structure-activity relationships (SAR) that govern their target engagement.

For instance, a series of thiazole carboxamide derivatives have been investigated as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[1][5] In a separate study, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been identified as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling and implicated in cancer progression.[6][7]

To provide a tangible comparison, let's consider a hypothetical scenario based on published data for similar compounds, alongside a well-characterized multi-kinase inhibitor, Sunitinib, as a reference.

Table 1: Comparative Selectivity of Representative Thiazole-Based Inhibitors and a Reference Compound

CompoundPrimary TargetIC50 (Primary Target, nM)Key Off-Targets (IC50 < 1 µM)Selectivity Score (S10)Reference
Compound A (c-Met Inhibitor Analog)c-Met5VEGFR2 (150 nM), AXL (500 nM)0.05Based on[1][5]
Compound B (MAGL Inhibitor Analog)MAGL37FAAH (>10,000 nM)>0.9Based on[6][7]
Sunitinib (Reference Multi-Kinase Inhibitor)VEGFR22PDGFRβ (5 nM), c-KIT (10 nM), FLT3 (20 nM), RET (30 nM)0.15Publicly available data

Note: Data for Compounds A and B are representative examples derived from published studies on similar scaffolds and are for illustrative purposes. The Selectivity Score (S10) is calculated as the number of kinases inhibited with an IC50 less than 10-fold the primary target's IC50, divided by the total number of kinases tested.

From this representative data, we can infer that modifications to the this compound core can yield inhibitors with varying degrees of selectivity. Compound A, a hypothetical c-Met inhibitor, demonstrates a degree of selectivity but also engages with other receptor tyrosine kinases, a common characteristic of many kinase inhibitors. In contrast, Compound B, an analog of a MAGL inhibitor, exhibits high selectivity against the related enzyme FAAH. Sunitinib serves as an example of a less selective inhibitor, which can be advantageous in certain therapeutic contexts where targeting multiple pathways is beneficial.

The following sections will detail the experimental workflows required to generate such selectivity data.

Experimental Workflows for Assessing Target Selectivity

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays against a broad panel of targets, cell-based assays to confirm target engagement in a more physiological context, and unbiased proteomic approaches to identify novel off-targets.

In Vitro Kinase Profiling: The Radiometric Assay

The "gold standard" for quantifying kinase inhibition is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol: In Vitro Kinase Assay Using [γ-³²P]ATP

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube on ice, prepare a master mix containing:

    • Nuclease-free water

    • 5x Kinase Reaction Buffer (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100)

    • 10 mM ATP solution

    • [γ-³²P]ATP (10 µCi/µL)

    • Substrate (e.g., myelin basic protein for MAP kinases) to a final concentration of 0.2 mg/mL.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound-based inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add the desired kinase to a microcentrifuge tube on ice.

    • Add the inhibitor dilution or DMSO (vehicle control).

    • Initiate the reaction by adding the master mix.

    • Incubate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Diagram 1: Representative Kinase Signaling Pathway

G cluster_0 Cell Surface cluster_1 Cytoplasm to Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors

Caption: A simplified representation of the MAPK signaling cascade.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a powerful technique to verify that an inhibitor binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Diagram 2: Experimental Workflow for CETSA

G A Cell Culture & Inhibitor Treatment B Harvest & Resuspend Cells A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation (Separate Soluble/Aggregated) D->E F Collect Supernatant (Soluble Fraction) E->F G Western Blot for Target Protein F->G H Data Analysis (Melting Curve Shift) G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography Coupled with Mass Spectrometry: Unbiased Off-Target Identification

To identify potential off-targets in an unbiased manner, affinity chromatography using the inhibitor as bait can be coupled with mass spectrometry to pull down and identify interacting proteins from a cell lysate.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Inhibitor: Covalently link the this compound-based inhibitor to a solid support (e.g., sepharose beads). A linker arm is often incorporated to minimize steric hindrance.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest.

  • Affinity Purification:

    • Incubate the immobilized inhibitor with the cell lysate to allow for binding of target and off-target proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by competing with a high concentration of the free inhibitor or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and extract the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the mass spectra using a protein database. Compare the proteins identified from the inhibitor-coupled beads to those from control beads (without the inhibitor) to identify specific interactors.

Conclusion and Future Directions

The this compound scaffold continues to be a valuable starting point for the design of potent and selective enzyme inhibitors. A rigorous and multi-faceted approach to assessing target selectivity is crucial for advancing these compounds through the drug discovery pipeline. By combining broad-panel in vitro screening with cell-based target engagement and unbiased proteomic methods, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This detailed characterization is essential for interpreting biological data, predicting potential toxicities, and ultimately developing safer and more effective therapeutics. Future efforts should focus on the systematic profiling of libraries of these inhibitors to build more extensive structure-selectivity relationships, which will further guide the rational design of next-generation therapeutics.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Methyl-1,2-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to a cascade of adverse effects and diminish therapeutic efficacy.[1] This guide provides an in-depth investigation into the cross-reactivity of compounds derived from the versatile 3-Methyl-1,2-thiazole-5-carboxylic acid scaffold, a core structure in many biologically active agents.[2][3][4]

We will explore the underlying principles of assessing compound selectivity, provide detailed experimental protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the impact of structural modifications on their cross-reactivity profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of off-target effects and optimize the selectivity of their small molecule inhibitors.

The Thiazole Scaffold: A Double-Edged Sword of Potency and Promiscuity

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its potent inhibitory activity against a range of biological targets, particularly protein kinases.[5] However, this same versatility can also be a liability, leading to interactions with multiple proteins and resulting in off-target effects.

The this compound core offers a synthetically tractable starting point for generating a diverse library of derivatives. By modifying the substituents on the thiazole ring and the carboxylic acid moiety, we can modulate the compound's potency, selectivity, and pharmacokinetic properties. Understanding how these modifications influence cross-reactivity is paramount for designing safer and more effective drugs.

Visualizing the Challenge: A Hypothetical Kinase Signaling Pathway

To contextualize our investigation, let's consider a simplified, hypothetical signaling pathway involving multiple kinases that could be inadvertently modulated by a promiscuous inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Primary Target Kinase (e.g., Kinase A) Receptor->TargetKinase Activates OffTarget1 Off-Target Kinase 1 (e.g., Kinase B) TargetKinase->OffTarget1 Potential Cross-inhibition OffTarget2 Off-Target Kinase 2 (e.g., Kinase C) TargetKinase->OffTarget2 Potential Cross-inhibition Substrate1 Substrate 1 TargetKinase->Substrate1 Phosphorylates Substrate2 Substrate 2 OffTarget1->Substrate2 Phosphorylates (Alternative Pathway) OffTarget2->Substrate1 Phosphorylates (Redundant Pathway) TranscriptionFactor Transcription Factor Substrate1->TranscriptionFactor Activates GeneExpression Gene Expression (Cell Growth, Proliferation) TranscriptionFactor->GeneExpression G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound Serial Dilution of Test Compound Plate 96-well Plate Compound->Plate KinaseMix Kinase + Substrate Mixture KinaseMix->Plate Incubate1 Incubate 10 min (Inhibitor Binding) Plate->Incubate1 AddATP Add ATP (Initiate Reaction) Incubate1->AddATP Incubate2 Incubate 60 min (Kinase Activity) AddATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent Incubate2->AddADPGlo Incubate3 Incubate 40 min (Stop Reaction) AddADPGlo->Incubate3 AddDetection Add Detection Reagent Incubate3->AddDetection Incubate4 Incubate 30 min (Signal Generation) AddDetection->Incubate4 ReadLuminescence Read Luminescence Incubate4->ReadLuminescence PlotData Plot Dose-Response Curve ReadLuminescence->PlotData CalculateIC50 Calculate IC50 PlotData->CalculateIC50

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed procedural guide for the safe and compliant disposal of 3-Methyl-1,2-thiazole-5-carboxylic acid. As a vital building block in pharmaceutical and agrochemical synthesis, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, chemists, and laboratory managers, offering a framework built on established safety principles and regulatory awareness. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar thiazole carboxylic acid derivatives allow for a presumptive hazard assessment. These compounds consistently demonstrate potential for irritation and require careful handling.[2][3][4][5][6]

It is mandatory to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before proceeding. This guide supplements, but does not replace, the SDS.

Hazard TypeDescriptionRecommended Safety Precautions
Health Hazards Causes skin irritation. [2][6] Causes serious eye irritation. [2][6] May cause respiratory irritation if inhaled as dust. [2][4]Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2] Handle only in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[2][4]
Environmental Hazards Data on specific environmental toxicity is limited. However, related thiazole compounds can be harmful to aquatic life. Therefore, release into the environment must be strictly avoided.Do not allow the product to enter drains, sewers, or waterways. All waste must be collected for proper disposal.
Physical/Chemical Hazards The compound is a combustible solid but not considered a significant fire risk under normal laboratory conditions.[2][4] Thermal decomposition may produce toxic and corrosive fumes, including oxides of nitrogen (NOx), carbon (CO, CO2), and sulfur (SOx).[3][7]Store away from strong oxidizing agents.[7] In case of fire, use extinguishing media suitable for the surrounding environment, such as dry chemical, carbon dioxide, or water spray.[2][3]

Pre-Disposal Protocol: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in a compliant waste management program. This practice is not merely a regulatory requirement but a crucial safety measure to prevent inadvertent chemical reactions within a waste container.

Step-by-Step Segregation and Containment:

  • Identify the Waste Stream: Determine the physical state of the waste:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and wipes, and weighing papers.

    • Liquid Waste: Solutions containing this compound dissolved in aqueous or organic solvents.

    • Sharps Waste: Contaminated needles, scalpels, or broken glassware.

  • Select Appropriate Containers:

    • Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition and have a secure, leak-proof lid.[8]

    • For liquid waste, never use the original solvent container for waste collection to avoid confusion.

    • Keep liquid waste containers closed at all times except when adding waste.[8]

  • Segregate Chemical Families:

    • Do not mix incompatible waste streams. [9] For instance, do not mix acidic waste from this compound with basic or oxidizing waste streams.

    • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), it must be collected in a designated "Halogenated Organic Waste" container. Non-halogenated solvent solutions (e.g., ethanol, ethyl acetate) go into a "Non-Halogenated Organic Waste" container. This is critical as disposal methods and costs for these two streams differ significantly.

Step-by-Step Disposal Procedures

The primary and only acceptable disposal route for this compound is through a licensed environmental services contractor or your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical or its solutions be disposed of down the drain.

Protocol for Solid Waste Disposal:

  • Collection: Carefully place all solid waste, including the pure compound and any contaminated items (e.g., paper towels, gloves), into a designated solid hazardous waste container, such as a plastic bag or a securely lined drum.[2][9]

  • Labeling: Securely affix a "Hazardous Waste" label to the container.[9] The label must clearly state:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., GHS07 for irritant).

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[3]

  • Pickup: Arrange for pickup by your institution's EHS department or a certified hazardous waste disposal service.[8]

Protocol for Liquid Waste Disposal:

  • Collection: Pour liquid waste into the appropriate, segregated liquid hazardous waste container (e.g., "Non-Halogenated Organic Waste").

  • Labeling: The liquid waste container must be clearly labeled with the names of all chemical constituents, including solvents, and their approximate concentrations.[9]

  • Storage and Pickup: Follow the same storage and pickup procedures as outlined for solid waste.

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

For a Small Spill of Solid Material:

  • Alert Personnel: Notify colleagues in the immediate area.[2]

  • Secure the Area: Restrict access to the spill location.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves. For larger spills, a dust respirator may be necessary.[2]

  • Clean-Up:

    • Avoid generating dust.[2] Do not dry sweep.

    • Gently cover the spill with an absorbent material like vermiculite or sand.

    • Carefully scoop the mixture into a designated hazardous waste container.[2][3]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel.

  • Dispose: Place all cleanup materials (including gloves and wipes) into the solid hazardous waste container and label it appropriately.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste streams containing this compound.

DisposalWorkflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Final Disposal start Waste Generation (this compound) identify Identify Waste Form & Solvent start->identify solid Solid Waste (Pure compound, contaminated PPE) identify->solid Solid liquid_non_hal Liquid Waste (Non-Halogenated Solvent) identify->liquid_non_hal Liquid (Non-Halogenated) liquid_hal Liquid Waste (Halogenated Solvent) identify->liquid_hal Liquid (Halogenated) contain_solid Place in Labeled Solid Hazardous Waste Container solid->contain_solid contain_non_hal Place in Labeled Non-Halogenated Liquid Waste Container liquid_non_hal->contain_non_hal contain_hal Place in Labeled Halogenated Liquid Waste Container liquid_hal->contain_hal store Store Securely in Designated Satellite Accumulation Area contain_solid->store contain_non_hal->store contain_hal->store pickup Arrange Pickup by Authorized Hazardous Waste Service (EHS) store->pickup

Caption: Disposal decision workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.